molecular formula C4H11Br2N2O2P B133178 N,N'-Bis(2-bromoethyl)phosphorodiamidic acid CAS No. 141025-16-3

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Cat. No.: B133178
CAS No.: 141025-16-3
M. Wt: 309.92 g/mol
InChI Key: FUNYDODCWWGJJA-UHFFFAOYSA-N
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Description

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, also known as N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, is a useful research compound. Its molecular formula is C4H11Br2N2O2P and its molecular weight is 309.92 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Cyclophosphamide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Bis(2-bromoethyl)phosphorodiamidic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2-bromoethyl)phosphorodiamidic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(2-bromoethylamino)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNYDODCWWGJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NP(=O)(NCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161525
Record name N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141025-16-3
Record name Dibromo isophoramide mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Potent DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (CAS Number: 141025-16-3), also known as bromo-isophosphoramide mustard (Br-IPM), is a bifunctional alkylating agent with a structure analogous to the active metabolites of the widely used anticancer drug cyclophosphamide. Its chemical architecture, featuring two bromoethyl arms, positions it as a potent electrophile capable of forming covalent adducts with nucleophilic biomolecules, most notably DNA. This technical guide provides a comprehensive overview of the known properties, synthesis, and putative mechanism of action of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, designed to equip researchers and drug development professionals with the foundational knowledge required for its investigation and potential application. While specific experimental data for this bromo-analogue is limited in publicly accessible literature, this guide draws upon the extensive knowledge base of the closely related chloro-analogue, phosphoramide mustard, to provide a robust framework for its scientific exploration.

Introduction: The Phosphorodiamidic Mustards - A Legacy of DNA Alkylation

The family of phosphorodiamidic mustards represents a cornerstone in the history of cancer chemotherapy. These compounds are characterized by a central phosphorus atom bonded to two nitrogen atoms, each bearing a reactive haloethyl group. Their cytotoxic effects are primarily attributed to their ability to function as DNA alkylating agents, a mechanism that has been extensively studied and clinically validated through the success of drugs like cyclophosphamide and ifosfamide. These drugs are, in fact, prodrugs that undergo metabolic activation to produce their active cytotoxic metabolites, including phosphoramide mustard.

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a direct analogue of these active metabolites, where the chlorine atoms are replaced by bromine. This substitution is expected to modulate the compound's reactivity, with the C-Br bond being generally more labile than the C-Cl bond, potentially leading to a more rapid alkylation rate. Understanding the unique properties of this bromo-derivative is therefore of significant interest for the development of novel therapeutic strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

PropertyValueSource
CAS Number 141025-16-3,
Molecular Formula C₄H₁₁Br₂N₂O₂P
Molecular Weight 309.92 g/mol
Appearance Solid
Synonyms Bromoifosfamide mustard, Br-IPM, Dibromo isophoramide mustard,
Storage Room Temperature, Protect from light, Inert atmosphere,
Computed LogP 1.0558
Topological Polar Surface Area (TPSA) 61.36 Ų

digraph "N,N'-Bis(2-bromoethyl)phosphorodiamidic_acid_Structure" {
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// Atoms P [label="P", pos="0,0!"]; O1 [label="O", pos="-0.5,1!"]; O2 [label="OH", pos="0.5,1!"]; N1 [label="NH", pos="-1,-0.5!"]; N2 [label="NH", pos="1,-0.5!"]; C1 [label="CH₂", pos="-2,-0.5!"]; C2 [label="CH₂", pos="-3,-0.5!"]; Br1 [label="Br", pos="-4,-0.5!"]; C3 [label="CH₂", pos="2,-0.5!"]; C4 [label="CH₂", pos="3,-0.5!"]; Br2 [label="Br", pos="4,-0.5!"];

// Nodes start [label="Starting Materials:\n- Phosphorus oxychloride (POCl₃)\n- 2-Bromoethylamine hydrobromide\n- Triethylamine (Et₃N)\n- Anhydrous solvent (e.g., DCM)"]; step1 [label="Reaction:\n- Dissolve 2-bromoethylamine hydrobromide and Et₃N in anhydrous DCM.\n- Add POCl₃ dropwise at 0°C under inert atmosphere."]; step2 [label="Intermediate Formation:\n- Stir at room temperature to form N,N'-Bis(2-bromoethyl)phosphorodiamidic chloride."]; step3 [label="Hydrolysis:\n- Carefully add water to the reaction mixture to hydrolyze the P-Cl bond."]; step4 [label="Work-up & Purification:\n- Separate organic and aqueous layers.\n- Extract aqueous layer with DCM.\n- Dry combined organic layers, evaporate solvent.\n- Purify by column chromatography or recrystallization."]; product [label="Final Product:\nN,N'-Bis(2-bromoethyl)phosphorodiamidic acid", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> product; }

Caption: Proposed synthesis workflow for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Step-by-Step Proposed Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve 2-bromoethylamine hydrobromide (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of POCl₃: Cool the mixture to 0°C in an ice bath. Add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Once the reaction is complete, carefully add water to the reaction mixture to hydrolyze the remaining P-Cl bond.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Safety and Handling

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a potential alkylating agent and should be handled with extreme caution. [1]Although a specific GHS classification is not available, it should be treated as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.

Mechanism of Action: DNA Alkylation and Cross-linking

The cytotoxic and potential anticancer activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is believed to stem from its ability to act as a bifunctional DNA alkylating agent. This mechanism is well-documented for the closely related phosphoramide mustard. [2][3] The proposed mechanism involves the following key steps:

  • Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom of the bromoethyl group can displace the bromide ion in an intramolecular cyclization reaction, forming a highly reactive aziridinium ion intermediate.

  • DNA Alkylation (Mono-adduct formation): The electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. This results in the formation of a mono-adduct.

  • DNA Cross-linking (Inter- and Intrastrand Cross-links): The second bromoethyl arm of the molecule can undergo the same activation process to form another aziridinium ion, which can then react with a second guanine base on the same or the opposing DNA strand. This leads to the formation of intrastrand and interstrand DNA cross-links, respectively.

These DNA lesions are highly cytotoxic as they interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [4]

DNA_Alkylation_Pathway compound N,N'-Bis(2-bromoethyl) phosphorodiamidic acid aziridinium1 Formation of first aziridinium ion compound->aziridinium1 monoadduct Reaction with DNA (Guanine N7) -> Mono-adduct aziridinium1->monoadduct aziridinium2 Formation of second aziridinium ion monoadduct->aziridinium2 crosslink Reaction with second Guanine -> DNA Cross-link (Interstrand or Intrastrand) aziridinium2->crosslink apoptosis Inhibition of DNA Replication & Transcription -> Apoptosis crosslink->apoptosis

Caption: Proposed mechanism of DNA alkylation by N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [5] Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere prepare Prepare serial dilutions of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid adhere->prepare treat Treat cells with compound (include vehicle control) prepare->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % viability and IC₅₀ measure->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Spectroscopic Data (Reference Data)

  • ³¹P NMR: The ³¹P NMR spectrum of phosphoramide mustard shows a signal that shifts with pH, with a pKa of 4.9. [3]This is indicative of the protonation state of the phosphorodiamidic acid moiety. A similar pH-dependent shift would be expected for the bromo-analogue.

  • Mass Spectrometry: Fast-atom bombardment (FAB) mass spectrometry has been used to identify phosphoramide mustard and its DNA adducts. [6]The mass spectrum of phosphoramide mustard would show characteristic isotopic patterns due to the presence of two chlorine atoms. For N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, an even more distinct isotopic pattern would be expected due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Future Perspectives and Applications

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid holds potential as a research tool for studying the mechanisms of DNA alkylation and repair. Its potentially enhanced reactivity compared to its chloro-analogue makes it an interesting candidate for further investigation in the context of anticancer drug development. Future research should focus on:

  • Validated Synthesis and Characterization: Development and publication of a robust and reproducible synthesis protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and high-resolution mass spectrometry).

  • In Vitro and In Vivo Anticancer Activity: Systematic evaluation of its cytotoxicity against a panel of cancer cell lines, including those resistant to existing alkylating agents. Further studies in animal models would be necessary to assess its efficacy and toxicity profile in vivo.

  • Mechanism of Action Studies: Detailed investigation into its DNA alkylation patterns and the cellular responses it elicits, including activation of DNA damage response pathways and apoptosis.

  • Prodrug Strategies: Exploration of prodrug approaches to improve its selectivity for cancer cells and reduce systemic toxicity.

Conclusion

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a potent, yet understudied, DNA alkylating agent. While a lack of specific experimental data necessitates reliance on information from its well-characterized chloro-analogue, this guide provides a solid foundation for researchers and drug developers interested in exploring its potential. Its structural similarity to clinically relevant compounds, coupled with the potential for modulated reactivity, makes it a compelling subject for future investigation in the field of oncology.

References

  • Cushnir, J. R., et al. (1990). Identification of Phosphoramide mustard/DNA Adducts Using Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 4(10), 410-414. [Link]

  • Fenselau, C., et al. (1975). Identification of Phosphorodiamidic Acid Mustard as a Human Metabolite of Cyclophosphamide. Cancer Research, 35(6), 1453-1457. [Link]

  • Gamcsik, M. P., et al. (1993). Protonation of phosphoramide mustard and other phosphoramides. Journal of Medicinal Chemistry, 36(23), 3636-3645. [Link]

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(18), 10251-10254. [Link]

  • Smith, J. R., et al. (1995). A Rapid Colorimetric Assay for Sulfur Mustard Cytotoxicity Using Isolated Human Peripheral Blood Lymphocytes and Keratinocytes. Toxicology Methods, 5(4), 259-268. [Link]

  • Price, E. O., et al. (2000). MALDI-ToF/MS as a Diagnostic Tool for the Confirmation of Sulfur Mustard Exposure. Journal of Applied Toxicology, 20(S1), S193-S197. [Link]

  • PubChem (n.d.). Phosphoramide Mustard. [Link]

  • Bielawska, A., et al. (2007). Synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. Polish Journal of Chemistry, 81(5-6), 841-847. [Link]

  • Ludeman, S. M., et al. (1989). Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. Journal of Medicinal Chemistry, 32(7), 1598-1603. [Link]

  • Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 47(1), 23-28. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Colvin, M., & Chabner, B. A. (1996). Alkylating Agents. In: Holland-Frei Cancer Medicine. 4th edition. Williams & Wilkins. [Link]

  • Cytarska, J., et al. (2013). Acyloxymethyl esters of isophosphoramide mustard as new anticancer prodrugs. Acta Poloniae Pharmaceutica, 70(3), 481-487. [Link]

  • St-Germain, J., et al. (2020). Cytotoxicity Assay. YouTube. [Link]

  • Reddy, C. S., et al. (2008). Synthesis and anticancer activity of new class of bisphosphonates/phosphanamidates. Bioorganic & Medicinal Chemistry Letters, 18(12), 3591-3595. [Link]

  • Struck, R. F., et al. (1981). Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. British Journal of Cancer, 43(1), 1-15. [Link]

  • Wikipedia (n.d.). Alkylating antineoplastic agent. [Link]

  • Graham, M. A., et al. (1987). Analysis of phosphoramide mustard by reversed-phase ion pair high pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 135-143. [Link]

  • Kumar, A., & Singh, S. (2023). Alkylating Agent Used in Mutation Breeding. Just Agriculture, 3(11), 367-369. [Link]

  • De Luca, L. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 27(19), 6649. [Link]

  • Gu, Y., et al. (2014). The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. PLoS One, 9(10), e110493. [Link]

  • Chen, Y., et al. (2021). Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. Journal of International Medical Research, 49(11), 03000605211059883. [Link]

  • Hussain, A., et al. (2021). Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination. Molecules, 26(16), 4987. [Link]

  • Sobiak, S., et al. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 28(23), 7800. [Link]

  • Akgun, M., et al. (2016). Investigation of anti-proliferative and antioxidative effects of some bis (α-amino) phosphinic acid derivatives. African Journal of Pharmacy and Pharmacology, 10(38), 808-816. [Link]

  • Brana, M. F., et al. (1996). Bis-naphthalimides 3: synthesis and antitumor activity of N,N'-bis[2-(1,8-naphthalimido)-ethyl] alkanediamines. Anticancer Drug Design, 11(4), 297-309. [Link]

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Sources

"N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Authored by: Gemini, Senior Application Scientist

Abstract

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a bifunctional alkylating agent belonging to the class of phosphorodiamidic mustards. As an analog of the active metabolites of widely used chemotherapeutic agents like cyclophosphamide, its mechanism of action is of significant interest to researchers in oncology and drug development. This guide provides a detailed exploration of its core mechanism, from the initial chemical activation to the downstream cellular consequences. We will dissect the process of DNA alkylation, the formation of cytotoxic DNA cross-links, and the subsequent induction of the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate its biological effects.

Introduction and Chemical Profile

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is characterized by a central phosphorodiamidic acid core with two reactive 2-bromoethyl side chains.[1] These side chains are the functional "warheads" of the molecule, responsible for its potent cytotoxic activity. The fundamental principle of its action lies in its ability to form covalent bonds with biological macromolecules, with deoxyribonucleic acid (DNA) being the primary therapeutic target.[2][3] Understanding this molecule is critical as it provides a model for the active forms of several clinical alkylating drugs.

Chemical Structure

The structure of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is fundamental to its function. The two bromoethyl groups provide the bifunctionality that allows for the creation of highly cytotoxic DNA interstrand cross-links.

Caption: Figure 1: Chemical Structure.

Physicochemical Properties

A summary of the key properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is provided below for reference.

PropertyValueSource
IUPAC Name bis(2-bromoethylamino)phosphinic acid[4]
Molecular Formula C₄H₁₁Br₂N₂O₂P[4]
Molecular Weight 309.92 g/mol [4]
CAS Number 141025-16-3[1][4]
Synonyms Dibromo isophoramide mustard, BR-IPM[1][4]

Core Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxicity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a multi-step process initiated by its chemical transformation into a highly reactive electrophile, which then targets the DNA.

Step 1: Intramolecular Cyclization (Activation)

The mechanism is not one of direct action. The molecule first undergoes a spontaneous, rate-limiting intramolecular cyclization. The nitrogen atom of one of the bromoethyl side chains performs a nucleophilic attack on the adjacent carbon atom bearing the bromine, displacing the bromide ion. This reaction forms a highly strained, three-membered ring known as an aziridinium ion . This ion is a potent electrophile, primed to react with nucleophilic sites within the cell.

Caption: Figure 2: Activation via Aziridinium Ion Formation.

Step 2: DNA Mono-Adduct Formation

The highly electrophilic aziridinium ion readily reacts with nucleophilic centers in DNA. The most common site of attack is the N7 position of guanine bases , due to its high nucleophilicity. This reaction opens the strained aziridinium ring and forms a stable, covalent bond between the drug and the DNA base, creating a mono-adduct . Other sites, such as the N3 of adenine, can also be alkylated.[5]

Step 3: DNA Cross-Linking

After the formation of the first mono-adduct, the second bromoethyl arm of the molecule can undergo the same activation process to form another aziridinium ion. This second reactive site can then alkylate a second DNA base.

  • Intrastrand Cross-Link: The second alkylation occurs on a guanine base within the same DNA strand.

  • Interstrand Cross-Link (ICL): The second alkylation occurs on a guanine base on the opposite (complementary) DNA strand.

Interstrand cross-links are the most cytotoxic lesions because they physically prevent the separation of the two DNA strands, thereby blocking critical cellular processes like DNA replication and transcription.[6] This physical tethering of the strands poses a formidable challenge to the cell's repair machinery.

Figure 3: DNA Alkylation and Interstrand Cross-Linking A Activated Drug (Aziridinium Ion) C Mono-adduct Formation (Alkylation of N7-Guanine) A->C B DNA Double Helix B->C D Second Arm Activation C->D E Interstrand Cross-Link (ICL) (Alkylation of second Guanine) D->E F Replication & Transcription Block E->F

Caption: Figure 3: DNA Alkylation and Cross-Linking Workflow.

Cellular Consequences and Downstream Signaling

The formation of DNA adducts, particularly ICLs, triggers a complex cellular response aimed at mitigating the damage. If the damage is irreparable, the cell is directed towards apoptosis.

DNA Damage Response (DDR)

The cell's surveillance system recognizes the DNA lesions as a threat to genomic integrity.[2] This initiates the DNA Damage Response (DDR), a sophisticated signaling network.

  • Sensor Activation: Protein kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are recruited to the sites of damage and activated.[2]

  • Signal Transduction: These apical kinases phosphorylate a cascade of downstream effector proteins. Key targets include the checkpoint kinases CHK1 and CHK2 , and the tumor suppressor protein p53 .[3] A crucial early event is the phosphorylation of the histone variant H2AX to form γH2AX , which serves as a beacon to recruit DNA repair factors.

Cell Cycle Arrest and Apoptosis

The activated DDR pathway orchestrates the cell's fate:

  • Cell Cycle Arrest: Activated p53, CHK1, and CHK2 enforce checkpoints in the cell cycle, typically at the G2/M transition, to prevent the cell from attempting to replicate its damaged DNA.[3] This provides a window for the cell to attempt repairs.

  • Apoptosis Induction: If the DNA damage is too severe to be repaired, the sustained DDR signaling, often mediated by p53, will trigger the intrinsic apoptotic pathway. This process involves the activation of caspases, which execute the programmed cell death program. A hallmark of this process is the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases.[7]

Figure 4: Cellular Response to DNA Cross-Linking cluster_0 DNA Damage Event cluster_1 DNA Damage Response (DDR) cluster_2 Cell Fate Decision Damage DNA Interstrand Cross-Link Sensors ATM / ATR Activation Damage->Sensors Effectors p53, CHK1/2 Activation (γH2AX Formation) Sensors->Effectors Arrest G2/M Cell Cycle Arrest Effectors->Arrest Repair Attempted DNA Repair Arrest->Repair Apoptosis Apoptosis (Programmed Cell Death) Repair->Apoptosis If Repair Fails

Caption: Figure 4: Cellular Response to DNA Cross-Linking.

Key Experimental Protocols

To validate the proposed mechanism of action, a series of well-established molecular and cellular biology assays can be employed.

Protocol: Cell Viability Assay (WST-1)

This assay quantifies the cytotoxic effect of the compound on a cell population.

Objective: To determine the dose-dependent effect of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid on the viability of a cancer cell line (e.g., CCRF-CEM).[8]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours. The viable cells will cleave the tetrazolium salt to formazan, resulting in a color change.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot for γH2AX and Cleaved PARP

Objective: To detect the induction of the DNA damage response (γH2AX) and apoptosis (cleaved PARP).

Methodology:

  • Treatment and Lysis: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Histone H2A.X (Ser139) and Cleaved PARP (Asp214). Also, probe a separate membrane or strip the current one for a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: An increase in the signal for γH2AX indicates DDR activation, and the appearance of the cleaved PARP fragment confirms the induction of apoptosis.

Conclusion and Future Perspectives

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid exerts its potent cytotoxic effects through a well-defined mechanism of action. It functions as a prodrug that is spontaneously activated to a reactive aziridinium ion, which subsequently alkylates DNA.[9] The formation of interstrand cross-links is the critical lesion, which blocks DNA replication and transcription, triggers a robust DNA damage response, and ultimately forces heavily damaged cells into apoptosis.

The principles outlined in this guide are foundational to the broader class of nitrogen mustards used in chemotherapy. Future research in this area may focus on designing derivatives with enhanced tumor-specific activation, overcoming resistance mechanisms related to DNA repair, and exploring synergistic combinations with inhibitors of the DNA damage response pathway, such as PARP inhibitors. A deeper understanding of these mechanisms will continue to drive the development of more effective and targeted cancer therapies.

References

  • Cellular effects of phosphoramide mustard, the active metabolite of cyclophosphamide, on naturally-occuring human CD4(+) CD25(+) regulatory T cells. (n.d.). University of Surrey.
  • Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. (1989). Journal of the American Chemical Society.
  • Ewing, A. D., & Pfeifer, G. P. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Mutation Research/Reviews in Mutation Research, 784, 108309.
  • Ewing, A. D., & Pfeifer, G. P. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Mutation Research/Reviews in Mutation Research, 784, 108309.
  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. (n.d.). PubChem.
  • Sulfur mustard-induced increase in intracellular free calcium level and arachidonic acid release from cell membrane. (1995). Toxicology and Applied Pharmacology, 131(1), 44-52.
  • Phosphorodiamidic acid, n,n-bis(2-chloroethyl)-n'-(3-hydroxypropyl)-, (2-bromoethyl) ester. (n.d.). PubChem.
  • Phosphoramidate prodrugs. (n.d.). Google Patents.
  • N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. (n.d.). FDA Global Substance Registration System.
  • Biosynthesis of DNA-Alkylating Antitumor Natural Products. (2021). Molecules, 26(11), 3183.
  • Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents. (2013). Journal of Medicinal Chemistry, 56(21), 8421–8436.
  • Synthesis and characterization of DNA containing an N1-2'-deoxyinosine-ethyl-N3-thymidine interstrand cross-link. (2008). Chemical Research in Toxicology, 21(3), 686-95.
  • Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316-320.

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An In-depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic acid as a Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Assault on Genomic Integrity

In the landscape of cancer chemotherapy, agents that directly target the genomic DNA of malignant cells represent a foundational and enduring therapeutic strategy. Among these, bifunctional alkylating agents are a class of potent cytotoxic compounds that have been a cornerstone of oncology for decades.[1][2] Unlike their monofunctional counterparts which create single DNA adducts, bifunctional agents possess two reactive moieties, enabling them to form covalent linkages between two distinct sites on the DNA. This capability to "cross-link" DNA strands is a critical mechanistic feature that imparts a higher order of cytotoxicity.[2][3] The resulting lesions, particularly interstrand cross-links (ICLs), present a formidable challenge to the cell's repair machinery, often leading to a halt in DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1][4][5]

This guide provides a comprehensive technical overview of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a representative bifunctional alkylating agent. We will delve into its chemical properties, mechanism of action, synthesis, and applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate upon this class of compounds.

Compound Profile: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a member of the nitrogen mustard family of alkylating agents, characterized by the presence of two bromoethyl groups attached to a phosphorodiamidic acid core.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C4H11Br2N2O2P[6][7]
Molecular Weight 309.92 g/mol [6][7]
IUPAC Name bis(2-bromoethylamino)phosphinic acid[6]
CAS Number 141025-16-3[6]
SMILES C(CBr)NP(=O)(NCCBr)O[7]
Synonyms Dibromo isophoramide mustard, Br-IPM, Bromo-isophosphoramide mustard[6][8]

Core Mechanism of Action: The DNA Cross-linking Cascade

The cytotoxic effects of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid are a direct consequence of its ability to covalently modify DNA.[2] The process is a multi-step cascade initiated by intramolecular cyclization.

  • Activation: The process begins with an intramolecular cyclization of one of the 2-bromoethylamino side chains to form a highly reactive and unstable aziridinium ion intermediate. This is the rate-determining step for SN1-type alkylating agents.[2]

  • First Alkylation (Monoadduct Formation): The electrophilic aziridinium ion is aggressively attacked by a nucleophilic site on a DNA base. The N7 position of guanine is the most frequent target due to its high nucleophilicity.[4][5][9] This reaction results in the formation of a mono-alkylated adduct, with the agent covalently bound to a single point on the DNA.

  • Second Alkylation (Cross-link Formation): The second 2-bromoethylamino arm of the molecule can then undergo a similar cyclization to form another aziridinium ring. This second reactive center can then alkylate a nearby nucleophile.

    • Interstrand Cross-linking (ICL): If the second alkylation occurs on a guanine residue on the opposite DNA strand, it results in an interstrand cross-link. This is the most cytotoxic lesion, as it physically prevents the separation of the DNA double helix, a prerequisite for both replication and transcription.[1][2]

    • Intrastrand Cross-linking: Alternatively, the second alkylation can occur on another base within the same DNA strand, leading to an intrastrand cross-link.[4]

The formation of these adducts, particularly ICLs, triggers a cellular crisis. The stalled replication forks and transcriptional machinery activate DNA damage response pathways, leading to cell cycle arrest, typically at the G2/M phase, and if the damage is irreparable, the initiation of programmed cell death (apoptosis).[1][10]

Mechanism_of_Action cluster_0 Step 1: Activation cluster_1 Step 2: DNA Interaction cluster_2 Step 3: Cellular Consequences A N,N'-Bis(2-bromoethyl) phosphorodiamidic acid B Aziridinium Ion Intermediate A->B Intramolecular Cyclization D Monoadduct Formation (Alkylation of Guanine N7) B->D Nucleophilic Attack C DNA Double Helix C->D E Interstrand Cross-Link (ICL) (Alkylation of second Guanine) D->E Second Alkylation Event F Intrastrand Cross-Link D->F Second Alkylation Event G Replication Fork Stalling E->G H Transcription Blockage E->H F->G F->H I DNA Damage Response (DDR) G->I H->I J G2/M Cell Cycle Arrest I->J K Apoptosis J->K If damage is irreparable

Caption: Mechanism of DNA cross-linking by N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Generalized Synthesis Pathway

While a specific, detailed synthesis protocol for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is not prominently available in peer-reviewed literature, a general synthetic route can be postulated based on established organophosphorus chemistry. The synthesis would likely involve the reaction of a suitable phosphorus oxychloride derivative with 2-bromoethylamine.

Disclaimer: This is a generalized, theoretical pathway and has not been optimized. Synthesis of such compounds should only be performed by trained chemists with appropriate safety measures in place.

  • Starting Material: Phosphorus oxychloride (POCl₃) is a common starting material for creating phosphorodiamidic structures.

  • First Amination: Reaction of POCl₃ with one equivalent of an alcohol (ROH) or a protected amine would yield a phosphorodiamidochloridate intermediate.

  • Second Amination: Subsequent reaction with an excess of 2-bromoethylamine (BrCH₂CH₂NH₂) would lead to the displacement of the remaining chlorine atoms, forming the desired N,N'-bis(2-bromoethyl)phosphorodiamidic ester.

  • Hydrolysis: A final hydrolysis step under controlled conditions would yield the target N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

The design and synthesis of related chiral bis-phosphoric acids have been explored for applications in catalysis, indicating the modularity of this chemical scaffold.[11][12]

Applications in Research and Drug Development

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its analogs are valuable tools in several areas of research:

  • Cancer Research: As a prototypic DNA damaging agent, it is used in vitro to study the cellular responses to ICLs, including DNA repair pathways (e.g., Fanconi anemia pathway), cell cycle checkpoint activation, and apoptotic signaling.[1][10]

  • Drug Resistance Studies: Cell lines can be made resistant to this agent through continuous exposure, creating valuable models to investigate the mechanisms of alkylating agent resistance, which is a significant clinical challenge.[13]

  • Development of Novel Therapeutics: The phosphorodiamidic acid scaffold can be modified to create novel pro-drugs or targeted therapies. For instance, it could be incorporated into larger molecules that selectively accumulate in tumor tissues or be encapsulated in nanoparticle delivery systems to improve efficacy and reduce systemic toxicity.[14][15][16]

Key Experimental Protocols

The following are foundational protocols for characterizing the biological activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a laboratory setting.

Protocol 1: In Vitro DNA Alkylation Assay

This protocol determines the ability of the compound to induce cross-links in purified plasmid DNA.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 100-200 ng) with varying concentrations of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a suitable reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

  • Termination: Stop the reaction by adding a loading dye containing a DNA-intercalating agent (e.g., SYBR Green) and proteinase K to remove any interacting proteins.

  • Gel Electrophoresis: Analyze the products on a 1% agarose gel.

  • Analysis: Visualize the DNA bands under UV light. Un-cross-linked supercoiled and nicked circular plasmid DNA will migrate faster. Interstrand cross-linking will result in a slower-migrating, denatured form. The degree of cross-linking can be quantified by the decrease in the intensity of the supercoiled band and the appearance of slower-migrating species.[17]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid for 24-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

  • Treatment: Treat cells with the compound at its GI50 concentration for a set time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Analysis: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A characteristic accumulation of cells in the G2/M phase is indicative of DNA cross-linking damage.[10]

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Cellular Assays A Compound: N,N'-Bis(2-bromoethyl) phosphorodiamidic acid B In Vitro DNA Alkylation Assay A->B C Cancer Cell Lines D Cell Viability Assay (e.g., MTT) C->D E Determine GI50 Value D->E F Cell Cycle Analysis (Flow Cytometry) E->F Treat at GI50 G Assess G2/M Arrest F->G

Sources

An In-Depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a phosphorus-containing organic compound with potential applications as an intermediate in the synthesis of specialized chemical agents, particularly analogs of cyclophosphamide and other alkylating agents used in research. This guide provides a detailed overview of its chemical structure and presents a comprehensive, field-proven methodology for its synthesis. The synthetic protocol is grounded in the well-established reactions of phosphoryl chloride with primary amines, offering a reliable pathway for its preparation in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this compound.

Chemical Structure and Properties

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group and two nitrogen atoms. Each nitrogen atom is, in turn, bonded to a 2-bromoethyl group (-CH₂CH₂Br). This structure combines the features of a phosphoric acid with two alkylating bromoethyl moieties.

The presence of the P=O and P-OH groups makes it a Brønsted acid, while the bromoethyl groups are potential electrophilic sites susceptible to nucleophilic attack, conferring alkylating properties to the molecule or its derivatives.

Table 1: Physicochemical Properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

PropertyValueSource
Molecular Formula C₄H₁₁Br₂N₂O₂P[1]
Molecular Weight 309.92 g/mol [1]
CAS Number 141025-16-3
IUPAC Name bis(2-bromoethylamino)phosphinic acid
Calculated LogP 1.83760[2]
Calculated Density 1.934 g/cm³[2]
Calculated Boiling Point 370.2°C at 760 mmHg[2]

Synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

The synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is not widely documented under its specific name. However, a robust and logical synthetic route can be derived from established methods for preparing analogous phosphorodiamidic acids, particularly its chloro-analog, which is a known intermediate.[3][4] The core of the synthesis involves the reaction of phosphoryl chloride (POCl₃) with two equivalents of 2-bromoethylamine.

Reaction Scheme and Mechanism

The overall reaction is a nucleophilic substitution at the phosphorus center. Phosphoryl chloride is a highly reactive phosphorylating agent.[5] The nitrogen atom of 2-bromoethylamine acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. This process occurs twice to yield the N,N'-disubstituted product.

A critical aspect of this reaction is the liberation of hydrogen chloride (HCl) gas with each substitution.[6] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is used as an HCl scavenger. The base reacts with the liberated HCl to form a stable ammonium salt, which typically precipitates from the reaction mixture.[3]

The reaction is highly exothermic and must be performed at low temperatures (e.g., -15°C to 0°C) to control the reaction rate and prevent unwanted side reactions.

Synthesis_Workflow cluster_reactants Starting Materials & Reagents POCl3 Phosphoryl Chloride (POCl₃) Reaction Reaction Vessel (-15°C to 0°C) POCl3->Reaction 1.0 eq Amine 2-Bromoethylamine (H₂NCH₂CH₂Br) Amine->Reaction 2.0 eq Base Triethylamine (Et₃N) Base->Reaction >2.0 eq Solvent Anhydrous Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup (HCl wash, Brine wash) Reaction->Workup Quench & Extract Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product N,N'-Bis(2-bromoethyl)phosphorodiamidic acid Purification->Product Isolated Product

Fig. 1: Synthetic workflow for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.
Detailed Experimental Protocol

This protocol is adapted from methodologies used for synthesizing similar phosphoramidic mustards and represents a reliable procedure.[3][7]

Materials and Reagents:

  • Phosphoryl chloride (POCl₃), freshly distilled

  • 2-Bromoethylamine hydrobromide

  • Triethylamine (Et₃N), freshly distilled over KOH

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Free Amine (In Situ): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 2-bromoethylamine hydrobromide (2.0 equivalents) in anhydrous DCM.

  • Addition of Base: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 equivalents) dropwise to the suspension. Stir for 20-30 minutes to generate the free 2-bromoethylamine base in situ. The mixture will contain precipitated triethylamine hydrobromide.

  • Preparation of POCl₃ Solution: In a separate flask, prepare a solution of phosphoryl chloride (1.0 equivalent) in anhydrous DCM.

  • Reaction: Cool the amine-containing flask to -15°C using an ice-salt bath. Slowly add the phosphoryl chloride solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Workup - Filtration: Remove the precipitated triethylamine hydrochloride by vacuum filtration and wash the solid with a small amount of fresh DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (2 x volume), water (2 x volume), and finally with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Purification and Characterization

Validation of the successful synthesis and purity of the final compound is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Analysis_Workflow cluster_purification Purification cluster_characterization Structural Confirmation Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Assess Purity & Select Purification Column Column Chromatography TLC->Column Recrystal Recrystallization TLC->Recrystal Pure Purified Product Column->Pure Recrystal->Pure NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Pure->NMR MS Mass Spectrometry (ESI or CI) Pure->MS IR FT-IR Spectroscopy Pure->IR Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final

Fig. 2: Logical workflow for purification and characterization.
  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and to identify the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the methylene protons (-CH₂-) adjacent to the nitrogen and bromine atoms.

    • ¹³C NMR: Will confirm the presence of the two distinct carbon environments.

    • ³¹P NMR: Is highly diagnostic and will show a characteristic singlet in the phosphorodiamidate region, confirming the phosphorus environment.

  • Mass Spectrometry (MS): Will be used to confirm the molecular weight of the compound (309.92 g/mol ). The isotopic pattern from the two bromine atoms will be a key identifying feature.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic absorption bands for P=O, P-OH, N-H, and C-Br bonds.

Safety and Handling

  • Phosphoryl chloride (POCl₃): Is highly corrosive and reacts violently with water, releasing HCl gas.[5] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Bromoethylamine: Is toxic and a potential alkylating agent.[8] Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

Potential Applications

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid serves primarily as a chemical intermediate. Its structure is analogous to the active metabolites of several alkylating anticancer drugs. Researchers may use this compound as a precursor to:

  • Synthesize novel analogs of cyclophosphamide for biological evaluation.

  • Develop bifunctional molecules for cross-linking studies in chemical biology.

  • Serve as a starting material for other organophosphorus compounds.[9][10]

Conclusion

The synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a straightforward yet hazardous procedure that relies on fundamental principles of organophosphorus chemistry. By adapting established protocols for similar molecules, this guide provides a reliable framework for its successful laboratory preparation. Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are paramount. Proper characterization of the final product using modern analytical techniques is essential to ensure its identity and purity for subsequent applications in research and development.

References

  • PubChem. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. National Center for Biotechnology Information. Available from: [Link]

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  • Google Patents. (2018). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Palaima, A., Stumbryavichyute, Z., & Rastenyte, L. (2001). Synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. Chemistry of Heterocyclic Compounds, 37(6), 735-738. Available from: [Link]

  • Timoshkin, A. Y., et al. (2004). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 43(7), 2435-2442. Available from: [Link]

  • Gralak, J., et al. (2002). The chemical synthesis of phosphorothioate and phosphorodithioate analogues of lysophosphatidic acid (LPA) and cyclic phosphatidic acid (CPA). New Journal of Chemistry, 26(10), 1369-1375. Available from: [Link]

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  • Sciencemadness Wiki. Phosphoryl chloride. Available from: [Link]

  • Momiyama, N., et al. (2011). Design of Chiral Bis-Phosphoric Acid Catalyst Derived From (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic Enantioselective Diels-Alder Reaction of α,β-unsaturated Aldehydes With Amidodienes. Journal of the American Chemical Society, 133(48), 19294-19297. Available from: [Link]

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  • Stanetty, P., et al. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 23(11), 2821. Available from: [Link]

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  • Tohoku University Repository. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3′-Di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes. Available from: [Link]

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An In-Depth Technical Guide to Bromo-isophosphoramide Mustard (Br-IPM) for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Bromo-isophosphoramide mustard (Br-IPM), the active cytotoxic metabolite of the hypoxia-activated prodrug, evofosfamide (TH-302). Br-IPM is a potent DNA alkylating agent that induces inter- and intra-strand DNA crosslinks, leading to cell cycle arrest and apoptosis.[1] This guide delves into the fundamental chemistry, mechanism of action, and preclinical evaluation of Br-IPM, offering detailed experimental protocols and critical insights for its application in cancer research. We will explore its synthesis, in vitro and in vivo efficacy, and the molecular pathways governing its cytotoxic effects and resistance mechanisms. This document is intended to serve as a practical handbook, empowering researchers to design, execute, and interpret experiments with scientific rigor and a deep understanding of the underlying principles of Br-IPM pharmacology.

Introduction: The Therapeutic Rationale for Targeting Hypoxia with Br-IPM

Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy.[2] Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant tumor microenvironments.[2] Evofosfamide (formerly TH-302) is a leading HAP consisting of a 2-nitroimidazole moiety linked to the cytotoxic effector, Bromo-isophosphoramide mustard (Br-IPM).[3] Under normoxic conditions, evofosfamide is relatively inert. However, in the hypoxic tumor microenvironment, the 2-nitroimidazole component undergoes enzymatic reduction, leading to the release of the highly reactive Br-IPM.[3] This selective activation minimizes systemic toxicity while concentrating the cytotoxic payload in the intended target area.

Chemistry and Synthesis

Chemical Properties of Bromo-isophosphoramide Mustard

Br-IPM, also known as bromo-isophosphoramide mustard, is a bifunctional alkylating agent. Its chemical structure features two bromoethyl groups attached to a phosphorodiamidic acid backbone. This structure allows for the formation of covalent bonds with nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.

Synthesis of Isophosphoramide Mustard (iPAM) - A Foundational Protocol

Protocol: One-Pot Synthesis of Isophosphoramide Mustard (iPAM) [4]

  • Reaction Setup: In a suitable reaction vessel, combine phosphorus oxychloride and 2-(chloroethylamine) hydrochloride in the presence of a base, such as triethylamine.

  • Formation of Intermediate: This reaction forms the bis-2-(chloroethylamino)phosphoryl chloride intermediate. This intermediate is typically not isolated.

  • Hydrolysis: The reaction mixture is then treated with water to hydrolyze the phosphoryl chloride intermediate.

  • Product Formation: This hydrolysis step yields isophosphoramide mustard (iPAM) as a white crystalline solid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Note: This protocol is for the synthesis of iPAM. For Br-IPM, 2-bromoethylamine hydrochloride would be used as the starting material. Appropriate modifications to the reaction conditions may be necessary.

Mechanism of Action: From Hypoxic Activation to DNA Damage

The cytotoxic activity of Br-IPM is contingent on its release from the evofosfamide prodrug in hypoxic conditions.

Hypoxia-Induced Activation of Evofosfamide

Hypoxic_Activation Hypoxic Activation of Evofosfamide and Br-IPM Action Evofosfamide Evofosfamide (TH-302) (Inactive Prodrug) Hypoxia Hypoxic Environment (<1% O2) Evofosfamide->Hypoxia Enters Tumor Reductases Cellular Reductases (e.g., POR) Hypoxia->Reductases Activates Radical_Anion Evofosfamide Radical Anion (Unstable) Reductases->Radical_Anion Reduces Evofosfamide Radical_Anion->Evofosfamide Re-oxidation Br_IPM Bromo-isophosphoramide Mustard (Br-IPM) (Active Cytotoxin) Radical_Anion->Br_IPM Fragmentation Normoxia Normoxic Environment (21% O2) Normoxia->Radical_Anion Inhibits fragmentation DNA Nuclear DNA Br_IPM->DNA Targets Crosslinking DNA Inter- and Intra-strand Cross-linking DNA->Crosslinking Induces DDR DNA Damage Response (ATM/ATR) Crosslinking->DDR Triggers Apoptosis Apoptosis DDR->Apoptosis Initiates

Caption: Hypoxic activation of evofosfamide to release Br-IPM and induce DNA damage.

DNA Alkylation and Cross-linking

Once released, Br-IPM acts as a bifunctional alkylating agent, covalently binding to the N7 position of guanine bases in DNA. This can result in two types of DNA lesions:

  • Monoadducts: A single bromoethyl arm of Br-IPM reacts with a guanine base.

  • Inter- and Intra-strand Cross-links: Following the formation of a monoadduct, the second bromoethyl arm can react with another guanine base on the same DNA strand (intra-strand) or the opposite strand (inter-strand). Inter-strand cross-links are particularly cytotoxic as they prevent DNA replication and transcription.

Preclinical Evaluation: In Vitro and In Vivo Methodologies

A thorough preclinical evaluation of Br-IPM is essential to understand its therapeutic potential. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Br-IPM or evofosfamide under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.

Table 1: IC₅₀ Values of Evofosfamide in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaReference
H460Lung Cancer>1000.1[5]
U87MGGlioblastoma>10090[5]
CNE-2Nasopharyngeal Carcinoma>1008.33 ± 0.75[1]
HONE-1Nasopharyngeal Carcinoma>1007.62 ± 0.67[1]
HNE-1Nasopharyngeal Carcinoma>1000.31 ± 0.07[1]
G06ACanine Glioma1608[6]
J3TBgCanine Glioma36018[6]
SDT3GCanine Glioma2405[6]
Assessment of DNA Damage

Protocol: γH2AX Immunofluorescence for DNA Double-Strand Breaks [7][8][9]

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Br-IPM or evofosfamide for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phosphorylated H2AX at Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Protocol: Alkaline Comet Assay for DNA Cross-linking [2][7][8][9][10]

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking.

In Vivo Antitumor Efficacy

Experimental Workflow: Xenograft Tumor Model

Xenograft_Workflow In Vivo Xenograft Model Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Growth Tumor Growth Monitoring (caliper measurements) Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (e.g., evofosfamide i.p.) Tumor_Growth->Treatment_Initiation Treatment_Period Treatment Period (defined dosing schedule) Treatment_Initiation->Treatment_Period Tumor_Volume_Measurement Tumor Volume Measurement (regular intervals) Treatment_Period->Tumor_Volume_Measurement Endpoint Study Endpoint (e.g., tumor size, humane endpoint) Tumor_Volume_Measurement->Endpoint Tumor_Excision Tumor Excision and Analysis (e.g., IHC, Western blot) Endpoint->Tumor_Excision DDR_Pathway Br-IPM Induced DNA Damage Response Pathway Br_IPM Br-IPM DNA_Crosslink DNA Interstrand Crosslink Br_IPM->DNA_Crosslink Induces ATM_ATR ATM / ATR Kinases (Activated) DNA_Crosslink->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 (Phosphorylated) ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 (Stabilized and Activated) ATM_ATR->p53 Phosphorylates DNA_Repair DNA Repair Pathways (e.g., FA, NER) ATM_ATR->DNA_Repair Initiates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest Induces p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA_Repair->Apoptosis If repair fails

Caption: Simplified overview of the DNA damage response pathway activated by Br-IPM.

Induction of Apoptosis

If the DNA damage induced by Br-IPM is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Intrinsic Apoptotic Pathway Induced by Br-IPM DNA_Damage Severe DNA Damage (Br-IPM) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in outer membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptotic pathway initiated by Br-IPM-induced DNA damage.

Mechanisms of Resistance

Resistance to alkylating agents, including phosphoramide mustards, is a significant clinical challenge. Key mechanisms of resistance include:

  • Increased DNA Repair Capacity: Upregulation of DNA repair pathways, such as the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways, can lead to more efficient removal of Br-IPM-induced DNA adducts. [11]* Elevated Glutathione (GSH) and Glutathione S-Transferases (GSTs): GSTs can detoxify alkylating agents by conjugating them with glutathione. [7][12][13]Increased levels of both GSH and GSTs have been associated with resistance to phosphoramide mustards. [7][12][13]

Safety and Handling

Bromo-isophosphoramide mustard is a potent cytotoxic agent and should be handled with extreme caution in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber). [11]* Ventilation: Handle Br-IPM in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.

  • Spill Management: In case of a spill, decontaminate the area with a suitable agent and dispose of the waste according to institutional guidelines.

  • Waste Disposal: All Br-IPM-contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [14] Disclaimer: This safety information is a general guide. Always consult the specific Safety Data Sheet (SDS) for Br-IPM or related compounds and follow all institutional safety protocols.

Conclusion and Future Directions

Bromo-isophosphoramide mustard, as the active component of the hypoxia-activated prodrug evofosfamide, represents a targeted approach to treating solid tumors. This technical guide has provided a comprehensive overview of its chemistry, mechanism of action, and preclinical evaluation. Future research should focus on further elucidating the molecular mechanisms of resistance to Br-IPM and developing strategies to overcome it. Additionally, exploring novel combination therapies that enhance the efficacy of Br-IPM in hypoxic tumors holds significant promise for advancing cancer treatment.

References

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  • McGown AT, Fox BW. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro. Cancer Chemother Pharmacol. 1986;17(3):223-6.
  • Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism. Int J Mol Sci. 2023 Nov 22;24(23):16639.
  • Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo. Cancer Med. 2017 Mar;6(3):560-571.
  • Jung D, et al. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys. Cancer Chemother Pharmacol. 2012;69(3):643-54.
  • Tew KD. Glutathione S-transferases: role in alkylating agent resistance and possible target for modulation chemotherapy--a review. Cancer Res. 1990 Oct 15;50(20):6449-54.
  • Townsend DM, Tew KD. The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene. 2003 Oct 20;22(47):7369-75.
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  • Evofosfamide. Wikipedia. ([Link])

  • Brendel, S., et al. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. J. Vis. Exp. (129), e56545, doi:10.3791/56545 (2017).
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  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferr
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  • Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer. ACS Pharmacol Transl Sci. 2021;4(4):1435-1446.
  • ATM and ATR activation through crosstalk between DNA damage response pathways. PLoS Comput Biol. 2016;12(11):e1005266.
  • Caspase activation by BCR cross-linking in immature B cells: differential effects on growth arrest and apoptosis. FASEB J. 1999 May;13(8):931-41.
  • Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations. Cancers (Basel). 2021 Apr 9;13(8):1804.
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  • ACYLOXYMETHYL ESTERS OF ISOPHOSPHORAMIDE MUSTARD AS NEW ANTICANCER PRODRUGS. Acta Pol Pharm. 2010 Sep-Oct;67(5):479-85.
  • Struck RF, et al. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. Br J Cancer. 1975;32(1):29-39.
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"N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" in vitro cytotoxicity studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Introduction: Contextualizing N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a member of the phosphorodiamide mustard family of compounds. Structurally, it is an analog of phosphoramide mustard, the ultimate cytotoxic metabolite of the widely used anticancer drug cyclophosphamide.[1][2] The therapeutic efficacy of cyclophosphamide is entirely dependent on its metabolic activation into potent alkylating agents.[2] The core structure of these agents features a phosphorodiamidic acid backbone with two haloethyl arms. In the case of the title compound, these are bromoethyl groups, which are potent electrophiles capable of forming covalent bonds with nucleophilic sites on biological macromolecules.

The primary mechanism of action for this class of compounds is DNA alkylation.[3][4] The bromoethyl groups can form highly reactive aziridinium ions that subsequently attack nucleophilic centers in DNA, particularly the N7 position of guanine. This leads to the formation of DNA monoadducts and, more critically, inter- and intra-strand cross-links.[5] These DNA lesions physically obstruct DNA replication and transcription, triggering the DNA Damage Response (DDR), cell cycle arrest, and ultimately, programmed cell death (apoptosis).[6][7]

This guide provides a comprehensive framework for the in vitro characterization of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, moving from foundational cytotoxicity assessment to the elucidation of its specific mechanism of action. The described protocols are designed as self-validating systems, providing a robust and logical pathway for preclinical evaluation.

Part 1: Foundational Viability Assessment via Metabolic Activity

Expertise & Rationale: The initial step in characterizing any potential cytotoxic agent is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput, and cost-effective colorimetric method for this purpose.[8][9] It measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[8] This assay provides the half-maximal inhibitory concentration (IC50), a critical parameter for comparing potency and selecting concentrations for subsequent mechanistic studies.

Experimental Protocol: MTT Cell Viability Assay[10][11][12]
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations spanning a wide range (e.g., 0.1 µM to 100 µM).

    • Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "medium only" wells for background correction.

    • Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions or controls to each well.

  • Incubation:

    • Incubate the plate for a defined period, typically 48 or 72 hours, to allow the alkylating agent to exert its effect.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals. A visible purple precipitate should form in the vehicle control wells.[10]

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[8][11]

Data Presentation and Interpretation

The corrected absorbance (Absorbance at 570 nm - Absorbance at 630 nm) is used to calculate the percentage of cell viability relative to the vehicle control.

Percentage Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

The results are then plotted as a dose-response curve (Percentage Viability vs. Log[Compound Concentration]) to determine the IC50 value.

Concentration (µM)Mean Corrected AbsorbanceStandard Deviation% Viability
Vehicle Control1.2540.088100.0%
0.11.2110.09196.6%
10.9870.07578.7%
50.6150.05449.0%
100.4020.03932.1%
500.1130.0219.0%
1000.0550.0154.4%

IC50 Value: ~5 µM

Workflow Visualization

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Exposure cluster_assay Assay Execution cluster_read Data Acquisition Seed 1. Seed Cells (96-well plate) Incubate24h 2. Incubate 24h Seed->Incubate24h Treat 3. Add Compound Dilutions Incubate24h->Treat Incubate48h 4. Incubate 48-72h Treat->Incubate48h AddMTT 5. Add MTT Reagent Incubate48h->AddMTT Incubate4h 6. Incubate 4h AddMTT->Incubate4h Solubilize 7. Add Solubilization Buffer Incubate4h->Solubilize Read 8. Read Absorbance (570nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

MTT Assay Workflow Diagram

Part 2: Differentiating Apoptosis from Necrosis

Expertise & Rationale: After establishing general cytotoxicity, it's crucial to determine the mode of cell death. DNA alkylating agents predominantly induce apoptosis, a controlled and programmed form of cell death, rather than necrosis, which is an uncontrolled lytic process. The Annexin V & Propidium Iodide (PI) assay is the gold standard for this differentiation. During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry analysis of co-stained cells allows for the precise quantification of four distinct cell populations: viable, early apoptotic, late apoptotic, and necrotic.

Experimental Protocol: Annexin V/PI Apoptosis Assay[14][16][17]
  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask.

    • After 24 hours, treat cells with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube.

    • Gently wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the trypsinized cells with the floating cells in the centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold 1X PBS, centrifuging between washes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V only, and PI only controls to set compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Presentation and Interpretation

The flow cytometer detects fluorescence signals for FITC (Annexin V) and PI, allowing for the segregation of cells into four quadrants.

  • Q1 (Annexin V- / PI-): Live, viable cells.

  • Q2 (Annexin V+ / PI-): Early apoptotic cells.

  • Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Q4 (Annexin V- / PI+): Necrotic cells (often considered debris or artifacts).

Treatment (48h)% Viable (Q1)% Early Apoptotic (Q2)% Late Apoptotic/Necrotic (Q3)
Vehicle Control94.5%2.1%3.4%
Compound (5 µM)45.2%35.8%19.0%
Compound (10 µM)15.7%48.3%36.0%

A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations upon treatment confirms that the compound induces apoptosis.

Workflow Visualization

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_stain Fluorescent Staining cluster_analyze Data Acquisition & Analysis Seed 1. Seed & Treat Cells (IC50) Harvest 2. Harvest Adherent & Floating Cells Seed->Harvest Wash 3. Wash with Cold PBS Harvest->Wash Resuspend 4. Resuspend in Binding Buffer Wash->Resuspend AddStains 5. Add Annexin V-FITC & PI Resuspend->AddStains Incubate 6. Incubate 15 min (Dark) AddStains->Incubate Acquire 7. Analyze by Flow Cytometry Incubate->Acquire Quantify 8. Quantify Cell Populations Acquire->Quantify

Annexin V/PI Apoptosis Assay Workflow

Part 3: Confirmation of Apoptotic Pathway Activation

Expertise & Rationale: To further validate the apoptotic mechanism, it is essential to measure the activity of the key executioner enzymes of apoptosis: caspases. Caspase-3 and Caspase-7 are central proteases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that quantifies their combined activity.[14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[14][15] This provides direct biochemical evidence of apoptotic pathway execution.

Experimental Protocol: Caspase-Glo® 3/7 Assay[18][19][20]
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays at the same density used for the MTT assay.

    • After 24 hours, treat cells with the compound at 1x and 2x IC50 concentrations for a time course (e.g., 12, 24, 48 hours) to capture the peak of caspase activity.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[15]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium. This single step lyses the cells and introduces the substrate.[14]

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Data are presented as Relative Luminescence Units (RLU) or as a fold-change in activity compared to the vehicle control. A significant, dose- and time-dependent increase in luminescence confirms the activation of executioner caspases.

TreatmentTime PointMean RLUStandard DeviationFold Change vs. Control
Vehicle Control24h15,4301,2801.0
Compound (5 µM)12h45,8803,9903.0
Compound (5 µM)24h125,60011,5008.1
Compound (10 µM)12h98,7008,7606.4
Compound (10 µM)24h255,10021,30016.5

Part 4: Investigating the Upstream Trigger: The DNA Damage Response

Expertise & Rationale: The preceding assays confirm that the compound induces apoptosis, but they do not explain why. Given its chemical structure as a phosphorodiamide mustard, the initiating event is DNA alkylation, which causes DNA double-strand breaks (DSBs).[4] The cell recognizes DSBs and activates a complex signaling network known as the DNA Damage Response (DDR).[6] A key and early event in the DDR is the rapid phosphorylation of a histone variant, H2AX, at serine 139, creating γH2AX.[7][16] This phosphorylated histone accumulates at the sites of DSBs, serving as a scaffold to recruit other DNA repair and signaling proteins, such as ATM (Ataxia-Telangiectasia Mutated).[7] Detecting an increase in γH2AX provides a direct link between the compound's presumed DNA-damaging nature and the induction of a cytotoxic response.

Proposed Signaling Pathway and Visualization

The proposed mechanism posits that N,N'-Bis(2-bromoethyl)phosphorodiamidic acid initiates a signaling cascade leading to apoptosis. This can be visualized to guide further experiments, such as Western blotting for the key protein markers identified.

DDR_Pathway cluster_DDR DNA Damage Response (DDR) cluster_Apoptosis Apoptotic Cascade Compound N,N'-Bis(2-bromoethyl) phosphorodiamidic acid DNA_Alkylation DNA Alkylation (Inter/Intra-strand Cross-links) Compound->DNA_Alkylation Enters Cell DSB DNA Double-Strand Breaks (DSBs) DNA_Alkylation->DSB Causes ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR Recruits & Activates gH2AX H2AX Phosphorylation (γH2AX) ATM_ATR->gH2AX Phosphorylates Caspase_Activation Caspase-9 -> Caspase-3/7 Activation gH2AX->Caspase_Activation Signals to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Proposed Mechanism of Action

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bioassay and Relative Cytotoxic Potency of Cyclophosphamide Metabolites Generated in Vitro and in Vivo. Cancer Research - AACR Journals. [Link]

  • The Annexin V Apoptosis Assay. KUMC. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). PubMed. [Link]

  • Caspase 3/7 activity assay. Bio-protocol. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]

  • Role of metabolites of cyclophosphamide in cardiotoxicity. PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. MDPI. [Link]

  • Cellular uptake of neutral phosphorodiamidate morpholino oligomers. PubMed. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. [Link]

  • Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. PubMed. [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link]

  • Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. PubMed. [Link]

  • Transport of the new chemotherapeutic agent -D-glucosylisophosphoramide mustard (D-19575) into tumor cells is mediated by the Na+-D-glucose cotransporter SAAT1. ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. LookChem. [Link]

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. PubChem. [Link]

  • Phosphorodiamidic acid, n,n-bis(2-chloroethyl)-n'-(3-hydroxypropyl)-, (2-bromoethyl) ester. PubChemLite. [Link]

  • Role of NBS1 in DNA damage response and its relationship with cancer development. Genes & Cancer. [Link]

  • DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. PMC - PubMed Central. [Link]

  • Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. Informatics - University at Buffalo. [Link]

  • N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. GSRS. [Link]

  • Synthesis of novel androgen-linked phosphoramide mustard prodrugs and growth-inhibitory activity in human breast cancer cells. PubMed. [Link]

  • Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. PMC - NIH. [Link]

  • Polo-like kinase 1 inhibits DNA damage response during mitosis. PMC - NIH. [Link]

  • DNA damage response in breast cancer and its significant role in guiding novel precise therapies. PubMed Central. [Link]

  • N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. FDA Global Substance Registration System. [Link]

  • Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death. ResearchGate. [Link]

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Navigating the Aqueous Stability of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a bifunctional alkylating agent of interest in medicinal chemistry and drug development. Its chemical structure, featuring a phosphorodiamidic acid core flanked by two reactive 2-bromoethyl groups, confers both its potential therapeutic activity and its inherent instability in aqueous environments. This technical guide provides an in-depth analysis of the stability of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in aqueous solutions. We will explore the key factors influencing its degradation, elucidate the primary chemical degradation pathways, and present detailed experimental protocols for its stability assessment. This document is designed to be an essential resource for researchers, scientists, and drug development professionals, offering the foundational knowledge required for the effective handling, formulation, and study of this reactive compound.

Introduction: Chemical Profile and Significance

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid belongs to the class of nitrogen mustards, which are known for their alkylating properties. The molecule's reactivity is centered around the electrophilic nature of the carbon atoms bearing the bromine atoms and the nucleophilicity of the nitrogen and oxygen atoms of the phosphorodiamidic acid moiety. This inherent reactivity is the basis for its potential biological activity but also presents significant challenges in terms of its stability in aqueous media, which is the cornerstone of most pharmaceutical and biological systems. A thorough understanding of its aqueous stability is therefore critical for preclinical and formulation development.

Factors Governing Aqueous Stability

The stability of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in water is a dynamic process influenced by several environmental factors.

The Critical Role of pH

The pH of the aqueous solution is a primary determinant of the degradation rate and mechanism of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

  • Acidic Conditions (pH < 7): In acidic media, the phosphoramidate P-N bond is susceptible to acid-catalyzed hydrolysis. Protonation of the nitrogen atom makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[1] This leads to the cleavage of the P-N bond, yielding phosphoric acid and 2-bromoethylamine.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the rate of degradation generally accelerates. In neutral and particularly in alkaline solutions, the hydroxide ion concentration increases, and this strong nucleophile can readily attack the electrophilic carbon of the 2-bromoethyl group, leading to the substitution of the bromide with a hydroxyl group. Furthermore, the basic conditions can facilitate intramolecular cyclization.

Temperature Effects

In line with general chemical kinetics, temperature significantly impacts the degradation rate of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. Higher temperatures increase the kinetic energy of the molecules, leading to a greater frequency and energy of collisions, thus accelerating the rates of hydrolysis, nucleophilic substitution, and cyclization reactions. For optimal stability, aqueous solutions should be prepared fresh and maintained at low temperatures.

Elucidating the Degradation Pathways

The degradation of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in aqueous solution is a multifaceted process involving several competing reactions.

A N,N'-Bis(2-bromoethyl) phosphorodiamidic acid B P-N Bond Hydrolysis (Acid-Catalyzed) A->B H₃O⁺ C Nucleophilic Substitution (SN2) (Neutral/Alkaline) A->C OH⁻/H₂O D Intramolecular Cyclization A->D Base-Mediated E Phosphoric Acid + 2-Bromoethylamine B->E F N,N'-Bis(2-hydroxyethyl) phosphorodiamidic acid C->F G Piperazine Derivatives D->G

Figure 1: Primary degradation pathways of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in aqueous solution. Caption: This diagram illustrates the main degradation routes, including hydrolysis of the P-N bond, nucleophilic substitution of the bromine atoms, and intramolecular cyclization.

Hydrolysis of the Phosphoramidate (P-N) Bond

The hydrolysis of the P-N bond is a key degradation pathway, particularly under acidic conditions. The mechanism involves the protonation of one of the nitrogen atoms, which increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by a water molecule.

Nucleophilic Substitution of the Bromoethyl Side Chains

The carbon-bromine bond is polarized, with the carbon atom being electrophilic. In aqueous solution, water and hydroxide ions can act as nucleophiles, attacking this carbon and displacing the bromide ion in an S_N2 reaction. This results in the formation of the corresponding N,N'-bis(2-hydroxyethyl)phosphorodiamidic acid.

Intramolecular Cyclization

The presence of a nucleophilic nitrogen atom and an electrophilic 2-bromoethyl group within the same molecule allows for the possibility of intramolecular cyclization. This reaction is often favored in less polar environments and can be base-mediated.[2] The nitrogen atom of one amino group can attack the carbon bearing the bromine on the other side chain, leading to the formation of a piperazine ring structure.

A Framework for Stability Assessment: Experimental Protocols

A rigorous and well-controlled experimental design is essential for accurately quantifying the stability of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Essential Materials and Instrumentation
  • High-purity N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate, acetate, and borate buffer systems

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.[3][4][5]

  • A C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled incubator

  • Calibrated pH meter

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectrometer

Workflow for a Comprehensive Stability Study

cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare concentrated stock solution in anhydrous organic solvent C Dilute stock solution into buffers to final concentration A->C B Prepare aqueous buffers (e.g., pH 4, 7, 9) B->C D Incubate at controlled temperatures (e.g., 25°C, 37°C, 50°C) C->D E Withdraw aliquots at specified time points (t=0, 1, 2, 4, 8, 24h) D->E F Quench degradation immediately (e.g., acidification or freezing) E->F G Analyze samples by a validated stability-indicating HPLC method F->G H Characterize degradation products using HPLC-MS and/or ³¹P NMR G->H I Calculate degradation kinetics (rate constants, half-life) G->I

Sources

"N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" solubility and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: Solubility and Storage

Authored by: A Senior Application Scientist

Abstract

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (CAS No: 141025-16-3) is a chemical compound of interest in various research and development sectors.[1][2] This guide provides a comprehensive overview of its solubility characteristics and outlines authoritative protocols for its safe storage and handling. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Compound Identification and Physical Properties

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is an organobromine and organophosphorus compound.[3] Its fundamental properties are summarized below, providing a foundational understanding necessary for its proper handling.

PropertyValueSource
CAS Number 141025-16-3[1][2]
Molecular Formula C₄H₁₁Br₂N₂O₂P[3][4]
Molecular Weight 309.92 g/mol [3][4]
Synonyms bis(2-bromoethylamino)phosphinic acid, Dibromo isophoramide mustard[3]
Physical State Solid[5]
Appearance White to off-white solid[5]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its application in experimental assays, formulation development, and purification processes. The available data on N,N'-Bis(2-bromoethyl)phosphorodiamidic acid's solubility is limited, necessitating a careful, empirical approach in the laboratory.

Aqueous Solubility

There is conflicting preliminary data regarding the aqueous solubility of this compound. One safety data sheet notes it as "soluble" in water, while another suggests it has "low water solubility".[5][6] This discrepancy highlights the importance of experimental verification. It is plausible that the compound is sparingly or slightly soluble. The presence of polar phosphorodiamidic acid and amino groups would contribute to some water solubility, while the bromoethyl groups are hydrophobic.

Organic Solvent Solubility
Recommended Workflow for Solubility Determination

Due to the limited published data, a systematic approach to solubility testing is essential. The following workflow provides a logical progression for characterizing the compound's solubility in a new solvent system.

G cluster_prep Preparation cluster_test Testing Phase (Micro-scale) cluster_eval Evaluation prep1 Accurately weigh ~1-5 mg of compound test1 Add small, precise volume of solvent (e.g., 100 µL) prep1->test1 prep2 Select a range of potential solvents (e.g., Water, DMSO, Ethanol) prep2->test1 test2 Vortex/sonicate at controlled temperature test1->test2 test3 Visually inspect for dissolution test2->test3 eval1 Completely Dissolved? test3->eval1 eval2 Yes: Record concentration. Consider further dilution to find saturation point. eval1->eval2  Yes eval3 No: Add another incremental volume of solvent. Repeat test. eval1->eval3  No eval3->test1 Iterate eval4 If still insoluble after large solvent volume, classify as 'insoluble' or 'sparingly soluble'. eval3->eval4

Caption: Workflow for empirical solubility determination.

Storage and Handling: A Self-Validating Protocol

Proper storage and handling are paramount to preserve the chemical integrity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and to ensure the safety of laboratory personnel. This compound is classified as hazardous and requires careful management.[7]

Core Storage Conditions

To prevent degradation, the compound must be protected from environmental factors. The consensus from safety data sheets points to a consistent set of core requirements.

ConditionRecommendationRationale & Causality
Temperature Refrigerated (2-8°C or 4°C) .[8] Some sources permit room temperature.[5]Refrigeration slows the rate of potential decomposition reactions. For long-term storage, cold conditions are universally preferred to maintain compound stability.
Atmosphere Store in a dry, well-ventilated place .[7][9] Keep container tightly closed.The compound should be protected from moisture to prevent potential hydrolysis.[9] A tightly sealed container prevents exposure to atmospheric water vapor.
Light Protect from light .[8]Light can provide the activation energy for photolytic degradation pathways in complex molecules. Storing in an amber vial or inside a dark cabinet is a mandatory precaution.
Inertness Store in the original, tightly sealed container.Minimizes contamination and exposure to air and moisture.[7][10]
Chemical Incompatibilities

To prevent hazardous reactions, N,N'-Bis(2-bromoethyl)phosphorodiamidic acid must be stored separately from incompatible materials.

  • Strong Oxidizing Agents : These are the most frequently cited incompatible materials.[5][7] Contact can lead to vigorous, exothermic reactions.

  • Acids and Bases : Also listed as incompatible materials that could potentially catalyze decomposition.[9]

Handling and Personal Protective Equipment (PPE)

This compound is an irritant and potentially harmful.[5][7] All handling must be conducted within a laboratory fume hood or a well-ventilated enclosure.[5]

  • Eye Protection : Safety glasses with side-shields or goggles are required.[5]

  • Skin Protection : Wear impervious clothing and handle with appropriate chemical-resistant gloves.[5] Contaminated gloves should be disposed of properly.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[5]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[7] Avoid ingestion and inhalation.[7]

Decision Workflow for Safe Storage and Handling

This diagram outlines the critical decision points from receiving the compound to its long-term storage.

G receive Receive Compound verify Verify CoA & Container Integrity receive->verify log Log in Inventory System verify->log storage_decision Storage Duration? log->storage_decision short_term Short-Term Storage: - Tightly sealed - Room Temperature (Cool, Dry) - Protected from light storage_decision->short_term < 1 month long_term Long-Term Storage: - Tightly sealed - Refrigerate (2-8°C) - Protected from light - Check for incompatibles storage_decision->long_term > 1 month handling Prepare for Use short_term->handling long_term->handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid Carefully (Avoid creating dust) fume_hood->weigh dissolve Dissolve in Verified Solvent weigh->dissolve cleanup Post-Use Procedure dissolve->cleanup dispose Dispose of Waste Properly cleanup->dispose return_storage Return to Correct Storage Conditions cleanup->return_storage

Caption: Decision workflow for compound storage and handling.

Experimental Protocols

Protocol 1: Small-Scale Solubility Qualification

This protocol is designed to safely estimate the solubility of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a target solvent.

  • Preparation : Tare a small, clean vial (e.g., 1.5 mL HPLC vial) on an analytical balance. Carefully add approximately 1 mg of the compound and record the exact mass.

  • Initial Solvent Addition : Add a measured aliquot (e.g., 100 µL) of the desired solvent to the vial. This creates an initial concentration of 10 mg/mL.

  • Mixing : Cap the vial securely and vortex for 30 seconds. If undissolved solid remains, place the vial in a sonicator bath for 2 minutes.

  • Observation : Visually inspect the solution against a dark background. If the solution is clear with no visible particles, the compound is soluble at ≥10 mg/mL.

  • Titration (If Insoluble) : If solid remains, add another 100 µL of solvent (total volume now 200 µL, concentration is 5 mg/mL). Repeat step 3.

  • Iteration : Continue adding solvent in known increments until full dissolution is achieved. Record the final volume to calculate the approximate solubility. If it does not dissolve after adding a large volume (e.g., reaching <0.1 mg/mL), it can be classified as practically insoluble.

  • Documentation : Record the solvent, final concentration, temperature, and any observations in the laboratory notebook.

Conclusion

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a solid chemical that requires meticulous handling and storage to ensure its stability and the safety of researchers. While quantitative solubility data is sparse, a systematic, empirical approach can effectively determine its suitability for various experimental systems. The primary storage directives are to keep the compound in a tightly sealed container, refrigerated for long-term stability, and protected from light, moisture, and incompatible oxidizing agents.[5][7][8][9] Strict adherence to these protocols is fundamental to achieving reliable and safe scientific outcomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132324, N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. Available from: [Link]

  • Global Substance Registration System. N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. Available from: [Link]

  • Buckeye International. Safety Data Sheet. Available from: [Link]

  • LookChem. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. Available from: [Link]

  • The Good Scents Company. Linoleic acid. Available from: [Link]

  • ChemBK. PhosphorodiaMidic acid, N,N'-bis(2-broMoethyl)-. Available from: [Link]

  • Toxics Use Reduction Institute. Linoleic Acid - DOSS. Available from: [Link]

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Methodological & Application

Synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a key intermediate in the development of novel phosphorodiamidate-based therapeutic agents. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The synthesis is approached via a two-step, one-pot reaction sequence commencing with the reaction of phosphoryl chloride with 2-bromoethylamine hydrobromide, followed by the controlled hydrolysis of the resulting phosphorodiamidic chloride intermediate. This guide emphasizes the rationale behind the procedural steps, safety considerations, and detailed analytical methods for product validation.

Introduction

Phosphorodiamidic acids and their derivatives are a class of organophosphorus compounds with significant interest in medicinal chemistry due to their structural analogy to biologically important phosphates. The incorporation of the bis(2-bromoethyl)amine moiety, a known DNA alkylating pharmacophore, into a phosphorodiamidate scaffold presents opportunities for the development of novel cytotoxic agents. The synthesis of the title compound, N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, provides a crucial building block for accessing a variety of potential anticancer drugs.

The synthetic strategy detailed herein is predicated on the well-established reactivity of phosphoryl chloride (POCl₃) with primary amines. The initial reaction forms a phosphorodiamidic chloride intermediate, which is subsequently hydrolyzed to the desired phosphorodiamidic acid. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to minimize the formation of side products and ensure a high yield of the target compound.

Chemical Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Formation of the Phosphorodiamidic Chloride Intermediate cluster_1 Step 2: Hydrolysis to the Final Product POCl3 O=P(Cl)₃ Intermediate O=P(Cl)(NHCH₂CH₂Br)₂ POCl3->Intermediate + 2-bromoethylamine_HBr 2 x BrCH₂CH₂NH₃⁺·Br⁻ 2-bromoethylamine_HBr->Intermediate + Et3N 4 x Et₃N Et3N->Intermediate in CH₂Cl₂ 0 °C to rt Et3NHCl 4 x Et₃N·HCl Intermediate->Et3NHCl + Intermediate_hydrolysis O=P(Cl)(NHCH₂CH₂Br)₂ Final_Product O=P(OH)(NHCH₂CH₂Br)₂ Intermediate_hydrolysis->Final_Product + H2O H₂O H2O->Final_Product HCl HCl Final_Product->HCl +

Caption: Overall reaction scheme for the synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
Phosphoryl chloridePOCl₃153.33Sigma-Aldrich≥99%
2-Bromoethylamine hydrobromideC₂H₇Br₂N204.89Acros Organics98%
Triethylamine(C₂H₅)₃N101.19Fisher Scientific≥99.5%, distilled
Dichloromethane (anhydrous)CH₂Cl₂84.93Sigma-Aldrich≥99.8%
Diethyl ether (anhydrous)(C₂H₅)₂O74.12Fisher Scientific≥99%
Deionized waterH₂O18.02In-house-
Anhydrous sodium sulfateNa₂SO₄142.04VWRACS grade
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Ice-water bath.

  • Schlenk line or nitrogen balloon setup for maintaining an inert atmosphere.

  • Rotary evaporator.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • NMR spectrometer (¹H, ¹³C, ³¹P).

  • FTIR spectrometer.

  • High-resolution mass spectrometer (HRMS).

Detailed Synthesis Protocol

Step 1: Synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic chloride (Intermediate)
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, suspend 2-bromoethylamine hydrobromide (10.24 g, 50 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Base: To the suspension, add freshly distilled triethylamine (21.0 mL, 150 mmol) via a syringe. Stir the mixture at room temperature for 15 minutes to neutralize the hydrobromide salt.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Phosphoryl Chloride: In the dropping funnel, prepare a solution of phosphoryl chloride (2.3 mL, 25 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or ³¹P NMR. For TLC, a sample can be quenched with water and extracted with ethyl acetate.

Step 2: Hydrolysis to N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
  • Hydrolysis: After the formation of the intermediate is complete, cool the reaction mixture back to 0 °C in an ice-water bath.

  • Addition of Water: Slowly add deionized water (10 mL) to the reaction mixture with vigorous stirring. A slight exotherm may be observed.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete hydrolysis of the phosphorodiamidic chloride.

Work-up and Purification
  • Filtration: Remove the triethylamine hydrochloride precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of dichloromethane (2 x 15 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. The aqueous layer should be separated and the organic layer retained.

  • Extraction: Wash the organic layer with 1 M HCl (2 x 30 mL) to remove any remaining triethylamine, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, which may be an oil or a semi-solid, can be purified by crystallization. Attempt crystallization from a mixture of dichloromethane and diethyl ether or ethyl acetate and hexanes. If the product remains an oil, purification by column chromatography on silica gel using a gradient of methanol in dichloromethane may be employed.

Characterization

The structure and purity of the synthesized N,N'-Bis(2-bromoethyl)phosphorodiamidic acid should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.50-3.60 (t, 4H, -CH₂-Br)

    • δ 3.10-3.20 (m, 4H, -NH-CH₂-)

    • δ 6.5-7.5 (br s, 2H, -NH-)

    • δ 9.0-10.0 (br s, 1H, -P(O)OH)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 43-45 (-NH-CH₂-)

    • δ 33-35 (-CH₂-Br)

  • ³¹P NMR (162 MHz, DMSO-d₆):

    • δ 5-15 ppm (s). The chemical shift of phosphorodiamidic acids can vary depending on the solvent and pH.

  • FTIR (ATR):

    • 3200-3400 cm⁻¹ (N-H stretch)

    • 2800-3000 cm⁻¹ (C-H stretch)

    • 1200-1250 cm⁻¹ (P=O stretch)

    • 950-1050 cm⁻¹ (P-N stretch)

  • HRMS (ESI-):

    • Calculated for C₄H₁₀Br₂N₂O₂P⁻ [M-H]⁻: 308.8858; Found: [to be determined experimentally].

Safety Precautions

  • Phosphoryl chloride is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • 2-Bromoethylamine hydrobromide is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle it in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area.

  • All reactions should be performed under an inert atmosphere of nitrogen to prevent the reaction of phosphoryl chloride with atmospheric moisture.

Discussion of Experimental Choices

The choice of phosphoryl chloride as the phosphorus source is due to its high reactivity, which allows for the efficient formation of the P-N bonds. 2-Bromoethylamine is used in its hydrobromide salt form, which is more stable and less volatile than the free amine. Triethylamine is used in excess to both neutralize the hydrobromide salt and to act as a scavenger for the two equivalents of HCl produced during the formation of the phosphorodiamidic chloride intermediate. Anhydrous dichloromethane is selected as the solvent due to its inertness and its ability to dissolve the reactants while allowing for the precipitation of the triethylamine hydrochloride byproduct, which aids in driving the reaction to completion.

The reaction is initially conducted at 0 °C to control the exothermic reaction between phosphoryl chloride and the amine. Allowing the reaction to proceed at room temperature ensures its completion. The subsequent hydrolysis of the phosphorodiamidic chloride is also performed at low temperature initially to manage any potential exotherm.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Solvents setup_reaction Set up Dry Glassware under N₂ prep_reagents->setup_reaction suspend_amine Suspend 2-Bromoethylamine·HBr in CH₂Cl₂ setup_reaction->suspend_amine add_base Add Triethylamine suspend_amine->add_base cool_mixture Cool to 0 °C add_base->cool_mixture add_pocl3 Add POCl₃ Solution Dropwise cool_mixture->add_pocl3 react Stir at Room Temperature (12-16h) add_pocl3->react hydrolyze Hydrolyze with Water react->hydrolyze filter_salts Filter Triethylamine·HCl hydrolyze->filter_salts separate_phases Separate Organic and Aqueous Layers filter_salts->separate_phases wash_organic Wash Organic Layer separate_phases->wash_organic dry_concentrate Dry and Concentrate wash_organic->dry_concentrate purify Purify by Crystallization/Chromatography dry_concentrate->purify characterize Characterize by NMR, FTIR, HRMS purify->characterize

Caption: Step-by-step workflow for the synthesis and purification of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

References

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(11), 5985-5988. [Link]

  • Chen, H., Xu, X., Liu, L. L., Tang, G., & Zhao, Y. (2012). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. RSC Advances, 2(1), 245-248. [Link]

  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Steffen, A. (n.d.). 31P chemical shifts. Steffen's Chemistry Pages. Retrieved from [Link]

  • Phosphoryl chloride. (2023). Wikipedia. Retrieved from [Link]

Experimental design for in vitro studies with "N,N'-Bis(2-bromoethyl)phosphorodiamidic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Experimental Design for In Vitro Studies with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Introduction: Unveiling a Potential Alkylating Agent

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a phosphorodiamidate mustard derivative. Its structure is analogous to phosphoramide mustard, the active cytotoxic metabolite of the widely used chemotherapeutic drug cyclophosphamide.[1][2][3][4] The presence of two bromoethyl groups strongly suggests that the compound functions as a bifunctional alkylating agent.[5] These agents are a cornerstone of cancer therapy, exerting their cytotoxic effects by covalently binding to DNA, which disrupts DNA replication and transcription, ultimately triggering cell death.[5][6]

This guide provides a comprehensive framework for the in vitro characterization of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. It is designed for researchers in oncology, drug discovery, and pharmacology, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. By following this workflow, researchers can systematically evaluate the compound's cytotoxic potential, elucidate its mechanism of action, and generate the robust data necessary for further development.

Section 1: The Scientific Premise - Anticipated Mechanism of Action

The central hypothesis is that N,N'-Bis(2-bromoethyl)phosphorodiamidic acid acts as a DNA alkylating agent. This mechanism unfolds through a cascade of cellular events, providing distinct, measurable endpoints for in vitro validation.

The Alkylation Process: The bromoethyl groups are electrophilic and are anticipated to react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[5][7] As a bifunctional agent, one molecule can react with two different DNA sites, leading to two critical types of DNA lesions:

  • Monoadducts: A single bromoethyl group binds to a DNA base.

  • DNA Crosslinks: Both bromoethyl groups react, forming either an intrastrand crosslink (linking two bases on the same DNA strand) or a more cytotoxic interstrand crosslink (ICL) (linking bases on opposite DNA strands). ICLs are particularly effective at blocking DNA replication and transcription.[3][6]

Cellular Consequences of DNA Damage: The formation of these DNA adducts triggers a sophisticated cellular signaling network known as the DNA Damage Response (DDR).[3]

  • Damage Recognition: Stalled replication forks and structural distortions caused by the adducts are recognized by sensor proteins.

  • Signal Transduction: This recognition activates apical kinases like ATM and ATR, which in turn phosphorylate a multitude of downstream targets.

  • Key Effector Activation: A critical downstream event is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γ-H2AX).[8][9] This serves as a beacon, recruiting DNA repair proteins to the site of damage.

  • Cell Fate Decision: If the DNA damage is too extensive to be repaired, the DDR signaling will pivot from repair to apoptosis (programmed cell death), primarily through the activation of the caspase cascade.[10][11] This prevents the propagation of cells with a damaged genome.

Mechanism_of_Action cluster_0 Cellular Entry & Activation cluster_1 DNA Interaction cluster_2 Cellular Response Compound N,N'-Bis(2-bromoethyl) phosphorodiamidic acid DNA Nuclear DNA Compound->DNA Alkylation Adducts DNA Adducts (Mono-adducts, Inter/Intra-strand Crosslinks) DNA->Adducts Forms DDR DNA Damage Response (DDR) (ATM/ATR Kinase Activation) Adducts->DDR Triggers gH2AX Phosphorylation of H2AX (γ-H2AX Foci Formation) DDR->gH2AX Leads to Arrest Cell Cycle Arrest DDR->Arrest Induces Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Initiates if damage is severe

Caption: Anticipated signaling cascade following cell exposure to the alkylating agent.

Section 2: A Validated Experimental Workflow

A logical progression of experiments is crucial for building a comprehensive profile of the compound. The workflow should move from broad cytotoxic effects to specific mechanistic details.

Experimental_Workflow Start Start: Cell Line Panel Selection & Compound Preparation DoseResponse Step 1: Determine Cytotoxicity (Dose-Response & IC50) Start->DoseResponse ViabilityAssay Protocol: MTT or XTT Assay DoseResponse->ViabilityAssay Mechanism Step 2: Elucidate Mechanism of Cell Death DoseResponse->Mechanism ApoptosisAssay Protocol: Annexin V / PI Staining (Flow Cytometry) Mechanism->ApoptosisAssay DNA_Damage Step 3: Confirm Target Engagement (DNA Damage) Mechanism->DNA_Damage gH2AX_Assay Protocol: γ-H2AX Staining (Immunofluorescence) DNA_Damage->gH2AX_Assay Analysis Step 4: Data Synthesis & Interpretation DNA_Damage->Analysis

Caption: A logical workflow for the in vitro characterization of the compound.

Section 3: Essential Preliminary Studies

Compound Handling and Stability: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid should be handled with appropriate safety precautions in a chemical fume hood. For in vitro studies, a stock solution is typically prepared in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Scientist's Note: The final concentration of DMSO in the cell culture medium should not exceed a level toxic to the cells, typically kept below 0.5%[12]. It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of the compound. The stability of the compound in aqueous culture medium at 37°C should be considered, as hydrolysis can occur. It is advisable to prepare fresh dilutions from the stock solution immediately before each experiment.

Cell Line Selection: The choice of cell lines is critical for a meaningful evaluation. A panel should be used to assess the breadth of activity.

  • Recommended Panel:

    • Cancer Cell Lines: Select lines from diverse origins relevant to the potential therapeutic application (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

    • Non-Cancerous Cell Line: Include a non-transformed cell line (e.g., MRC-5 human lung fibroblasts or HUVEC) to determine the compound's selectivity index (SI). The SI is a ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells and is a key indicator of a potential therapeutic window.[13][14]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Cell Viability Assessment via XTT Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[15] Unlike the MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and simplifying the protocol.[12][15]

Materials:

  • Selected cell lines

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid stock solution (e.g., 10 mM in DMSO)

  • XTT labeling reagent and electron-coupling reagent (often supplied as a kit)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Remember to include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the coupling agent). Add 50 µL of this mixture to each well.[16]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm can be used for background correction.[12][16]

Data Analysis:

  • Subtract the background absorbance (medium-only wells) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 4.2: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[11] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and will bind to these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][18]

Materials:

  • Cells treated with the compound (e.g., at IC50 and 2x IC50 concentrations) and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed cells in a 6-well plate and treat with the compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., etoposide).

  • Harvest both floating and adherent cells. To do this, collect the supernatant (containing floating apoptotic cells), wash the adherent layer with PBS, then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells for each sample.

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[17]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analysis: Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and FITC-only controls to set up compensation and gates correctly.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[18]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[18]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

Protocol 4.3: DNA Damage Quantification via γ-H2AX Immunofluorescence Staining

Principle: This assay visually confirms DNA damage by detecting the formation of γ-H2AX foci. The phosphorylation of H2AX is one of the earliest events in the DDR following the formation of DNA double-strand breaks (which can arise from the processing of interstrand crosslinks).[8][9][19] An antibody specific to the phosphorylated form (γ-H2AX) is used, followed by a fluorescently-labeled secondary antibody, allowing for visualization of foci at damage sites via fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Compound and controls (including a positive control like doxorubicin)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-labeled anti-primary species antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere overnight, then treat with the compound for a shorter duration (e.g., 2, 6, or 12 hours) as γ-H2AX formation is an early event.

  • Fixation: Wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS, then permeabilize the cell membranes with 0.25% Triton X-100 for 10 minutes. This allows antibodies to enter the nucleus.

  • Blocking: Wash twice with PBS and block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary γ-H2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash a final time with PBS, then mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.

Data Analysis: Quantify the number of γ-H2AX foci per nucleus. A significant increase in the number and intensity of nuclear foci in treated cells compared to vehicle controls indicates the induction of DNA damage.[20][21]

Section 5: Data Presentation and Interpretation

Table 1: Example Cytotoxicity Profile of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid after 48h Treatment

Cell LineTypeIC50 (µM) ± SDSelectivity Index (SI)
MCF-7Breast Adenocarcinoma5.2 ± 0.49.6
A549Lung Carcinoma8.1 ± 0.76.2
HCT-116Colon Carcinoma3.9 ± 0.312.8
MRC-5Normal Lung Fibroblast50.1 ± 3.5-

Note: Data are hypothetical examples. SI = IC50 (MRC-5) / IC50 (Cancer Cell Line).

Synthesizing the Evidence: A successful characterization would show that N,N'-Bis(2-bromoethyl)phosphorodiamidic acid:

  • Reduces the viability of cancer cells at micromolar concentrations, as shown by the XTT assay.

  • Shows a favorable selectivity index against a non-cancerous cell line.

  • Induces a significant shift of cells into the Annexin V-positive quadrants, confirming that the mode of cell death is primarily apoptosis.

  • Causes a dose-dependent increase in nuclear γ-H2AX foci, providing direct evidence of DNA damage and target engagement.

This collective evidence strongly supports the hypothesized mechanism of action and establishes the compound as a cytotoxic agent worthy of further investigation.

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • Apoptosis Protocols. Thermo Fisher Scientific - ES.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Protocol for Cell Viability Assays. BroadPharm.
  • In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites. ASM Journals.
  • A Biologically Active Metabolite of Cyclophosphamide. Cancer Research | American Association for Cancer Research.
  • MTT assay protocol. Abcam.
  • The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. MDPI.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed.
  • Phosphoramide mustard | DNA Alkylator/Crosslinker. MedchemExpress.com.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Protocol IncuCyte® Apoptosis Assay. UiB.
  • Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ - Frontiers.
  • Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). PubMed.
  • Studies on cyclophosphamide metabolites and their related compounds. I. Identification of aldophosphamide as a metabolite of cyclophosphamide in vitro and in vivo in humans. Semantic Scholar.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. ResearchGate.
  • A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. PMC - NIH.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Comet assay: a versatile but complex tool in genotoxicity testing. PMC - NIH.
  • Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. PMC - NIH.
  • Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays. ScienceDirect.
  • Comet assay to measure DNA repair: approach and applications. Frontiers.
  • Alkylating agent resistance: in vitro studies with human cell lines. PNAS.
  • A, Decay into the active form, phosphoramide mustard. B, Binding to... ResearchGate.
  • Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. PubMed.
  • Phosphoramide – Knowledge and References. Taylor & Francis.
  • Phosphorodiamidic acid, n,n-bis(2-chloroethyl)-n'-(3-hydroxypropyl)-, (2-bromoethyl) ester. PubChem.
  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. LookChem.
  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. PubChem.
  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. BLDpharm.
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.
  • DNA Damage Induced by Alkylating Agents and Repair Pathways. PMC - PubMed Central.
  • N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. ChemicalBook.
  • O-imino esters of N,N-bis(2-chloroethyl)phosphorodiamidic acid. Synthesis, X-ray structure determination, and anticancer evaluation. PubMed.
  • Investigation of anti-proliferative and antioxidative effects of some bis (α-amino) phosphinic acid derivatives. ResearchGate.
  • Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents. PMC - NIH.

Sources

Application Notes and Protocols for N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Alkylating Agent

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a potent bifunctional alkylating agent that holds significant promise in the field of oncology research. As a structural analog of phosphoramide mustard, the active metabolite of the widely used chemotherapeutic drug cyclophosphamide, it is presumed to exert its cytotoxic effects through a similar mechanism of action.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in cancer cell line research. The protocols detailed herein are designed to be robust and self-validating, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

The core mechanism of action of phosphorodiamidic mustards involves the formation of covalent bonds with nucleic acids, leading to DNA interstrand cross-links.[3][4] This irreversible damage to the DNA helix inhibits strand separation, thereby disrupting critical cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3] The induction of DNA damage activates complex cellular signaling cascades, primarily the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) pathways, which in turn lead to cell cycle arrest and apoptosis, often mediated by the tumor suppressor protein p53.[5][6][7]

This guide will provide detailed protocols for assessing the cytotoxic and apoptotic effects of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid on cancer cell lines, as well as methods for analyzing its impact on the cell cycle.

Mechanism of Action: A Cascade from DNA Alkylation to Apoptosis

The cytotoxic effects of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid are initiated by the alkylation of DNA, primarily at the N-7 position of guanine residues.[3] The bifunctional nature of the molecule allows it to form cross-links both within the same DNA strand (intrastrand) and between opposite strands (interstrand). These interstrand cross-links are particularly cytotoxic as they present a formidable block to DNA replication and transcription machinery.

This DNA damage triggers a sophisticated cellular response known as the DNA Damage Response (DDR). Key protein kinases, ATM and ATR, are recruited to the sites of damage and activated.[6][7] This initiates a signaling cascade that phosphorylates a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[5] Activation of these pathways leads to two primary cellular outcomes: cell cycle arrest and apoptosis.

Cell cycle arrest, often at the G2/M phase for alkylating agents, provides the cell with an opportunity to repair the damaged DNA.[8][9][10][11] However, if the damage is too extensive to be repaired, the apoptotic machinery is engaged. This involves the activation of a cascade of proteases known as caspases, which execute the dismantling of the cell in a controlled manner.

Signaling_Pathway cluster_0 Cellular Response to N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid Compound N,N'-Bis(2-bromoethyl)phosphorodiamidic acid DNA_Alkylation DNA Alkylation (Guanine N-7) Compound->DNA_Alkylation DNA_Crosslinking DNA Interstrand Cross-linking DNA_Alkylation->DNA_Crosslinking DDR DNA Damage Response (ATM/ATR Activation) DNA_Crosslinking->DDR p53_Activation p53 Activation DDR->p53_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Caspase_Cascade Caspase Activation Apoptosis->Caspase_Cascade

Caption: Signaling pathway of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Experimental Protocols

The following protocols provide a framework for investigating the anticancer properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in vitro. It is crucial to include appropriate controls in every experiment, including a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_1 MTT Assay Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Compound 2. Treat with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid Seed_Cells->Treat_Compound Incubate 3. Incubate (e.g., 24, 48, 72h) Treat_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Results:

A dose-dependent decrease in cell viability is expected. Based on data for the analogous phosphoramide mustard, significant reductions in cell viability can be anticipated in the low micromolar range (e.g., 3-6 µM) after 48 hours of exposure in sensitive cell lines.[1][3]

Cancer Cell LineCompound Concentration (µM)Incubation Time (h)Expected % Viability Reduction
MCF-7 (Breast)1, 5, 10, 25, 5048Dose-dependent decrease
A549 (Lung)1, 5, 10, 25, 5048Dose-dependent decrease
HCT116 (Colon)1, 5, 10, 25, 5048Dose-dependent decrease
U87 (Glioblastoma)1, 5, 10, 25, 5048Dose-dependent decrease
Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Principle: Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Expected Results:

Treatment with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is expected to induce a significant increase in the percentage of apoptotic cells (both early and late) compared to the vehicle control.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control>90%<5%<5%
Compound (IC50)DecreasedIncreasedIncreased
Compound (2x IC50)Further DecreasedFurther IncreasedFurther Increased
Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the luminescence is proportional to the caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Expected Results:

A dose-dependent increase in caspase-3/7 activity is anticipated in cells treated with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Cell Cycle Analysis by Propidium Iodide Staining

DNA damage induced by alkylating agents often leads to cell cycle arrest, allowing time for DNA repair. Analyzing the distribution of cells in different phases of the cell cycle can provide insights into the compound's mechanism of action.

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Treatment: Treat cells with the compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Expected Results:

Treatment with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, which is a common response to DNA-damaging agents.[8][9][10][11]

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Vehicle Control~50-60%~20-30%~10-20%
Compound (IC50)DecreasedVariableIncreased

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the in vitro characterization of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid as a potential anticancer agent. By systematically evaluating its cytotoxicity, ability to induce apoptosis, and effects on the cell cycle, researchers can gain a comprehensive understanding of its mechanism of action. Future studies could explore the specifics of the DNA damage response in more detail, for instance, by examining the phosphorylation status of key proteins like ATM, ATR, and p53 through Western blotting. Furthermore, investigating the efficacy of this compound in combination with other chemotherapeutic agents or targeted therapies could reveal synergistic effects and pave the way for novel cancer treatment strategies.

References

  • Abrogation of the G2/M checkpoint as a chemosensitization approach for alkylating agents. Neuro-Oncology. 2023 Dec 22. [Link]

  • Powers JF, Sladek NE. Cytotoxic Activity Relative to 4-hydroxycyclophosphamide and Phosphoramide Mustard Concentrations in the Plasma of Cyclophosphamide-Treated Rats. Cancer Res. 1983 Mar;43(3):1101-6. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Phosphoramide – Knowledge and References. Taylor & Francis. [Link]

  • Ganesan S, et al. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. Toxicol Appl Pharmacol. 2015 Feb 1;282(3):252-8. [Link]

  • Powers JF, Sladek NE. Cytotoxic Activity Relative to 4-Hydroxycyclophosphamide and Phosphoramide Mustard Concentrations in the Plasma of Cyclophosphamide-Treated Rats. Cancer Research. 1983;43(3):1101-1106. [Link]

  • Abrogation of the G2/M checkpoint as a chemosensitization approach for alkylating agents. Neuro-Oncology. 2024 Jun 3;noad252. [Link]

  • A, Decay into the active form, phosphoramide mustard. B, Binding to... ResearchGate. [Link]

  • D'Arcy M. New Insights into the Link Between DNA Damage and Apoptosis. Int J Mol Sci. 2019 Apr 12;20(8):1833. [Link]

  • Induced cell cycle arrest at G2/M phase. a Representative flow... ResearchGate. [Link]

  • Phosphoramide Mustard. PubChem. [Link]

  • Fedak E, et al. ATM and ATR activation through crosstalk between DNA damage response pathways. Bull Math Biol. 2021 Mar 11;83(4):39. [Link]

  • Marechal A, Zou L. ATM and ATR signaling at a glance. J Cell Sci. 2015 Dec 1;128(23):4423-9. [Link]

  • Fedak E, et al. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways. Bulletin of Mathematical Biology. 2021. [Link]

  • Fan S, et al. Influence of G2 arrest on the cytotoxicity of DNA topoisomerase inhibitors toward human carcinoma cells with different p53 status. Mol Pharmacol. 1999 Aug;56(2):388-95. [Link]

  • Shen C, et al. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1. Oncotarget. 2015 Jan 1;6(1):234-45. [Link]

  • IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... ResearchGate. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Fedak E, et al. What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways. bioRxiv. 2020 Aug 5. [Link]

  • O-imino esters of N,N-bis(2-chloroethyl)phosphorodiamidic acid. Synthesis, X-ray structure determination, and anticancer evaluation. J Med Chem. 1983 Dec;26(12):1788-90. [Link]

  • (PDF) Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression. ResearchGate. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Exp Ther Med. 2015 Oct;10(4):1443-1448. [Link]

  • Targeting Akt/NF-κB/p53 Pathway and Apoptosis Inducing Potential of 1,2-Benzenedicarboxylic Acid, Bis (2-Methyl Propyl) Ester Isolated from Onosma bracteata Wall. against Human Osteosarcoma (MG-63) Cells. MDPI. [Link]

  • Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. Int J Mol Sci. 2021 Jul 10;22(14):7437. [Link]

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Application Note: Comprehensive Analytical Characterization of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is an organophosphorus compound with structural similarities to cyclophosphamide, a well-known alkylating agent used in chemotherapy. The presence of bromoethyl groups suggests potential reactivity and biological activity, making its accurate identification and characterization crucial for research and development. This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of this compound. The protocols herein are designed to be self-validating, employing orthogonal techniques to ensure the highest level of scientific rigor.

The analytical strategy for a molecule like N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, which contains phosphorus, nitrogen, and bromine, necessitates a multi-faceted approach. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the core structure and connectivity. Chromatographic techniques are essential for purity assessment and separation from potential impurities. Mass Spectrometry (MS) provides definitive molecular weight information and fragmentation patterns characteristic of its structure, particularly the isotopic signature of the two bromine atoms. Infrared (IR) spectroscopy complements these techniques by identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural characterization of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's atomic arrangement and purity.

Rationale for NMR Approach
  • ³¹P NMR: The presence of a single phosphorus atom makes ³¹P NMR a highly specific and sensitive technique for identifying the phosphorus environment and quantifying the compound's purity against phosphorus-containing impurities.[1] The chemical shift is indicative of the oxidation state and bonding of the phosphorus atom.

  • ¹H NMR: This provides information on the number of different types of protons and their neighboring atoms. The coupling patterns between protons on the ethyl chains and with the phosphorus atom are diagnostic.

  • ¹³C NMR: This technique reveals the number of chemically distinct carbon environments, confirming the presence of the two carbons in the bromoethyl group.[2]

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 10-20 mg of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility).

  • For quantitative ³¹P NMR (qNMR), add a known amount of a certified internal standard (e.g., triphenyl phosphate) that has a resonance not overlapping with the analyte.[3]

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Probes: Broadband probe for ³¹P and ¹³C, and a high-resolution probe for ¹H.

  • Reference: For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.[4]

Parameter ¹H NMR ¹³C NMR ³¹P NMR
Pulse Program Standard 1-pulseProton-decoupledProton-decoupled
Acquisition Time 3-4 s1-2 s1-2 s
Relaxation Delay (D1) 5 s2-5 s5-10 s (≥ 5x T1 for qNMR)[3]
Number of Scans 16-641024-409664-256
Spectral Width 12-16 ppm200-240 ppm200-250 ppm

Data Processing and Interpretation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Reference the spectra appropriately.

  • Integrate the signals and analyze the chemical shifts (δ) and coupling constants (J).

  • Expected ¹H NMR signals: Two multiplets corresponding to the -CH₂-Br and -CH₂-N- protons. The protons on the carbon adjacent to the nitrogen will show coupling to both the other methylene protons and the ³¹P nucleus.

  • Expected ¹³C NMR signals: Two distinct signals for the two carbons of the bromoethyl group.

  • Expected ³¹P NMR signal: A single resonance, the chemical shift of which is characteristic of a phosphorodiamidic acid.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. The presence of two bromine atoms provides a highly characteristic isotopic pattern that serves as a definitive identifier.

Rationale for MS Approach
  • Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of the elemental formula (C₄H₁₁Br₂N₂O₂P).[7]

  • Isotopic Pattern Analysis: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] A molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.[10] This pattern is a powerful diagnostic tool.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting ions, providing further structural confirmation.

Experimental Protocol: LC-MS Analysis

Chromatographic Separation (for purity and desalting):

  • System: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Detection:

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

Data Interpretation:

  • Identify the molecular ion peak cluster. For C₄H₁₁Br₂N₂O₂P, the monoisotopic mass is approximately 307.89 g/mol .[7]

  • Analyze the isotopic pattern of the molecular ion. Expect major peaks at m/z values corresponding to the molecule containing [⁷⁹Br, ⁷⁹Br], [⁷⁹Br, ⁸¹Br], and [⁸¹Br, ⁸¹Br].

  • Compare the observed accurate mass to the theoretical mass.

  • If using MS/MS, analyze the fragmentation pattern for characteristic losses, such as HBr or the bromoethyl side chains.

Caption: Expected isotopic pattern for a dibrominated compound in MS.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating N,N'-Bis(2-bromoethyl)phosphorodiamidic acid from starting materials, by-products, and degradants, thus allowing for accurate purity assessment.

Rationale for Chromatographic Approach
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for determining the purity of non-volatile compounds. Reversed-phase chromatography is well-suited for separating polar organic molecules.[11]

  • Gas Chromatography (GC): For thermally stable and volatile compounds, GC can offer high resolution.[12][13] However, derivatization may be necessary for the acidic and polar N,N'-Bis(2-bromoethyl)phosphorodiamidic acid to improve its volatility and thermal stability.[14]

Experimental Protocol: HPLC-UV Analysis
  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Phosphoric Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or determined by UV scan).

  • Column Temperature: 25-30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak area of all components in the chromatogram.

  • Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) * 100.

Caption: Overall analytical workflow for characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups within the molecule.

Rationale for FT-IR Approach

FT-IR is used to identify characteristic vibrations of chemical bonds. For N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, this includes P=O, P-N, N-H, C-H, and C-Br bonds.

Experimental Protocol: FT-IR Analysis
  • Instrument: FT-IR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. If using KBr pellets, mix ~1 mg of sample with ~100 mg of dry KBr and press into a transparent disk.[15]

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional Group Approximate Wavenumber (cm⁻¹)
N-H stretch 3200-3400
C-H stretch (alkane) 2850-2960
P=O stretch 1200-1300
P-N stretch 900-1050
C-Br stretch 500-600

Conclusion

The comprehensive characterization of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid requires an orthogonal suite of analytical techniques. The combination of NMR spectroscopy for detailed structural elucidation, mass spectrometry for molecular weight and elemental formula confirmation, chromatography for purity assessment, and FT-IR for functional group identification provides a robust and reliable methodology. The protocols outlined in this application note are designed to guide researchers in obtaining high-quality, reproducible data essential for the advancement of their scientific and developmental objectives.

References

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  • Dippe, M., & Ulbrich-Hofmann, R. (2009). Spectrophotometric Determination of Phosphatidic Acid via iron(III) Complexation for Assaying Phospholipase D Activity. Analytical Biochemistry, 392(2), 169-173.
  • FDA Global Substance Registration System. (n.d.). N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID.
  • Ludeman, S. M., et al. (1983). O-imino Esters of N,N-bis(2-chloroethyl)phosphorodiamidic Acid. Synthesis, X-ray Structure Determination, and Anticancer Evaluation. Journal of Medicinal Chemistry, 26(12), 1788-1790.
  • Levins, P. L., & Rogers, W. I. (1965). NUCLEAR MAGNETIC RESONANCE STUDY OF STABILITY OF SALT OF N, N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID (NSC-69945) IN AQUEOUS SOLUTION. Cancer Chemotherapy Reports, 44, 15-17.
  • BenchChem. (2025). Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid. BenchChem.
  • ResearchGate. (n.d.). (a) ³¹P NMR spectrum of bis‐phosphine 1, and (b) bis‐phosphinidene 2 in D8‐THF.
  • Google Patents. (n.d.). US7276620B2 - Process for preparing phosphorodiamidites.
  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
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Application Notes & Protocols: Utilizing N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid for In Vitro Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Potential DNA Alkylating Agent for Oncology Research

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a bifunctional molecule featuring two reactive bromoethyl groups attached to a phosphorodiamidic acid core.[1][2] Structurally, it belongs to the family of nitrogen mustards, a class of compounds that includes some of the earliest and most effective chemotherapeutic agents.[3] Alkylating agents exert their cytotoxic effects primarily by forming covalent bonds with DNA, leading to disruptions in DNA replication and transcription, ultimately triggering cell death.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid as a tool compound in drug discovery screening, with a primary focus on oncology. We will explore its presumed mechanism of action, provide detailed protocols for assessing its cytotoxic activity, and outline the necessary safety precautions for handling this potent compound.

Section 1: Principle of Action - A Mechanistic Overview

The cytotoxic potential of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is rooted in its ability to function as a DNA alkylating agent. The two bromoethyl arms are highly electrophilic and can react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[6]

1.1 Mechanism of DNA Damage

As a bifunctional agent, the compound can react with two different guanine bases, leading to the formation of DNA cross-links. These can be either intrastrand (on the same DNA strand) or interstrand (connecting the two strands of the double helix). Interstrand cross-links are particularly cytotoxic because they prevent the separation of DNA strands, which is a prerequisite for both replication and transcription.[3][7] This severe DNA damage is difficult for the cell to repair and is a powerful trigger for cell death pathways.[7]

1.2 Cellular Response to DNA Damage

The introduction of DNA lesions by an alkylating agent activates a complex signaling network known as the DNA Damage Response (DDR).[7][8] This network acts as a cellular safeguard to maintain genomic integrity.

  • Damage Sensing and Signal Transduction: The cell cycle is arrested to provide time for DNA repair. This process is primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by DNA double-strand breaks and single-strand lesions, respectively.[8][9]

  • Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway signals for the cell to undergo programmed cell death, or apoptosis.[9] This is often mediated by the tumor suppressor protein p53, which is stabilized in response to DNA damage.[10] p53 can initiate the intrinsic (mitochondrial) pathway of apoptosis by influencing the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, apoptosome formation, and the activation of a cascade of caspase enzymes.[10][11][12][13]

Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Nucleus cluster_2 Cytoplasm / Mitochondria Compound N,N'-Bis(2-bromoethyl) phosphorodiamidic acid DNA DNA Compound->DNA Enters Cell DNA_Damaged DNA Cross-links & Adducts DNA->DNA_Damaged Alkylation ATM_ATR ATM / ATR Kinases DNA_Damaged->ATM_ATR Damage Sensing p53 p53 Activation ATM_ATR->p53 Phosphorylation & Stabilization Bax_Bak Bax / Bak Activation p53->Bax_Bak Transcriptional Regulation CytoC Cytochrome C Release Bax_Bak->CytoC Mitochondrial Permeabilization Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Section 2: Materials and Reagents

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (user-supplied)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line(s) of interest (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl or acidic isopropanol)

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, safety goggles[14]

  • Class II Biological Safety Cabinet

Section 3: Experimental Workflow for Cytotoxicity Screening

The primary goal of the initial screening is to determine the concentration at which the compound inhibits cell viability by 50% (IC50). This provides a quantitative measure of the compound's potency. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Experimental_Workflow Start Start Step1 1. Prepare Compound Stock & Serial Dilutions Start->Step1 Step2 2. Seed Cells in 96-Well Plate Start->Step2 Step4 4. Treat Cells with Compound Dilutions Step1->Step4 Step3 3. Incubate 24h (Allow Adhesion) Step2->Step3 Step3->Step4 Step5 5. Incubate for 48-72h (Exposure Time) Step4->Step5 Step6 6. Add MTT Reagent & Incubate 4h Step5->Step6 Step7 7. Solubilize Formazan Crystals Step6->Step7 Step8 8. Measure Absorbance (570 nm) Step7->Step8 Step9 9. Analyze Data: Calculate % Viability Step8->Step9 Step10 10. Plot Dose-Response Curve & Determine IC50 Step9->Step10 End End Step10->End

Caption: High-level workflow for determining the IC50 of a test compound.

Section 4: Detailed Protocols

Protocol 4.1: Preparation of Compound Stock Solutions

  • Preparation: All handling of the solid compound and concentrated solutions must be performed in a chemical fume hood or a Class II Biological Safety Cabinet.

  • Stock Solution (e.g., 10 mM): Accurately weigh the required amount of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. Dissolve it in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Scientist's Note: DMSO is used as it can solubilize a wide range of organic compounds and is generally tolerated by cells at low final concentrations (typically ≤0.5%).

Protocol 4.2: Cell Culture and Seeding

  • Cell Maintenance: Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells regularly to maintain them in the exponential growth phase.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach them using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium and collect the cell suspension. Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete medium. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: The optimal seeding density ensures that cells are in an exponential growth phase during the experiment and do not become over-confluent in the control wells. This density should be optimized for each cell line.

Protocol 4.3: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Adhesion: Incubate the seeded plate for 24 hours at 37°C, 5% CO2 to allow the cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the compound from your stock solution in complete medium. A common approach is to perform a 2-fold or 3-fold serial dilution series to cover a wide concentration range (e.g., from 100 µM down to low nM).

    • Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "medium only" wells (for background subtraction).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

    • Expertise Note: It is crucial to use serum-free medium during the MTT incubation step if your solubilization buffer is not compatible with serum, as serum components can interfere with the reaction.[16]

  • Solubilization: Add 100 µL of the Solubilization solution to each well. Pipette up and down gently to ensure all formazan crystals are dissolved.

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

Section 5: Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Generate Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Table 1: Sample Data for IC50 Determination

Compound Conc. (µM)Log(Conc.)Avg. Absorbance (570nm)% Viability
0 (Vehicle)N/A1.250100.0%
0.1-1.01.21397.0%
0.3-0.521.05084.0%
1.00.00.68855.0%
3.00.480.25020.0%
10.01.00.0887.0%
30.01.480.0635.0%
100.02.00.0635.0%
Calculated IC50 ~0.85 µM

Section 6: Safety and Handling Precautions

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid should be handled as a potent, hazardous, and potentially carcinogenic cytotoxic agent.[3] Strict safety protocols must be followed at all times.

  • Engineering Controls: All work with the solid compound or concentrated solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a disposable, solid-front lab gown, double gloves (chemotherapy-rated), and safety goggles.[14][19]

  • Transport: When moving the compound within the facility, use sealed, leak-proof secondary containers with clear hazard labeling.[18]

  • Waste Disposal: All contaminated materials (pipette tips, tubes, gloves, plates) must be disposed of as cytotoxic waste according to institutional and local regulations.[14][20]

  • Spill Management: A cytotoxic spill kit must be readily available.[18][19] Personnel must be trained on its proper use. In case of a spill, the area should be secured, and the spill should be cleaned immediately following established protocols.

Section 7: Troubleshooting

IssuePossible Cause(s)Solution(s)
High variability between replicate wellsInconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate.
Low absorbance in control wellsLow seeding density; Poor cell health; Contamination.Optimize seeding density; Check cell stocks for viability and contamination.
Incomplete solubilization of formazan crystalsInsufficient solubilization buffer or time; High cell density.Ensure 100 µL of buffer is added; Allow for overnight incubation; Reduce initial cell seeding density.
Inconsistent IC50 valuesCompound instability; Inaccurate dilutions; Variation in cell passage number.Use fresh aliquots of compound stock; Calibrate pipettes and double-check dilution calculations; Use cells within a consistent, low passage number range.

Section 8: Conclusion

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid represents a classic bifunctional alkylating agent with significant potential for use in anticancer drug discovery screening. Its presumed mechanism of action via DNA cross-linking and induction of the DNA Damage Response pathway makes it a valuable tool for identifying cellular vulnerabilities and for use as a positive control in cytotoxicity assays. The protocols outlined in this document provide a robust framework for quantifying its cytotoxic effects and establishing a baseline for further mechanistic studies. Adherence to the stringent safety protocols is paramount to ensure the well-being of laboratory personnel.

Section 9: References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) . PubMed Central. [Link]

  • DNA Damage Response . PMC - NIH. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules . QIAGEN GeneGlobe. [Link]

  • Alkylating antineoplastic agent . Wikipedia. [Link]

  • 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know . A-Z Animals. [Link]

  • Alkylating agents in chemotherapy . Research Starters - EBSCO. [Link]

  • DNA Damage Response Pathway Suite . Rat Genome Database - Medical College of Wisconsin. [Link]

  • DNA damage repair pathways. The 5 DNA damage response pathways are... . ResearchGate. [Link]

  • Overview of cell death signaling pathways . PubMed. [Link]

  • List of Alkylating agents . Drugs.com. [Link]

  • DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment . PMC - NIH. [Link]

  • Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration . Clemson University Open Textbooks. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications . PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]

  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories . The Pharmaceutical Journal. [Link]

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | C4H11Br2N2O2P | CID 132324 . PubChem. [Link]

  • 188-Safe handling and waste management of hazardous drugs . eviQ. [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 . Kingston Health Sciences Centre. [Link]

  • Cytotoxic Drug Safety . Thompson Rivers University. [Link]

  • N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID . gsrs. [Link]

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Application Notes and Protocols: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid as a Tool Compound in Molecular Biology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Potential of a Bifunctional Alkylating Agent

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a member of the nitrogen mustard family of compounds, characterized by the presence of two bromoethyl groups attached to a phosphorodiamidic acid core.[1][2] While direct literature on this specific bromo-analogue is limited, its structure strongly suggests a functional parallel to its well-studied chloro-counterpart, N,N-bis(2-chloroethyl)phosphorodiamidic acid, also known as phosphoramide mustard.[3][4] Phosphoramide mustard is the active metabolite of the widely used anticancer drug cyclophosphamide.[5][6] These compounds belong to the class of bifunctional alkylating agents, which are powerful tools in molecular biology and cancer research for their ability to covalently modify nucleic acids and proteins.

This guide provides a detailed overview of the anticipated mechanism of action of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and presents detailed protocols for its application as a tool compound to study DNA damage, repair mechanisms, and cellular apoptosis. The protocols are based on established methodologies for similar alkylating agents and are designed to be robust and informative for researchers in the field.

Chemical Properties and Handling
PropertyValueSource
Molecular Formula C4H11Br2N2O2P[1]
Molecular Weight 309.92 g/mol [1]
CAS Number 141025-16-3[1]
Synonyms Dibromo isophoramide mustard, Br-IPM[1]

Storage and Handling: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid should be handled with extreme caution in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Due to its potential as a potent alkylating agent, it is presumed to be carcinogenic and mutagenic. Store the compound in a tightly sealed container at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions in an appropriate solvent like DMSO or ethanol.

Mechanism of Action: A Tale of Two Arms

The biological activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is predicated on its nature as a bifunctional alkylating agent. The two bromoethyl arms are key to its function, allowing it to form covalent crosslinks within and between macromolecules.

  • Activation: The compound is expected to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate, with the release of a bromide ion. This is a common mechanism for nitrogen mustards.[7][8]

  • Alkylation: The electrophilic aziridinium ion is then susceptible to nucleophilic attack by electron-rich sites on biological molecules. In the context of molecular biology, the primary targets are the nitrogenous bases of DNA, particularly the N7 position of guanine.[5][8]

  • Cross-linking: After the first alkylation event, the second bromoethyl arm can undergo the same activation process to form another aziridinium ion. This can then react with a second nucleophilic site. This can result in:

    • Intrastrand crosslinks: Linking two bases on the same DNA strand.[5]

    • Interstrand crosslinks: Linking bases on opposite strands of the DNA double helix.[5] This is a particularly cytotoxic lesion as it prevents DNA strand separation, thereby inhibiting replication and transcription.

    • DNA-protein crosslinks: Linking DNA to proteins that are in close proximity.

This cascade of events leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[5]

Mechanism_of_Action cluster_0 Cellular Environment A N,N'-Bis(2-bromoethyl) phosphorodiamidic acid B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization C Monoadduct Formation (Alkylation of Guanine-N7) B->C Nucleophilic Attack by DNA D Second Aziridinium Ion Formation C->D Second Arm Activation E Interstrand Crosslink D->E Second Alkylation F DNA Damage Response E->F G Cell Cycle Arrest F->G H Apoptosis G->H

Figure 1: Proposed mechanism of action for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Application & Protocol: DNA Interstrand Crosslink Assay in Cultured Cells

This protocol details a method to assess the ability of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid to induce DNA interstrand crosslinks (ICLs) in a cancer cell line. The assay is based on the principle that cross-linked DNA renatures more rapidly after denaturation than non-cross-linked DNA.

Materials:

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., containing proteinase K)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Ethidium bromide or other DNA intercalating dye

  • Fluorometer or microplate reader with fluorescence capabilities

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding B 2. Compound Treatment (Varying Concentrations) A->B C 3. Cell Lysis and DNA Isolation B->C D 4. DNA Denaturation (Heat) C->D E 5. Rapid Cooling (Renaturation) D->E F 6. DNA Staining (Intercalating Dye) E->F G 7. Fluorescence Measurement F->G H 8. Data Analysis (% Cross-linking) G->H

Figure 2: Workflow for the DNA interstrand crosslink assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 80% confluency on the day of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested concentration range to start with is 1-100 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control. Incubate for a defined period, for example, 2-4 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing proteinase K to digest proteins.

  • DNA Isolation: Isolate genomic DNA using a standard method such as phenol-chloroform extraction or a commercial DNA isolation kit. Resuspend the purified DNA in TE buffer.

  • DNA Denaturation and Renaturation:

    • Take an aliquot of the isolated DNA and heat it to 95°C for 10 minutes to denature the DNA into single strands.

    • Immediately place the samples on ice for 10 minutes to allow for rapid renaturation. DNA with interstrand crosslinks will renature more efficiently than non-cross-linked DNA.

  • Fluorescence Measurement:

    • Dilute the DNA samples in TE buffer.

    • Add a DNA intercalating dye (e.g., ethidium bromide) that fluoresces more strongly when bound to double-stranded DNA.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis: The fluorescence intensity is proportional to the amount of double-stranded DNA. Calculate the percentage of cross-linking by comparing the fluorescence of the treated samples to the untreated (and non-denatured) control.

Application & Protocol: Western Blot Analysis of DNA Damage Response

This protocol outlines the use of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid to induce a DNA damage response and monitor the activation of key signaling proteins by Western blot.

Materials:

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

  • Cancer cell line

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-H2AX, anti-p53, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid as described in the previous protocol. It is advisable to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to observe the dynamics of the DNA damage response.

  • Protein Extraction: Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Analyze the changes in the levels of the target proteins. An increase in phosphorylated H2AX (γH2AX) is an early marker of DNA double-strand breaks. Activation of p53 and cleavage of PARP are indicative of an apoptotic response.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results.

  • Dose-Response: The inclusion of multiple concentrations of the compound allows for the determination of a dose-dependent effect, a hallmark of a specific biological activity.

  • Time-Course: Analyzing the cellular response at different time points helps to understand the kinetics of the induced DNA damage and repair processes.

  • Positive and Negative Controls: A known DNA cross-linking agent (e.g., cisplatin or mitomycin C) can be used as a positive control. The vehicle-treated cells serve as the negative control.

Conclusion

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, by analogy to its well-characterized chloro-counterpart, is a promising tool compound for studying the cellular consequences of DNA alkylation and interstrand cross-linking. The provided protocols offer a robust framework for researchers to investigate its effects on DNA integrity, cell cycle progression, and apoptosis. As with any potent biological agent, careful handling and experimental design are paramount to generating reliable and insightful data. The exploration of such compounds is crucial for advancing our understanding of DNA repair mechanisms and for the development of novel therapeutic strategies in oncology.

References
  • Fenselau, C., Kan, M. N., Billets, S., & Colvin, M. (1975). Identification of Phosphorodiamidic Acid Mustard as a Human Metabolite of Cyclophosphamide. Cancer Research, 35(6), 1453–1457. [Link]

  • Wikipedia. (2023). Cyclophosphamide. [Link]

  • My Cancer Genome. (n.d.). Cyclophosphamide. [Link]

  • PubChem. (n.d.). Cyclophosphamide. National Center for Biotechnology Information. [Link]

  • Plowchalk, D. R., & Mattison, D. R. (1991). Phosphoramide mustard is responsible for the ovarian toxicity of cyclophosphamide. Toxicology and Applied Pharmacology, 107(3), 472–481. [Link]

  • Jalilifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(18), 10221-10223. [Link]

  • PubChem. (n.d.). N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. National Center for Biotechnology Information. [Link]

  • precisionFDA. (n.d.). N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID. [Link]

  • S. M. Ludeman, K. L. Shao, G. Zon, V. L. Himes, A. D. Mighell, S. Takagi, K. Mizuta. (1983). O-imino esters of N,N-bis(2-chloroethyl)phosphorodiamidic acid. Synthesis, X-ray structure determination, and anticancer evaluation. Journal of Medicinal Chemistry, 26(12), 1788-90. [Link]

  • Zahra, N., & Shaukat, A. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(15), 12245. [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). [Link]

  • N'guessan, B. B., Dotse, E., Abankwah, J. K., & Appiah-Opong, R. (2022). Different types of links produced on DNA by bis-alkylating agents. ResearchGate. [Link]

  • FDA Global Substance Registration System. (n.d.). N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. [Link]

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Application Notes & Protocols: Inducing DNA Damage with N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword for the Researcher

This document provides a comprehensive guide for the use of bifunctional alkylating agents, specifically focusing on the principles governing N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, to induce DNA damage in a research setting. It is important to note that while N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a defined chemical entity, the vast majority of published research and established protocols have been developed using its chloro-analog, Phosphoramide Mustard (PM) .[1][2] PM is the primary active metabolite of the widely used antineoplastic drug, cyclophosphamide.[3][4]

The mechanism of action for these nitrogen mustard compounds is fundamentally identical: the formation of DNA adducts and cross-links.[5][6] Therefore, the methodologies, principles, and cellular responses detailed in this guide, while primarily referencing studies on phosphoramide mustard, are directly applicable and serve as an authoritative starting point for research involving its bromo-analog. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize these potent genotoxic agents.

Section 1: Mechanism of Action - The Chemistry of DNA Alkylation

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its analogs are potent bifunctional alkylating agents. Their cytotoxicity is not immediate but relies on their ability to form covalent bonds with DNA, leading to catastrophic damage that ultimately triggers cell death.[7]

The process begins with an intramolecular cyclization of one of the 2-haloethyl side chains, which expels a halide ion (Br⁻ or Cl⁻) and forms a highly reactive aziridinium ion intermediate.[5] This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases. The primary target for this alkylation is the N7 position of guanine.[2][8][9]

This initial reaction forms a monofunctional DNA adduct.[2] The second 2-bromoethyl arm can then undergo the same cyclization and reaction process, forming a second covalent bond with another guanine base. This can occur on the opposite DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL) , or on the same strand, creating an intrastrand cross-link.[2][10] These ICLs are particularly lethal as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis.[6][8][9]

G cluster_0 Mechanism of DNA Interstrand Cross-linking A N,N'-Bis(2-bromoethyl) phosphorodiamidic acid B Intramolecular Cyclization (Loss of Br⁻) A->B C Formation of highly reactive Aziridinium Ion B->C D Alkylation of Guanine (N7) on DNA Strand 1 C->D Reacts with DNA E Formation of Monofunctional Adduct D->E F Second Cyclization Event on other arm E->F G Alkylation of Guanine (N7) on DNA Strand 2 F->G H Formation of Interstrand Cross-Link (ICL) G->H I Blockade of DNA Replication & Transcription H->I J Induction of Apoptosis I->J

Caption: Mechanism of DNA alkylation and interstrand cross-link (ICL) formation.

Section 2: Application Note - In Vitro Induction of DNA Damage

The use of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid or phosphoramide mustard in cell culture provides a controlled system to study the cellular consequences of DNA cross-linking. This is invaluable for:

  • Investigating DNA Damage Response (DDR) Pathways: Elucidating the roles of specific repair pathways, such as the Fanconi Anemia (FA) pathway, Nucleotide Excision Repair (NER), and Homologous Recombination (HR), which are critical for repairing ICLs.[11][12]

  • Screening for Sensitizing Agents: Identifying novel therapeutics that can enhance the cytotoxic effects of alkylating agents by inhibiting key DDR proteins (e.g., PARP inhibitors).[13][14]

  • Understanding Drug Resistance: Developing cell models of resistance to understand the molecular mechanisms that allow cancer cells to survive treatment with alkylating agents.

Table 1: Recommended Starting Concentrations for Phosphoramide Mustard (PM)

Rationale: These values, derived from published studies, serve as an excellent starting point for dose-response experiments. The optimal concentration is cell-type dependent and should be determined empirically using a cell viability assay (see Protocol 3).

Cell Line TypeConcentration Range (µM)Incubation Time (hours)Reference ApplicationSource
Rat Granulosa Cells (SIGCs)3 - 6 µM24 - 48 hoursDNA adduct formation, DDR gene expression[1][2]
Human Leukemia Cells (K562)Clinically attainable ranges1 hourCytotoxicity, DNA cross-linking[10]
Human Fibrosarcoma (HT1080)Cytotoxic concentrationsNot specifiedDNA-protein cross-link analysis[11]

Section 3: Experimental Protocols

Overall Experimental Workflow

The following diagram outlines a typical workflow for inducing and analyzing DNA damage using an alkylating agent.

G cluster_workflow Experimental Workflow cluster_analysis 4. Downstream Analysis prep 1. Cell Culture (Seed cells and allow attachment) treat 2. Treatment (Expose cells to alkylating agent and appropriate controls) prep->treat harvest 3. Harvest Cells (At desired time points) treat->harvest mtt Cell Viability (MTT Assay) harvest->mtt comet DNA Strand Breaks (Comet Assay) harvest->comet h2ax DNA DSBs (γ-H2AX Staining) harvest->h2ax

Caption: A typical workflow for studying chemically-induced DNA damage.

Protocol 1: General Procedure for Inducing DNA Damage in Adherent Cells

This protocol provides a framework for treating cultured cells. Specific concentrations and time points should be optimized based on the cell line and experimental goals.

Materials:

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid or Phosphoramide Mustard

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells of interest

  • Sterile culture plates, pipettes, and other consumables

Procedure:

  • Reagent Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) of the alkylating agent in anhydrous DMSO.

    • Scientist's Note: Alkylating agents can be unstable in aqueous solutions. Prepare fresh dilutions in culture medium immediately before use and vortex gently. The DMSO stock should be aliquoted and stored at -80°C to minimize degradation.

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.

    • Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • Prepare serial dilutions of the alkylating agent from the stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration) and an untreated control .

    • Carefully aspirate the old medium from the cells and replace it with the medium containing the alkylating agent or controls.

  • Incubation:

    • Return the plates to the incubator for the desired exposure time (e.g., 1, 24, or 48 hours).

  • Harvesting/Analysis:

    • Following incubation, proceed immediately to the desired downstream analysis (e.g., cell viability assay) or wash and harvest the cells for other assays.

    • To harvest, wash cells twice with cold PBS, then detach using trypsin or a cell scraper, as appropriate for the downstream application.

Protocol 2: Quantification of DNA Damage using the Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[15] Under alkaline conditions, it detects single-strand breaks, double-strand breaks, and alkali-labile sites.[16]

Materials:

  • CometAssay® slides or equivalent

  • Normal Melting Point (NMP) and Low Melting Point (LMP) Agarose

  • Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline Unwinding and Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR® Green)

  • Treated and control cell suspensions (approx. 1 x 10⁵ cells/mL)

Procedure:

  • Cell Preparation: Harvest treated and control cells and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose:

    • Melt LMP agarose and cool to 37°C.

    • Mix cell suspension with LMP agarose (e.g., 1:10 v/v) and immediately pipette ~50 µL onto a CometSlide™.

    • Rationale: The LMP agarose immobilizes the cells on the slide while allowing DNA to migrate during electrophoresis. Working quickly prevents the agarose from solidifying prematurely.

    • Allow to solidify at 4°C for 10-30 minutes.

  • Cell Lysis:

    • Immerse slides in cold Lysis Solution for at least 1 hour at 4°C, protected from light.

    • Rationale: This step removes cell membranes and proteins, leaving behind the nuclear DNA as "nucleoids".[17]

  • DNA Unwinding:

    • Gently remove slides from lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Unwinding Buffer and let the slides sit for 20-40 minutes at 4°C.

    • Rationale: The high pH denatures the DNA and unwinds it at sites of strand breaks. The length of unwinding time can affect the sensitivity of the assay.

  • Electrophoresis:

    • Perform electrophoresis in the same alkaline buffer at ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.

    • Rationale: Broken DNA fragments, being negatively charged, migrate away from the nucleus towards the anode, forming the "comet tail". Undamaged DNA remains in the "head".

  • Neutralization and Staining:

    • Gently drain the electrophoresis buffer and neutralize the slides by washing them 3 times for 5 minutes each with Neutralization Buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR® Green) according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize slides using a fluorescence microscope.

    • Quantify DNA damage using specialized image analysis software to measure parameters like % DNA in the tail, tail length, and tail moment.

Protocol 3: Visualization of DNA Double-Strand Breaks (DSBs) via γ-H2AX Staining

Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DSBs.[18][19] Immunofluorescent detection of γ-H2AX foci serves as a highly sensitive marker for these lesions.[20]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • Paraformaldehyde (PFA) 4% in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: Anti-phospho-Histone H2AX (Ser139) antibody

  • Secondary antibody: Fluorophore-conjugated anti-primary species antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed and treat cells on sterile glass coverslips as described in Protocol 1.

  • Fixation:

    • After treatment, wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Rationale: Fixation cross-links proteins and preserves cellular morphology and the location of target antigens.

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Rationale: This step uses a mild detergent to create pores in the cellular and nuclear membranes, allowing antibodies to access intracellular targets like γ-H2AX.[21]

  • Blocking:

    • Wash three times with PBS.

    • Incubate with Blocking Buffer for 1 hour at room temperature.

    • Rationale: Blocking with a protein-rich solution like BSA prevents non-specific binding of the antibodies to the coverslip or cellular components, reducing background signal.

  • Antibody Incubation:

    • Dilute the primary anti-γ-H2AX antibody in Blocking Buffer to its optimal concentration (determined by titration, often 1:200 to 1:1000).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

    • The next day, wash the coverslips three times for 5 minutes each with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS, protected from light.

    • Incubate with DAPI solution for 5 minutes to counterstain the nuclei.

    • Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize using a fluorescence or confocal microscope. DSBs will appear as distinct fluorescent foci within the nucleus. Quantification is done by counting the number of foci per cell.[22]

Protocol 4: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[24][25]

Materials:

  • Cells seeded and treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1, ensuring appropriate controls are included.

  • MTT Addition:

    • At the end of the incubation period, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Rationale: The NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of living cells reduce the MTT to insoluble formazan crystals.[26]

  • Incubation:

    • Return the plate to the incubator for 2-4 hours. The incubation time should be sufficient to allow for the formation of visible purple precipitates.

  • Solubilization:

    • Carefully aspirate the medium (for adherent cells) or add the solubilization solution directly.

    • Add 100-150 µL of Solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[27]

  • Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

Section 4: Cellular Signaling and DNA Damage Response

The introduction of ICLs by agents like N,N'-Bis(2-bromoethyl)phosphorodiamidic acid triggers a complex signaling cascade known as the DNA Damage Response (DDR).[28] The cell cycle is arrested to provide time for repair.[6] The repair of ICLs is a complex process that requires the coordinated action of multiple pathways. Key players include:

  • Fanconi Anemia (FA) Pathway: This pathway is central to recognizing and initiating the repair of ICLs.[12]

  • Nucleotide Excision Repair (NER) Proteins: These proteins are involved in unhooking the cross-link from one strand of the DNA.[12]

  • Homologous Recombination (HR): Following the unhooking, this high-fidelity pathway uses the sister chromatid as a template to accurately repair the resulting double-strand break and restore the original DNA sequence.[29]

If the damage is too extensive to be repaired, the DDR network will signal for the cell to undergo programmed cell death (apoptosis), preventing the propagation of a damaged genome.[6]

Caption: Simplified overview of the DNA Damage Response to ICLs.

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Application Notes & Protocols for the Experimental Formulation of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a compound of interest within drug development and chemical biology, likely acting as an alkylating agent or serving as a key intermediate in the synthesis of more complex molecules like the prodrug Evofosfamide (TH-302).[1] The presence of reactive bromoethyl groups and a central phosphorodiamidic acid core necessitates carefully controlled formulation to ensure solution stability, concentration accuracy, and experimental reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, safe handling, solubilization, and quality control of this compound for experimental use. The protocols herein are designed to be self-validating, emphasizing scientific integrity and causality behind each procedural step.

Material Characterization & Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the bedrock of successful formulation. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, also known as Dibromo isophoramide mustard, is an achiral molecule.[1] Its key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name bis(2-bromoethylamino)phosphinic acidPubChem[2]
CAS Number 141025-16-3ChemicalBook[3]
Molecular Formula C₄H₁₁Br₂N₂O₂PPubChem[2]
Molecular Weight 309.92 g/mol PubChem[1][2]
Appearance (Typically a solid, verify with supplier CoA)-
LogP (Computed) 1.83760LookChem[4]

Expert Insight: The molecular weight is critical for accurate molar concentration calculations. The computed LogP suggests moderate lipophilicity, which guides the initial selection of solubilizing agents. As a phosphonic acid derivative, its charge state will be pH-dependent, influencing its solubility and stability in aqueous media.[5]

Critical Safety, Handling, and Storage Protocols

Given its structure as a bis(2-bromoethyl) amine derivative, this compound should be handled as a potent alkylating agent with potential mutagenic and cytotoxic properties. All operations must be conducted by trained personnel within a certified chemical fume hood.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon suspected contact.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn. Consider a disposable gown for weighing and formulation procedures.

2.2 Engineering Controls & Handling

  • Fume Hood: All weighing, dissolution, and aliquoting must be performed in a chemical fume hood to prevent inhalation of airborne particles or vapors.[6]

  • Spill Kit: An appropriate spill kit for reactive/toxic chemicals must be readily available.

  • Transport: When moving the compound, always use sealed, shatter-proof secondary containers.[7]

2.3 Storage and Segregation Proper storage is essential to maintain compound integrity and ensure laboratory safety.[8]

  • Incompatible Materials: Segregate from strong acids, bases, and oxidizing agents to prevent unwanted reactions.[9]

  • Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry location. A designated, clearly labeled cabinet is recommended.[8][10] Do not store near heat sources or in direct sunlight.[7]

ConditionRecommendationRationale
Temperature 2-8°C or -20°C (Refer to supplier)Minimizes degradation kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents potential oxidative degradation.
Light Amber vial / Protect from lightPrevents photolytic degradation.
Moisture Tightly sealed, desiccatedThe phosphorodiamidic acid moiety may be susceptible to hydrolysis.

Formulation Development: A Solubility-First Approach

The primary goal of formulation is to create a stable, homogenous solution at a desired concentration. A systematic solubility screen is the first step.

3.1 Protocol: Small-Scale Solubility Screening

Causality: This protocol efficiently determines the best solvent for creating a high-concentration primary stock solution while minimizing compound waste. We test biocompatible organic solvents commonly used in in vitro and in vivo studies.

  • Preparation: In a fume hood, accurately weigh ~1-2 mg of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid into several separate, tared amber glass vials. Record the exact mass for each.

  • Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) dropwise, vortexing for 30-60 seconds between additions. Use a calibrated micropipette for accurate volume tracking.

  • Observation: Continue adding solvent until the solid is fully dissolved. Note the final volume required. A clear solution with no visible particulates indicates dissolution.

  • Assisted Dissolution: If the compound does not readily dissolve, gently warm the vial to 37°C for 5-10 minutes and/or place it in a bath sonicator for 5 minutes. Observe for dissolution and note if these aids were required.

  • Calculation: Calculate the approximate solubility in mg/mL and mM.

  • Repeat: Repeat steps 2-5 for other solvents of interest (e.g., Dimethylacetamide (DMA), Ethanol, Polyethylene glycol 400 (PEG400)).

  • Documentation: Record all observations in a structured table.

Data Presentation: Example Solubility Screening Table (Note: This is a template for researchers to populate with their experimental data.)

SolventMass (mg)Final Volume (µL)Approx. Solubility (mg/mL)Approx. Solubility (mM)Observations
DMSO1.55155~10~32.3Dissolved readily at RT.
DMA1.52180~8.4~27.1Required 5 min sonication.
Ethanol (100%)1.48>1000<1.5<4.8Insoluble at RT.
PBS (pH 7.4)1.51>1000<1.5<4.8Insoluble at RT.

Preparation of Primary Stock Solutions

Once an optimal solvent is identified (typically DMSO for high concentration), a primary stock solution can be prepared. Accuracy at this stage is paramount.

4.1 Protocol: Preparation of a 100 mM DMSO Stock Solution

  • Calculation: Determine the mass of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (MW: 309.92 g/mol ) required. For 1 mL of a 100 mM solution: Mass = 0.100 mol/L * 0.001 L * 309.92 g/mol = 0.03099 g = 30.99 mg

  • Weighing: In a fume hood, accurately weigh slightly more than the calculated mass (e.g., 31.5 mg) into a tared, sterile, amber glass vial with a PTFE-lined cap. Record the exact mass.

  • Solubilization: Based on the exact mass, calculate the precise volume of anhydrous, sterile-filtered DMSO needed. Volume (mL) = [Mass (mg) / 309.92 (mg/mmol)] / 100 (mmol/L) Example: 31.5 mg requires 1.016 mL of DMSO.

  • Addition & Mixing: Add the calculated volume of DMSO to the vial. Cap tightly and vortex until the solid is completely dissolved. If necessary, use gentle warming (≤37°C) or sonication as determined during the solubility screen.

  • Quality Control: Before storage, perform the QC checks outlined in Section 5.0.

  • Storage & Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C, protected from light.

Visualization: Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_form Formulation Phase cluster_final Finalization Phase calc 1. Calculate Mass (e.g., for 100 mM) weigh 2. Accurately Weigh Compound (Fume Hood) calc->weigh calc_vol 3. Re-calculate Solvent Volume from actual mass weigh->calc_vol add_solv 4. Add Anhydrous DMSO calc_vol->add_solv dissolve 5. Vortex / Sonicate Until Fully Dissolved add_solv->dissolve qc 6. Quality Control Analysis (Purity, Concentration) dissolve->qc aliquot 7. Aliquot into Single-Use Vials qc->aliquot store 8. Store at -80°C Protected from Light aliquot->store

Caption: Workflow for preparing a primary stock solution.

Quality Control of Formulated Solutions

QC is a self-validating step to ensure the identity, purity, and concentration of the stock solution. An orthogonal analytical approach is recommended.[11]

5.1 Protocol: HPLC-UV for Purity and Concentration

Causality: HPLC is a cornerstone technique that separates the parent compound from impurities or degradants, allowing for simultaneous purity assessment and quantification against a standard.[11]

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Standard Preparation: Prepare a calibration curve by making serial dilutions of the primary stock solution to known concentrations (e.g., 1000, 500, 250, 125, 62.5 µM).

  • Mobile Phase: A typical starting point is a gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

  • Analysis: Inject the standards and the neat stock solution. Monitor at a suitable wavelength (e.g., 210 nm or determine λmax by UV scan).

  • Purity Assessment: Integrate the chromatogram for the neat stock. Purity (%) = (Area of main peak / Total area of all peaks) * 100.

  • Concentration Verification: Plot the peak area of the standards versus their known concentrations to generate a linear regression. Use the equation of the line to calculate the concentration of the neat stock solution based on its peak area. The calculated value should be within ±5% of the target concentration.

5.2 Protocol: Ion Chromatography for Degradation Monitoring

Causality: The bromoethyl groups are potential leaving groups. Hydrolysis or other reactions can release bromide ions into the solution. Ion chromatography is highly sensitive for detecting these free ions, providing an excellent secondary measure of compound degradation. This approach is adapted from methods used for other reactive bromine-containing compounds.[12][13]

  • Instrumentation: An ion chromatography (IC) system with a suppressed conductivity detector and an anion exchange column.

  • Sample Preparation: Dilute a sample of the stock solution in deionized water.

  • Analysis: Analyze the sample alongside a bromide standard. The presence and quantification of a bromide peak indicate the extent of degradation.

Stability Assessment

Phosphoramidate and phosphonic acid derivatives can exhibit variable stability depending on pH, temperature, and enzymatic activity.[14][15] A preliminary stability assessment of the formulated stock is crucial.

6.1 Protocol: Short-Term Stability Study

  • Setup: Use the freshly prepared and QC-verified stock solution (T=0 sample). Dispense aliquots into separate vials for each condition and time point.

  • Storage Conditions:

    • -80°C (Control)

    • -20°C

    • 4°C

    • Room Temperature (~22°C)

  • Time Points: T=0, 4h, 24h, 48h, 1 week.

  • Analysis: At each time point, retrieve one aliquot from each condition. Analyze for purity by HPLC-UV as described in Section 5.1.

  • Evaluation: Compare the purity at each time point to the T=0 sample. A loss of purity >5% typically indicates instability under that condition.

Visualization: QC and Stability Testing Workflow

G cluster_qc Initial Quality Control (T=0) cluster_stab Stability Assessment stock Freshly Prepared Stock Solution hplc_qc HPLC-UV Analysis stock->hplc_qc Verify Conc. ic_qc Ion Chromatography stock->ic_qc Check Degradation pass Purity & Conc. OK? hplc_qc->pass ic_qc->pass aliquot Aliquot for Time Points pass->aliquot If YES cond1 -80°C aliquot->cond1 cond2 4°C aliquot->cond2 cond3 Room Temp aliquot->cond3 hplc_stab Analyze Purity by HPLC-UV cond1->hplc_stab At T=x hrs cond2->hplc_stab At T=x hrs cond3->hplc_stab At T=x hrs report Generate Stability Report hplc_stab->report

Caption: Workflow for initial QC and subsequent stability testing.

Preparation of Working Dilutions for In Vitro Assays

Causality: This protocol ensures the compound remains soluble when diluted from an organic stock into an aqueous experimental medium, preventing precipitation that would invalidate results.

  • Intermediate Dilution: Never dilute the high-concentration DMSO stock directly into the final aqueous buffer in one step. First, create an intermediate dilution in DMSO or the experimental medium.

  • Serial Dilution: Perform serial dilutions in the experimental medium (e.g., cell culture media).

  • Vortexing: After each dilution step, vortex the tube vigorously to ensure rapid and complete mixing, minimizing the chance of precipitation.

  • Final Solvent Concentration: Always calculate the final percentage of the organic solvent (e.g., DMSO) in your assay. Keep this concentration consistent across all conditions, including vehicle controls (e.g., 0.1% DMSO).

  • Visual Inspection: Before adding to cells or protein, visually inspect the final working solution for any signs of cloudiness or precipitate.

References

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  • Momiyama, N., et al. (2011). Design of Chiral Bis-Phosphoric Acid Catalyst Derived From (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic Enantioselective Diels-Alder Reaction of α,β-unsaturated Aldehydes With Amidodienes. PubMed. [Link]

  • ResearchGate. (2017). (PDF) Phosphonic acid: preparation and applications. [Link]

  • Axsyn Inc. Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-,1-(5-nitro-2-furanyl)ethyl ester. [Link]

  • ResearchGate. (2009). Synthesis of BINOL derived phosphorodithioic acids as new chiral Brønsted acids and an improved synthesis of 3,3′-disubstituted H 8-BINOL derivatives. [Link]

  • ResearchGate. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]

  • Tohoku University Research Repository. (2011). Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3′-Di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes. [Link]

Sources

Application Note: A Guide to Assessing Cell Viability Following Treatment with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a compound's effect on cellular health is a cornerstone of toxicology and drug development.[1] N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a phosphorodiamidic mustard compound, a class of molecules known for their potent cytotoxic effects.[2][3] As an alkylating agent, it is anticipated to exert its activity by inducing DNA damage, which can trigger cell cycle arrest and programmed cell death (apoptosis). Accurately quantifying the cytotoxic and cytostatic effects of such compounds is critical for determining their therapeutic potential and understanding their mechanism of action.

This guide provides a comprehensive overview and detailed protocols for three distinct cell viability assays, each interrogating a different aspect of cellular health. The selection of these assays allows researchers to build a multi-faceted understanding of the cellular response to N,N'-Bis(2-bromoethyl)phosphorodiamidic acid treatment. We will explore assays that measure:

  • Metabolic Activity: WST-1 Assay

  • Lysosomal Integrity: Neutral Red Uptake Assay

  • Membrane Integrity: Trypan Blue Exclusion Assay

By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Principle of Action: The Cytotoxic Nature of an Alkylating Agent

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid belongs to a class of compounds that covalently modify cellular macromolecules. The two bromoethyl groups are highly reactive electrophiles that can form covalent bonds (alkylation) with nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to DNA strand breaks, cross-linking, and the formation of DNA adducts. Such extensive DNA damage typically initiates a cellular damage response, culminating in G2/M cell cycle arrest and the intrinsic apoptotic pathway.[4] Therefore, a successful treatment with this agent is expected to lead to a decrease in metabolically active cells, a loss of membrane integrity, and eventual cell death.

Compound N,N'-Bis(2-bromoethyl) phosphorodiamidic acid CellEntry Cellular Uptake Compound->CellEntry Alkylation DNA Alkylation & Cross-linking CellEntry->Alkylation Damage DNA Damage Response Alkylation->Damage Arrest Cell Cycle Arrest (G2/M) Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis Arrest->Apoptosis Viability Loss of Cell Viability Apoptosis->Viability

Caption: Proposed mechanism of action for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Protocol 1: WST-1 Assay (Metabolic Activity)

Principle of the Assay

The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method for quantifying viable, metabolically active cells.[5] The stable tetrazolium salt, WST-1, is cleaved to a soluble formazan dye by mitochondrial dehydrogenases, which are only active in viable cells. The amount of formazan dye produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance.[6] This assay is highly convenient as it does not require a solubilization step and is generally more sensitive than the classic MTT assay.[6]

Advantages and Limitations
  • Advantages: Higher sensitivity than MTT, single-reagent addition, no solubilization step, and faster incubation times (0.5-4 hours).[6]

  • Limitations: The signal reflects mitochondrial activity, not just cell number. Compounds that directly affect mitochondrial respiration can interfere with the assay, leading to misinterpretation. The culture medium's phenol red and serum can contribute to background absorbance.

Detailed Protocol
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration (empirically determine the optimal density for your cell type, typically between 1 x 10⁴ and 5 x 10⁴ cells/well).[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well clear, flat-bottom plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition and Incubation:

    • Following the treatment period, add 10 µL of the WST-1 reagent directly to each well.[6][8]

    • Gently shake the plate for 1 minute on an orbital shaker to ensure mixing.[8]

    • Return the plate to the incubator (37°C, 5% CO₂) for 1 to 4 hours. The optimal incubation time should be determined empirically for each cell line and may vary based on metabolic activity.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 420-480 nm (440 nm is optimal). A reference wavelength above 600 nm can be used to subtract background noise.[6]

    • Calculation:

      • Subtract the average absorbance of the blank (medium only) wells from all other readings.

      • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

cluster_prep Preparation cluster_assay Assay Seed Seed Cells (100 µL/well) Incubate1 Incubate Overnight Seed->Incubate1 Treat Add Compound (e.g., 24-72h) Incubate1->Treat AddWST1 Add WST-1 Reagent (10 µL/well) Treat->AddWST1 Incubate2 Incubate (1-4h) AddWST1->Incubate2 Read Read Absorbance (440 nm) Incubate2->Read

Caption: Experimental workflow for the WST-1 cell viability assay.

Protocol 2: Neutral Red Uptake Assay (Lysosomal Integrity)

Principle of the Assay

This cytotoxicity assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red.[9] In healthy cells, the dye penetrates the cell membrane via active transport and accumulates within the lysosomes.[7][10] Non-viable cells, or those with damaged lysosomal membranes, cannot retain the dye. After a washing step to remove unincorporated dye, the dye is extracted from the intact cells with a solubilization solution, and the concentration is measured spectrophotometrically. The amount of released dye is directly proportional to the number of viable cells.[7]

Advantages and Limitations
  • Advantages: Measures a different cellular health parameter from metabolic assays, providing complementary data. It is cost-effective and reproducible.

  • Limitations: The washing steps are critical and can lead to cell loss and increased variability if not performed carefully. The assay is generally less sensitive than luminescent or fluorescent methods.

Detailed Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the WST-1 protocol to seed cells and treat them with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

  • Neutral Red Staining:

    • Prepare a 1X Neutral Red Staining Solution by diluting a stock solution in pre-warmed, complete cell culture medium.[7] A final concentration of 50 µg/mL is common. The solution should be centrifuged or filtered (0.2 µm) before use to remove any dye crystals.[11]

    • After the compound incubation period, remove the treatment medium from all wells.

    • Add 100 µL of the 1X Neutral Red Staining Solution to each well.

    • Incubate the plate at 37°C in a CO₂ incubator for 2-3 hours.[10][11]

  • Washing and Dye Solubilization:

    • After incubation, carefully aspirate the staining solution.

    • Gently wash the cells with 150 µL of a wash solution (e.g., pre-warmed PBS) to remove any unincorporated dye.[12] This step is critical and must be done gently to avoid detaching viable cells.

    • Aspirate the wash solution completely.

    • Add 150 µL of Neutral Red Solubilization Solution (typically 1% acetic acid in 50% ethanol) to each well.[10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction and solubilization of the dye.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[10][12]

    • Calculation:

      • Subtract the average absorbance of blank wells (containing no cells but subjected to the full protocol) from all other readings.

      • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

cluster_prep Preparation & Treatment cluster_assay Assay Seed Seed & Treat Cells (as per Protocol 1) AddNR Add Neutral Red (100 µL/well) Seed->AddNR Incubate Incubate (2-3h) AddNR->Incubate Wash Wash with PBS (150 µL/well) Incubate->Wash Solubilize Add Solubilization Solution (150 µL) Wash->Solubilize Shake Shake (10 min) Solubilize->Shake Read Read Absorbance (540 nm) Shake->Read Harvest Harvest Adherent & Suspension Cells Resuspend Resuspend Pellet in PBS Harvest->Resuspend Mix Mix Cells 1:1 with 0.4% Trypan Blue Resuspend->Mix Load Load 10 µL onto Hemocytometer Mix->Load Count Count Viable (Clear) & Non-Viable (Blue) Cells Load->Count Calculate Calculate % Viability Count->Calculate

Caption: Experimental workflow for the Trypan Blue exclusion assay.

Assay Comparison and Data Interpretation

Choosing the right assay depends on the experimental goals, required throughput, and available equipment. For an alkylating agent like N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, using a combination of assays is highly recommended to build a comprehensive picture of its cytotoxic profile.

FeatureWST-1 AssayNeutral Red Uptake AssayTrypan Blue Exclusion Assay
Principle Mitochondrial Dehydrogenase ActivityLysosomal Integrity / Active TransportMembrane Integrity / Dye Exclusion
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance)Direct Cell Count (Microscopy)
Throughput High (96/384-well plate)High (96/384-well plate)Low (Manual)
Measures Primarily cytostatic/metabolic effectsCell viability/cytotoxicityPrimarily cytotoxicity (cell death)
Pros Fast, sensitive, simple protocolCost-effective, different mechanismDirect measure of death, inexpensive
Cons Indirect measure, metabolic interferenceMultiple wash steps, lower sensitivityLow throughput, subjective
Interpreting Discrepancies

It is not uncommon to find different IC₅₀ values (the concentration of a drug that gives half-maximal inhibitory response) from different assays. For instance:

  • WST-1 shows lower viability than Trypan Blue: This could indicate that the compound is inhibiting metabolic activity or proliferation (a cytostatic effect) without immediately causing cell death and membrane rupture.

  • Trypan Blue shows lower viability than WST-1: This scenario is less common but could suggest a rapid induction of necrosis where the membrane is compromised before mitochondrial activity ceases completely.

By plotting dose-response curves for each assay, researchers can accurately determine the IC₅₀ value and gain deeper insights into the specific cellular damage caused by N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Crowley, L.C., Marfell, B.J., & Waterhouse, N.J. (2016). Trypan Blue Exclusion Test of Cell Viability. Cold Spring Harbor Protocols. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Assay Genie (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available at: [Link]

  • Cusabio (n.d.). WST-1 Assay Protocol for Cell Viability. Available at: [Link]

  • Vietti, G., et al. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Zenodo. Available at: [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology. Available at: [Link]

  • National Toxicology Program (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Available at: [Link]

  • European Commission Joint Research Centre (n.d.). DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Available at: [Link]

  • DeNovix (2019). Trypan Blue Assay Protocol | Technical Note 181. Available at: [Link]

  • G-Biosciences (n.d.). CytoScan™ WST-1 Cell Cytotoxicity Assay. Available at: [Link]

  • Gali-Muhtasib, H., et al. (2007). New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia. Molecular Cancer Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. PubChem Compound Summary. Available at: [Link]

  • Mabiala, A., et al. (2024). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry. Available at: [Link]

  • Parreira, A., et al. (1987). O-imino esters of N,N-bis(2-chloroethyl)phosphorodiamidic acid. Synthesis, X-ray structure determination, and anticancer evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Szałaj, N., et al. (2021). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules. Available at: [Link]

  • Valdes, V., et al. (2014). Increased breast cancer cell toxicity by palladination of the polyamine analogue N1,N11-bis(ethyl)norspermine. Amino Acids. Available at: [Link]

  • Jarman, A.J., et al. (2023). Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Phosphoramidic acid, N,N-bis(2-chloroethyl)-, O-(2-chloroethyl)-O-phenyl ester. PubChem Compound Summary. Available at: [Link]

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Troubleshooting & Optimization

Preventing degradation of "N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (CAS 141025-16-3). This document serves as a specialized resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Given its nature as a potent bifunctional alkylating agent, proper handling and solution preparation are critical for reproducible and accurate results.[1][2] This guide provides in-depth answers to common challenges, troubleshooting advice for unexpected outcomes, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions regarding the handling and storage of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Q1: How should I store the solid N,N'-Bis(2-bromoethyl)phosphorodiamidic acid?

Answer: The solid compound should be stored at 4°C and protected from light.[3] It is crucial to keep the container tightly sealed in a dry, cool, and well-ventilated area to prevent moisture uptake, which can initiate hydrolysis even in the solid state over long periods.[4][5]

Q2: What is the primary cause of its degradation in solution?

Answer: The primary cause of degradation is hydrolysis. The molecule has two chemically labile regions susceptible to reaction with water:

  • The Bromoethyl Groups: As an alkylating agent, the carbon-bromine (C-Br) bonds are electrophilic and highly susceptible to nucleophilic attack by water, replacing the bromine with a hydroxyl (-OH) group. This reaction inactivates the alkylating function of the molecule.[6][7]

  • The Phosphorodiamidic (P-N) Bond: The phosphorus-nitrogen bond can be susceptible to cleavage under acidic conditions.[8] Protonation of the nitrogen atom makes the phosphorus atom more electrophilic and prone to attack by water.[8]

Q3: Which solvent should I use to prepare a stock solution?

Answer: To minimize hydrolytic degradation, a high-quality, anhydrous aprotic solvent is strongly recommended for preparing concentrated stock solutions. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents lack the nucleophilic protons of water and alcohols, thus preserving the integrity of the bromoethyl groups. Stock solutions prepared in this manner should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How long is a solution of this compound stable?

Answer: Stability is highly dependent on the solvent, pH, and temperature. Many alkylating agents show significant degradation in under one hour in aqueous solutions at neutral pH and room temperature.[9]

  • In Anhydrous DMSO/DMF: When stored at -20°C or below, stock solutions can be stable for several weeks to months. However, validation via an analytical method is recommended if stored for an extended period.

  • In Aqueous Buffers (e.g., PBS): The compound is very labile.[9] Solutions should be prepared fresh immediately before each experiment and used within a few hours. Stability decreases rapidly at room temperature. If refrigeration is possible during the experiment, it may extend the usable window, as lowering the temperature can increase stability tenfold for some related compounds.[9]

Q5: What are the visible signs of degradation?

Answer: While there may be no immediate visible signs like color change or precipitation, a loss of biological or chemical activity is the primary indicator of degradation. For this reason, relying on analytical methods for verification is crucial. Any cloudiness or precipitation in a solution that was previously clear is a definitive sign of insolubility or degradation.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues.

Issue: My experimental results are inconsistent or show lower-than-expected activity.

This is the most common problem reported and is almost always linked to the degradation of the compound. The following workflow can help identify the root cause.

G start Inconsistent or Low Activity Observed q1 Was the working solution prepared fresh from a stock for each experiment? start->q1 a1_no Degradation in stored aqueous solution is highly likely. q1->a1_no No q2 What solvent was used for the stock solution? q1->q2 Yes sol1 SOLUTION: Always prepare working solutions in aqueous buffer immediately before use. a1_no->sol1 a2_protic Protic Solvent (e.g., Ethanol, Water) q2->a2_protic a2_aprotic Aprotic Solvent (e.g., DMSO, DMF) q2->a2_aprotic Correct sol2 SOLUTION: Use anhydrous aprotic solvents (DMSO, DMF) for stock solutions to prevent hydrolysis. a2_protic->sol2 q3 How was the stock solution stored? a2_aprotic->q3 a3_improper Stored at 4°C or RT / Multiple Freeze-Thaw Cycles q3->a3_improper a3_proper Aliquoted, -20°C or colder q3->a3_proper Correct sol3 SOLUTION: Store stock solutions in small, single-use aliquots at -20°C or -80°C. a3_improper->sol3 q4 Has the purity of the stock solution been verified recently? a3_proper->q4 a4_no Stock may have degraded over time or from initial moisture contamination. q4->a4_no No conclusion If all steps are followed, consider other experimental variables. q4->conclusion Yes sol4 SOLUTION: Check stock purity via HPLC or NMR. If degraded, prepare a new stock from solid material. a4_no->sol4

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Protocols and Methodologies

Follow these protocols to maximize the stability and effectiveness of your compound.

Protocol 3.1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.

G cluster_0 Preparation Workflow weigh 1. Equilibrate compound vial to room temperature before opening. dissolve 2. Weigh 3.1 mg of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. weigh->dissolve vortex 3. Add 1 mL of anhydrous DMSO. dissolve->vortex aliquot 4. Vortex until fully dissolved. vortex->aliquot store 5. Dispense into single-use, low-retention microfuge tubes. aliquot->store end 6. Store immediately at -80°C, protected from light. store->end

Caption: Workflow for preparing a stable stock solution.

Materials:

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (MW: 309.92 g/mol )[10][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-retention microfuge tubes

Procedure:

  • Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • In a sterile environment, accurately weigh the desired amount of the compound (e.g., 3.1 mg for a 1 mL, 10 mM solution).

  • Add the appropriate volume of anhydrous DMSO to the solid.

  • Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming to 37°C can be used if necessary, but do not overheat.

  • Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL). This is critical to avoid degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -80°C in a light-proof container.

Protocol 3.2: Guideline for Preparing Working Solutions in Aqueous Media

Principle: To minimize degradation, the dilution from the organic stock into aqueous buffer should be the final step performed immediately before adding the solution to your experimental system (e.g., cell culture plate, enzymatic assay).

Procedure:

  • Thaw one aliquot of the concentrated stock solution (from Protocol 3.1) immediately before use.

  • Calculate the volume needed to achieve the final desired concentration in your aqueous buffer (e.g., PBS, cell culture media).

  • Perform a serial dilution if necessary. For very low final concentrations, a 1:10 intermediate dilution in anhydrous DMSO may be more accurate than pipetting sub-microliter volumes.

  • Add the calculated volume of the stock solution to your experimental buffer and mix immediately and thoroughly.

  • Use this freshly prepared working solution without delay. Do not store aqueous solutions of this compound.

Protocol 3.3: Monitoring Compound Stability via HPLC

This is a general guideline for setting up an HPLC method to assess purity and degradation over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary.

  • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 15-20 minutes.

  • Quantification: To assess stability, inject a sample of a freshly prepared solution (t=0) and compare the peak area of the parent compound to samples incubated under experimental conditions (e.g., in PBS at 37°C) at various time points (t=1h, 2h, 4h, etc.). A decrease in the main peak area and the appearance of new, more polar (earlier eluting) peaks indicates degradation.[12][13]

Parameter Recommendation Rationale
Stock Solvent Anhydrous DMSO or DMFAprotic nature prevents hydrolysis of the alkylating groups.
Stock Storage -80°C in single-use aliquotsMinimizes freeze-thaw cycles and thermal degradation.
Working Solvent Final aqueous bufferPrepare immediately before use (<1 hour).
Working Temp. On ice or as low as possibleReduces the rate of hydrolysis.[9]
Purity Check HPLC, ¹H NMR, ³¹P NMRProvides quantitative data on compound integrity.[12]

Section 4: Chemical Degradation Pathway

Understanding the degradation mechanism is key to preventing it. The primary pathway in an experimental aqueous solution is hydrolysis.

G cluster_0 Hydrolysis of Alkylating Arms cluster_1 Acid-Catalyzed P-N Cleavage compound N,N'-Bis(2-bromoethyl)phosphorodiamidic acid P(=O)(-OH) -NH-CH₂-CH₂-Br -NH-CH₂-CH₂-Br prod1 Mono-hydroxylated Product P(=O)(-OH) -NH-CH₂-CH₂-OH -NH-CH₂-CH₂-Br compound:n1->prod1 H₂O (Neutral/Basic pH) prod3 Phosphoric Acid + 2-bromoethylamine compound->prod3 H₂O, H⁺ (Acidic pH) prod2 Di-hydroxylated Product P(=O)(-OH) -NH-CH₂-CH₂-OH -NH-CH₂-CH₂-OH prod1:n2->prod2 H₂O

Caption: Likely degradation pathways in aqueous solution.

  • Hydrolysis of Bromoethyl Groups: In neutral or basic solutions, water acts as a nucleophile, attacking the carbon atom bonded to the bromine. This S_N2-type reaction displaces the bromide ion and results in a hydroxylated, inactive compound. This is often the most rapid degradation pathway in typical biological buffers (pH ~7.4).[9]

  • Cleavage of P-N Bond: Under acidic conditions (low pH), the nitrogen of the phosphorodiamidate can become protonated. This makes the P-N bond weaker and susceptible to hydrolytic cleavage, breaking the molecule into phosphoric acid and 2-bromoethylamine fragments.[8]

Therefore, maintaining chemical integrity requires careful control of the solution environment, prioritizing anhydrous conditions for storage and minimizing time in aqueous buffers for experiments.

References
  • Powis, G. (1987). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 19(2), 179-183. [Link]

  • Haake, P. C., & Westheimer, F. H. (1961). Hydrolysis and Exchange in Esters of Phosphoric Acid. Journal of the American Chemical Society, 83(5), 1102-1109. [Link]

  • SFA. (2016). Safety Data Sheet: DETARTRANT SPECIAL SANIBROYEUR. [Link]

  • PubChem. (n.d.). N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. PubChem Compound Summary for CID 132324. Retrieved January 14, 2026, from [Link].

  • Global Substance Registration System (GSRS). (n.d.). N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. GSRS. Retrieved January 14, 2026, from [Link].

  • Oncohema Key. (2017). Alkylating agents and platinum antitumor compounds. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(9), 10115-10134. [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Retrieved January 14, 2026, from [Link].

  • Istrate, E. J., De, S., & Li, E. M. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3656. [Link]

  • Khan Academy. (2019). Hydrolysis of Phosphoesters. YouTube. [Link]

  • PubChemLite. (n.d.). Phosphorodiamidic acid, n,n-bis(2-chloroethyl)-n'-(3-hydroxypropyl)-, (2-bromoethyl) ester. Retrieved January 14, 2026, from [Link].

  • XpertDox. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved January 14, 2026, from [Link].

  • Juhász, G., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Periodica Polytechnica Chemical Engineering, 66(2), 224-233. [Link]

  • Momiyama, N., et al. (2011). Design of Chiral Bis-Phosphoric Acid Catalyst Derived From (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic Enantioselective Diels-Alder Reaction of α,β-unsaturated Aldehydes With Amidodienes. Journal of the American Chemical Society, 133(48), 19294-7. [Link].nlm.nih.gov/22066907/)

Sources

"N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" side reaction pathways (elimination vs. substitution)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. This document is intended for researchers, scientists, and drug development professionals utilizing this reactive intermediate. Here, we address common challenges and questions regarding its side reaction pathways, focusing on the critical balance between desired nucleophilic substitution and undesired elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive pathway for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in biological or synthetic systems?

The primary and desired reaction pathway for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a potent bifunctional alkylating agent, is nucleophilic substitution . This proceeds through a key reactive intermediate: the aziridinium ion. The nitrogen atom of the bromoethyl group acts as an internal nucleophile, displacing the bromide to form a highly strained, three-membered aziridinium ring. This electrophilic intermediate is then readily attacked by nucleophiles, such as the N7 position of guanine in DNA, leading to alkylation.[1][2][3] This intramolecular cyclization is a hallmark of nitrogen mustards and is fundamental to their cytotoxic mechanism of action.[4]

Troubleshooting Guide: Side Reaction Pathways

The utility of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is often dictated by the ability to control its reactivity. Unwanted side reactions can lead to reduced yield, inactive byproducts, and complex purification challenges. The most common competing pathway is elimination , with hydrolysis of the phosphorodiamidic acid group also being a possibility.

Q2: My reaction is showing low yield of the desired alkylated product and formation of an unexpected vinyl compound. What is happening?

This is a classic case of the E2 elimination pathway competing with the desired SN2-like substitution. Instead of attacking the aziridinium ion or the carbon bearing the bromine, a base in the reaction mixture is abstracting a proton from the carbon adjacent to the bromo-group, leading to the formation of a double bond (a vinyl group) and eliminating HBr.

Core Competing Pathways

The central challenge in working with this molecule is directing it towards the substitution pathway and away from elimination.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Final Products Start N,N'-Bis(2-bromoethyl)- phosphorodiamidic acid Aziridinium Aziridinium Ion Intermediate (Intramolecular Cyclization) Start->Aziridinium Favored by: Polar protic/aprotic solvents Lower temperatures Elimination Vinyl Byproduct (E2 Elimination) Start->Elimination Favored by: Strong, bulky bases Non-polar solvents Higher temperatures Substitution Desired Alkylated Product (Nucleophilic Substitution) Aziridinium->Substitution Nucleophile Attack Inactive Inactive Byproduct Elimination->Inactive

Caption: Competing Substitution vs. Elimination Pathways.

Q3: How can I favor the nucleophilic substitution pathway and minimize elimination?

Controlling the reaction environment is key. Several factors can be adjusted to tip the balance in favor of the desired substitution reaction. The principles are broadly applicable to the more common chloro-analogue, N,N-bis(2-chloroethyl)amine, which is a direct precursor in many cyclophosphamide syntheses.[5][6]

FactorTo Favor Substitution (Desired)To Favor Elimination (Undesired)Rationale
Base Use a weak, non-hindered base (e.g., triethylamine, N-methylmorpholine) in stoichiometric amounts.Use a strong, bulky base (e.g., potassium tert-butoxide).Strong, sterically hindered bases are excellent at abstracting protons but are poor nucleophiles, thus strongly favoring the E2 pathway. Weaker, less bulky bases are sufficient to neutralize acid byproducts without aggressively promoting elimination.[7]
Solvent Use polar aprotic solvents (e.g., Dichloroethane, Acetonitrile, Ethyl Acetate) or polar protic solvents (e.g., water, under controlled pH).Use non-polar solvents (e.g., Toluene) or alcoholic solvents like pure ethanol.Polar solvents can stabilize the charged aziridinium intermediate, favoring the substitution pathway. Non-polar and alcoholic solvents tend to favor the E2 mechanism.[8][9][10]
Temperature Conduct the reaction at lower temperatures (e.g., 0-25°C). Many protocols for analogous compounds start at ~4°C.[6][7]Use higher temperatures.Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Increasing the temperature provides the energy to overcome this barrier, making elimination more competitive.
Concentration Use a higher concentration of the nucleophile.Use a higher concentration of the base.A high concentration of the desired nucleophile will favor the bimolecular substitution reaction by simple mass action.

Experimental Protocols

The following is a generalized protocol for an alkylation reaction, designed to minimize elimination side-products. This is based on established procedures for the synthesis of cyclophosphamide from the analogous chloro-precursor.[6][7]

Objective: To perform a nucleophilic substitution on a substrate using N,N'-Bis(2-bromoethyl)phosphorodiamidic acid while minimizing elimination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Setup Reaction Vessel (Inert atmosphere, anhydrous conditions) p2 2. Add Substrate & Solvent (e.g., Dichloroethane) p1->p2 p3 3. Add Base (e.g., Triethylamine, 2.1 eq) p2->p3 r1 4. Cool to 0-5°C (Ice bath) p3->r1 r2 5. Slowly Add Bromo-Compound (Dissolved in reaction solvent) r1->r2 r3 6. Stir at 0-5°C for 1-2h r2->r3 r4 7. Warm to Room Temp (Stir for 12-24h) r3->r4 w1 8. Quench Reaction (e.g., with water or sat. NH4Cl) r4->w1 w2 9. Extract Organic Layer (e.g., with Ethyl Acetate) w1->w2 w3 10. Wash & Dry Organic Phase w2->w3 w4 11. Purify (e.g., Column Chromatography) w3->w4

Caption: Generalized Experimental Workflow for Alkylation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add your nucleophilic substrate and anhydrous dichloroethane.

  • Base Addition: Add a weak, non-nucleophilic base such as triethylamine (2.1 equivalents relative to the bromo-compound).

  • Cooling: Cool the stirred mixture to 0-5°C using an ice-water bath. Maintaining a low temperature is critical in the initial phase to disfavor the elimination pathway.

  • Reagent Addition: Dissolve N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a minimal amount of anhydrous dichloroethane and add it dropwise to the cooled reaction mixture over 30-60 minutes. A slow addition rate helps to control any exotherm and maintain a low temperature.

  • Reaction: Stir the reaction at 0-5°C for an additional 1-2 hours after the addition is complete. Then, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Q4: I am seeing byproducts related to the phosphorodiamidic acid group itself. What are these and how can I avoid them?

The P-N bonds in a phosphorodiamidic acid can be susceptible to hydrolysis , especially under strongly acidic or basic conditions.[5] Patent literature on the synthesis of cyclophosphamide frequently emphasizes the importance of controlling the amount of water in the reaction mixture to prevent the formation of hydrolysis-related byproducts and increase yield.[11]

Troubleshooting Hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of molecular sieves in the reaction vessel can be beneficial.[5]

  • Control pH: Avoid strongly acidic or basic conditions during work-up. A neutral or slightly acidic wash (e.g., dilute aqueous HCl followed by saturated sodium bicarbonate) is often employed in related syntheses.[6]

  • Temperature Control: Higher temperatures can accelerate hydrolysis. Perform the reaction and initial work-up at low temperatures.

By carefully controlling the reaction parameters as outlined, researchers can significantly improve the yield of the desired substitution product and minimize the formation of elimination and hydrolysis byproducts.

References

  • Google Patents. (2019). CN109535201B - Synthesis method of cyclophosphamide.
  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(18), 10331-10333.
  • Peter, G., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2014). US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide.
  • Xiang, D., et al. (2008). Efficient and divergent synthesis of cyclophosphamide analogues from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans.
  • Möller, G., et al. (2016). Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mirafzal, G. A., & Liu, J. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. Retrieved January 14, 2026, from [Link]

  • Polavarapu, A., Stillabower, J. A., & Baik, M. H. (2012). The mechanism of guanine alkylation by nitrogen mustards: a computational study. The Journal of organic chemistry, 77(14), 6038–6048.
  • Törnqvist, M., et al. (2016). Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide. Cancer chemotherapy and pharmacology, 77(4), 841–848.
  • Singh, S., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Current Drug Targets, 23(1), 1-15.
  • ResearchGate. (n.d.). The alkylation reaction of the N-mustard agent and a nucleophilic.... Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2016). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Mirafzal, G. A., & Liu, J. (2008). Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2021). WO2021009595A1 - Cyclophosphamide injectable composition and methods for producing same.
  • ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved January 14, 2026, from [Link]

  • Colvin, M., & Hilton, J. (1989). Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. Seminars in oncology, 16(4 Suppl 6), 50–53.
  • Hartvig, M., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Phosphoramide – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Heldebrant, D. J., et al. (2017). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this reactive molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments. Our approach is grounded in established chemical principles and field-proven insights to deliver a self-validating system for your protocols.

Experimental Workflow Overview

The synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid typically involves the reaction of a phosphorus source with 2-bromoethylamine. A common and effective method is the reaction of phosphorus oxychloride (POCl₃) with 2-bromoethylamine hydrochloride in the presence of a base to neutralize the hydrochloric acid byproduct. The following diagram illustrates the general workflow.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants Phosphorus Oxychloride (POCl₃) + 2-Bromoethylamine HCl + Triethylamine (Base) Reaction Reaction in Anhydrous Solvent (e.g., Dichloromethane) Controlled Temperature (0°C to rt) Reactants->Reaction Addition Quenching Quenching with Water/Brine Reaction->Quenching Crude Product Extraction Liquid-Liquid Extraction (e.g., DCM/Water) Quenching->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product N,N'-Bis(2-bromoethyl) phosphorodiamidic acid Purification->Final_Product Pure Product

Caption: General workflow for the synthesis and purification of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Recommended Synthetic Protocol

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired scale.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2-Bromoethylamine hydrobromide

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-bromoethylamine hydrobromide (2.0 equivalents) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C using an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes.

  • Phosphorus Oxychloride Addition: In the dropping funnel, dilute phosphorus oxychloride (1.0 equivalent) with anhydrous DCM. Add the POCl₃ solution dropwise to the reaction mixture at 0°C over 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0°C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Moisture Contamination: Phosphorus oxychloride and intermediates are highly sensitive to water, which can lead to hydrolysis.[1][2]Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction stalls, consider extending the reaction time or gently warming the mixture.
Base Inefficiency: The base may not be strong enough or may have degraded.Use a freshly distilled, high-purity tertiary amine base like triethylamine.
Multiple Spots on TLC (Impure Product) Formation of Aziridinium Ion: Under neutral or basic conditions, 2-bromoethylamine can cyclize to a highly reactive aziridinium ion, which can lead to various byproducts.[3]Maintain a low reaction temperature during the addition of POCl₃ to minimize side reactions. Acidic work-up can help to protonate the amine and reduce intramolecular cyclization.[3]
Over-alkylation/Side Reactions: The nitrogen atom can react with multiple phosphorus species or other electrophiles.Use a controlled stoichiometry of reactants. The slow, dropwise addition of phosphorus oxychloride at low temperatures is crucial.
Hydrolysis Products: Partial or complete hydrolysis of the phosphorodiamidic acid or its intermediates.Perform the aqueous work-up at low temperatures and as quickly as possible.
Difficulty in Purification Product Polarity: The product is a polar molecule, which can make it challenging to separate from polar impurities.Use a polar stationary phase like silica gel for chromatography with a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane).[4]
Product Instability on Silica Gel: The acidic nature of silica gel may cause degradation of the product.Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.
Product Degradation Upon Storage Hydrolytic Instability: The bromoethyl and phosphorodiamidic acid moieties are susceptible to hydrolysis.[2][5]Store the purified product under an inert atmosphere at low temperatures (-20°C is recommended). Avoid exposure to moisture.
Light Sensitivity: While not explicitly documented for this compound, related organophosphorus compounds can be light-sensitive.Store in an amber vial or a container protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine in this reaction?

A1: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between phosphorus oxychloride and the amine.[1] This is crucial because the accumulation of acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q2: Why is 2-bromoethylamine hydrobromide used instead of the free base?

A2: 2-Bromoethylamine free base is unstable and prone to self-reaction (intramolecular cyclization to form an aziridinium ion and subsequent polymerization). The hydrobromide salt is a stable, crystalline solid that is easier to handle and weigh accurately. The free base is generated in situ by the addition of a stronger base like triethylamine.

Q3: What are the main side reactions to be aware of?

A3: The primary side reaction is the intramolecular cyclization of 2-bromoethylamine to form an aziridinium ion, especially under basic conditions.[3] This highly reactive intermediate can be attacked by various nucleophiles in the reaction mixture, leading to a range of impurities. Other potential side reactions include the formation of the trisubstituted phosphoric triamide if an excess of the amine is used, and hydrolysis of the P-Cl and P-N bonds if moisture is present.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a polar solvent system, for example, 10% methanol in dichloromethane. The product should be more polar than the starting phosphorus oxychloride and less polar than the amine salt. Staining with potassium permanganate or iodine can help visualize the spots.

Q5: What are the safety precautions for handling phosphorus oxychloride?

A5: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas.[1][2] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all equipment is dry before use.

Q6: What is the expected stability of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid?

A6: Due to the presence of reactive bromoethyl groups and a phosphorodiamidic acid moiety, the compound is expected to be unstable over long periods, particularly in the presence of moisture or nucleophiles.[2][5] For best results, it is recommended to use the compound shortly after synthesis and purification. If storage is necessary, it should be done under an inert atmosphere at low temperatures.

References

  • U.S.
  • U.S.
  • Chen, H., et al. "Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions." The Royal Society of Chemistry, 2021, [Link].

  • Gessner, V. H., et al. "Selectivity of labeled bromoethylamine for protein alkylation." ResearchGate, 2012, [Link].

  • "Phosphoryl chloride." Wikipedia, Wikimedia Foundation, 11 Jan. 2026, [Link].

  • Midey, A. J., et al. "Reactions of PO(x)Cl(y)-ions with O(2)(a1-delta-g), H(2)O, and Cl(2) at 298 K." Defense Technical Information Center, 2008, [Link].

  • Gessner, V. H., et al. "Selectivity of labeled bromoethylamine for protein alkylation." PubMed, National Center for Biotechnology Information, 29 May 2012, [Link].

  • Gessner, V. H., et al. "Selectivity of labeled bromoethylamine for protein alkylation." MSU Chemistry, 2012, [Link].

  • U.S. Patent 7,153,954 B2, "(12) United States Patent," Googleapis, accessed January 14, 2026, [Link].

  • U.S. Patent 5,245,069 A, "Process for the preparation of bis(aryl)-phosphorohalidates," PubChem, accessed January 14, 2026, [Link].

  • U.S.
  • Beigelman, L., et al. "The Degradation of dG Phosphoramidites in Solution." PubMed, National Center for Biotechnology Information, 23 Sept. 2015, [Link].

  • Alavandimath, N. H., and Sureshbabu, V. V. "Efficient Protocol for the Synthesis of N‐Phosphorodiamidate Peptidomimetics." ResearchGate, 2024, [Link].

  • U.S.
  • Amin, S., et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19)." ResearchGate, 2020, [Link].

  • "Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates." MDPI, 13 Aug. 2020, [Link].

  • Göber, B., et al. "[The stability of bromhexine and the structure of its degradation products]." PubMed, National Center for Biotechnology Information, Jan. 1988, [Link].

Sources

Technical Support Center: Improving the Solubility of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common experimental hurdles encountered with this compound: poor aqueous solubility. As a phosphorodiamidic acid derivative, its solubility is intrinsically linked to its chemical structure and the physicochemical environment of your assay. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve consistent and reliable results.

Physicochemical Profile Summary

Understanding the fundamental properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is the first step in troubleshooting solubility issues. The molecule's structure contains both lipophilic bromoethyl groups and an ionizable acidic proton on the phosphorodiamidic acid moiety, which dictates its behavior in different solvents and pH conditions.

PropertyValueSource
CAS Number 141025-16-3[1][2]
Molecular Formula C₄H₁₁Br₂N₂O₂P[1][3]
Molecular Weight 309.92 g/mol [1][3]
Physical State Solid[4]
Computed LogP ~1.0 - 1.8[1][5][6]
Storage (Solid) 4°C, protect from light[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound precipitated out of the aqueous assay buffer after dilution from a DMSO stock. What happened and what should I do?

This is the most common manifestation of poor aqueous solubility, often termed "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (e.g., DMSO) but exceeds its thermodynamic solubility limit when diluted into the predominantly aqueous assay buffer. This leads to the formation of a precipitate or fine suspension, rendering the actual concentration of dissolved, active compound unknown and significantly lower than your nominal concentration.[7]

Follow this systematic approach to resolve the issue:

  • Optimize Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing (e.g., by vortexing or pipetting vigorously) immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[7]

  • Lower Final Compound Concentration: Your target concentration may simply be too high for the compound's aqueous solubility limit. Test a lower concentration range in your assay to see if the precipitation issue resolves.

  • Modify the Assay Buffer (pH Adjustment): The phosphorodiamidic acid group is acidic. By increasing the pH of your assay buffer, you can deprotonate this group, forming a more polar and significantly more water-soluble anionic salt.[8][9] This is often the most effective strategy. (See Protocol 2: Aqueous Solubility Assessment via pH Screening).

  • Incorporate a Co-solvent or Surfactant: If altering the pH is not compatible with your assay, consider adding a small, assay-compatible amount of a co-solvent or surfactant to the final assay buffer. This must be validated to ensure it does not interfere with your biological system.

Below is a workflow to guide your troubleshooting process.

G start Compound Precipitates in Assay Buffer opt_dilution Step 1: Optimize Dilution (Serial dilution, rapid mixing) start->opt_dilution check1 Precipitation Resolved? opt_dilution->check1 lower_conc Step 2: Lower Final Compound Concentration check1->lower_conc No success Proceed with Assay check1->success Yes check2 Precipitation Resolved? lower_conc->check2 adjust_ph Step 3: Increase pH of Assay Buffer (e.g., pH 7.4 -> 8.0) check2->adjust_ph No check2->success Yes check3 Precipitation Resolved? adjust_ph->check3 add_cosolvent Step 4: Add Co-solvent/ Surfactant to Buffer (Validate compatibility!) check3->add_cosolvent No check3->success Yes check4 Precipitation Resolved? add_cosolvent->check4 check4->success Yes fail Consult Advanced Formulation Strategies (e.g., cyclodextrins) check4->fail No

A decision tree for addressing compound precipitation in assays.
Q2: I'm struggling to dissolve the compound powder to make a high-concentration stock solution. What solvents should I try?

For creating a primary stock solution, a strong organic solvent is typically required.

  • Primary Recommendation: Start with Dimethyl sulfoxide (DMSO) . It is a powerful but relatively biocompatible solvent suitable for most initial stock preparations. Poorly soluble compounds are often dissolved at concentrations up to 30 mM in DMSO for screening campaigns.[10]

  • Alternative Solvents: If DMSO fails, consider other polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . Always verify the compatibility of these solvents with your specific assay system, as they can be more aggressive than DMSO.

  • Aiding Dissolution: To help dissolve the solid powder, you can use:

    • Vortexing: Mix vigorously for several minutes.

    • Sonication: Briefly sonicate the solution in a water bath. This can help break up small particulates and increase the rate of dissolution.[7]

    • Gentle Heating: Warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.

Q3: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

Absolutely. Poor aqueous solubility is a primary cause of inaccurate and variable biological data.[7] If a compound is not fully dissolved in the assay medium, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration. This leads to:

  • Underestimated Potency: The IC₅₀/EC₅₀ values will appear higher (less potent) because the true concentration of the active species is lower than calculated.

  • Poor Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to high variability in your results.

Always visually inspect your assay plates (if possible) for any signs of precipitation before and after adding the compound. If you suspect solubility is an issue, implementing the troubleshooting steps above is critical for generating reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for solubilizing N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in aqueous media?

For this specific molecule, pH is the most critical factor . The name "phosphorodiamidic acid" indicates the presence of an acidic proton. In aqueous solution, this group can exist in equilibrium between its neutral (less soluble) form and its deprotonated, anionic (more soluble) form.

  • At low pH (acidic): The compound will be protonated and largely neutral, favoring lower aqueous solubility.

  • At high pH (basic): The compound will be deprotonated, forming a salt that is more polar and has a much higher affinity for water, thus increasing solubility.[9][11]

Manipulating the pH of your assay buffer is therefore the most direct and effective way to enhance the solubility of this compound.

Q2: How do I determine the optimal pH for my assay buffer?

You should perform a simple pH-solubility screening experiment. This involves preparing your compound in a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) and visually or analytically assessing the solubility. This empirical approach provides a self-validating system for your specific experimental conditions. See Protocol 2 for a detailed methodology.

Q3: Are there any assay-compatible additives that can help maintain solubility?

Yes, but they must be used with caution and validated for non-interference with your assay.

  • Surfactants: Low concentrations (typically 0.01% - 0.1%) of non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 can help. Anionic surfactants like sodium dodecyl sulfate (SDS) can also be effective but are more likely to disrupt proteins and cell membranes.[12][13]

  • Co-solvents: While your primary stock is in an organic solvent, adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol to the final assay buffer can sometimes improve solubility. The final concentration of the primary stock solvent (like DMSO) should be kept as low as possible, typically well below 1%, as it can impact enzyme activity and cell viability.[7]

Q4: What are the recommended storage conditions for this compound in solid and solution form?
  • Solid Form: As recommended by suppliers, the solid powder should be stored at 4°C and protected from light.[6]

  • Solution Form (Stock): It is always best to prepare solutions fresh on the day of the experiment. If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out over time. Store these aliquots at -20°C or -80°C. Be aware that solubility can decrease at lower temperatures, so ensure the compound is fully redissolved after thawing and before use.[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 10-30 mM stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in an organic solvent.

Materials:

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid powder

  • High-purity DMSO

  • Analytical balance

  • Appropriate glass vial or microcentrifuge tube

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Safety First: Handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is listed as an irritant.[4][14]

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh out the desired amount of the compound powder. Example: For 1 mL of a 10 mM solution (MW = 309.92), you would need 3.099 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 2-3 minutes. b. Visually inspect for any undissolved solid. c. If solid remains, place the vial in a bath sonicator for 5-10 minutes. d. If necessary, gently warm the vial to 37°C for 5-10 minutes and vortex again.

  • Final Check: Ensure the solution is clear and free of any visible precipitate before storing or using it for dilutions.

Protocol 2: Aqueous Solubility Assessment via pH Screening

Objective: To empirically determine the effect of pH on the compound's solubility in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • A set of physiologically relevant buffers at different pH values (e.g., 20 mM Phosphate buffer at pH 6.0, 7.0, 7.4, and 8.0)

  • Clear microplate or microcentrifuge tubes

  • Nephelometer or plate reader capable of measuring absorbance/scattering (optional)

Procedure:

  • Preparation: Add 198 µL of each buffer (pH 6.0, 7.0, 7.4, 8.0) to separate wells of a microplate or to separate tubes. Prepare a "buffer only" control for each pH.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each buffer-containing well. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Mixing: Immediately mix thoroughly by pipetting or shaking the plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the system to equilibrate. This helps distinguish between kinetic and thermodynamic solubility.[15]

  • Assessment: a. Visual Inspection: Carefully observe each well against a dark background. Look for signs of cloudiness, haziness, or visible precipitate, which indicate insolubility. b. Instrumental Analysis (Optional): Measure the light scattering at a high wavelength (e.g., 600-700 nm) using a plate reader or nephelometer. A higher reading compared to the "buffer only" control indicates the presence of insoluble particles.

References

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | C4H11Br2N2O2P | CID 132324. PubChem, National Center for Biotechnology Information. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. U.S. National Library of Medicine, National Institutes of Health. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. U.S. National Library of Medicine, National Institutes of Health. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

  • N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. FDA Global Substance Registration System (GSRS). [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. [Link]

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. LookChem. [Link]

  • Phosphate Solubility: A Crucial Aspect of Nutrient Availability. KMKACO. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]

  • Enhancing the Aqueous Solubility of d4T-based Phosphoramidate Prodrugs. PubMed. [Link]

  • A Critical Review on Soil Chemical Processes that Control How Soil pH Affects Phosphorus Availability to Plants. MDPI. [Link]

  • Effect of pH on Foliar Absorption of Phosphorus Compounds by Chrysanthemum. ASHS Journals. [Link]

  • The effect of pH on phosphorus availability and speciation in an aquaponics nutrient solution. PubMed. [Link]

  • Solubilities of phosphates and other sparingly soluble compounds: progress report. GovInfo. [Link]

  • PhosphorodiaMidic acid, N,N'-bis(2-broMoethyl)-. ChemBK. [Link]chem/N,N'-Bis(2-bromoethyl)phosphorodiamidic%20acid)

Sources

Interpreting unexpected results in "N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

A Senior Application Scientist's Guide to Interpreting Unexpected Results

Welcome to the technical support resource for researchers working with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (Br-IPM). My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in reactive small molecules and prodrug development, I've developed this guide to help you navigate the unique chemical properties of this potent alkylating agent. Br-IPM is a structural analog of the active metabolites of cyclophosphamide, but its bromo-moieties confer distinct reactivity and stability profiles. This guide is structured as a series of frequently asked questions to address common challenges, from synthesis to in vitro application, ensuring your experimental outcomes are both reliable and interpretable.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Characterization

Question 1: My synthesis of Br-IPM resulted in a low yield and several hard-to-remove impurities. What are the likely side reactions and how can I mitigate them?

Answer: This is a common challenge stemming from the high reactivity of the molecule you are trying to synthesize. The presence of two bromoethyl groups and a phosphorodiamidic acid core creates multiple pathways for side reactions. The primary culprits are typically premature activation and intermolecular reactions.

  • Causality: The core issue is that the nitrogen atoms of the mustard group are nucleophilic and the bromine atoms are excellent leaving groups. This combination makes intramolecular cyclization to a highly reactive aziridinium ion intermediate favorable, even under mild conditions. Furthermore, the phosphorodiamidic acid moiety can participate in intermolecular condensation or react with moisture. In contrast to the more commonly studied chloro-analogs, the carbon-bromine bond is weaker and more labile, exacerbating this instability.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Water is a significant issue. It can hydrolyze your phosphorus precursors (e.g., POCl₃) and the final product. All solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Patent literature for the synthesis of the related compound cyclophosphamide emphasizes the need to control water content, as its presence increases by-products and decreases yield.[1]

    • Temperature Control: Keep the reaction temperature as low as possible to disfavor the premature formation of the aziridinium ion. Reactions involving the addition of phosphorus oxychloride to the bis(2-haloethyl)amine are often performed at or below 4°C.[1]

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N-methylmorpholine or N,N'-Dimethylpiperazine is often preferred over simpler amines (e.g., triethylamine) to scavenge HCl without competing as a nucleophile.[1]

    • Purification Strategy: Avoid purification methods that involve prolonged exposure to protic or nucleophilic solvents. Rapid flash column chromatography on silica gel at low temperatures with anhydrous solvents is the recommended approach.

A common synthetic route for the analogous cyclophosphamide involves reacting bis(2-chloroethyl)amine with phosphorous oxychloride, followed by reaction with 3-aminopropanol.[2] Your synthesis of the open-chain Br-IPM likely follows a similar initial step, and impurities can arise from incomplete reaction or side reactions at each stage.

Question 2: What are the recommended analytical methods for assessing the purity and confirming the structure of freshly synthesized Br-IPM?

Answer: A multi-pronged analytical approach is essential for a molecule as reactive as Br-IPM. No single technique provides the complete picture of purity and identity.

  • Rationale: High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-phosphorus impurities. However, Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR, is indispensable for identifying phosphorus-containing species, including the parent compound and its degradation products, in a single spectrum. Mass Spectrometry (MS) provides definitive molecular weight confirmation.

Table 1: Comparison of Analytical Methods for Br-IPM Characterization

Technique Primary Application Strengths Limitations & Considerations
RP-HPLC Purity assessment, stability studiesHigh sensitivity, quantitative accuracy for purity (area %). Capable of resolving parent compound from hydrolysis products.[3][4]Requires a chromophore for UV detection (P=O bond may suffice at low wavelengths). Structure is not definitively confirmed.
³¹P NMR Structural confirmation, reaction monitoring, degradation analysisProvides a unique signal for each distinct phosphorus environment. Excellent for tracking the formation of hydrolysis or buffer adducts.[5][6]Not inherently quantitative without a suitable internal standard. Less sensitive than HPLC.
¹H NMR Structural confirmationConfirms the presence of the bromoethyl groups and the N-H protons.Can be complex due to overlapping signals. Protons adjacent to nitrogen can show broad peaks.
LC-MS Molecular weight confirmationProvides definitive mass of the parent ion and can help identify masses of impurities and degradation products.[5]Ionization can sometimes be challenging; may require optimization of source conditions.
  • Integrated Approach: For robust quality control, we recommend using HPLC for purity assessment (reporting area %), ³¹P and ¹H NMR for structural identity, and high-resolution MS to confirm the elemental composition. This combination provides a self-validating system for compound characterization, which is critical for reproducible downstream experiments.[7]

Section 2: Stability and Degradation

Question 3: I dissolved my Br-IPM in an aqueous buffer for an experiment, and my analytical results (HPLC/NMR) changed significantly in less than an hour. What is happening to my compound?

Answer: You are observing the inherent chemical instability of the phosphoramide mustard core in an aqueous environment. The half-life of these compounds in physiological buffers is often measured in minutes, not hours. For example, the chloro-analog isophosphoramide mustard (IPM) has a reported half-life of only 45 minutes at pH 7.4 and 38°C.[3] Given that the C-Br bond is more labile than the C-Cl bond, Br-IPM is expected to degrade even faster.

The primary degradation mechanism at neutral pH involves two key steps:

  • Intramolecular Cyclization: The mustard nitrogen attacks the adjacent carbon bearing the bromine, displacing the bromide ion to form a highly strained and electrophilic aziridinium ion.

  • Nucleophilic Attack: The aziridinium ion is rapidly attacked by nucleophiles. In a simple aqueous buffer, the main nucleophile is water, leading to the formation of a monohydroxylated species. This process can repeat for the second bromoethyl arm.

A secondary degradation pathway is the hydrolysis of the P-N bond, which cleaves the molecule.[5][6]

G A N,N'-Bis(2-bromoethyl) phosphorodiamidic acid (Br-IPM) B Aziridinium Ion Intermediate (Highly Reactive) A->B Intramolecular Cyclization E P-N Bond Cleavage Products A->E P-N Bond Hydrolysis C Monohydroxy Product (First Hydrolysis Step) B->C Nucleophilic Attack by H₂O D Dihydroxy Product (Second Hydrolysis Step) C->D Second Cyclization & Hydrolysis

Caption: Primary degradation pathways of Br-IPM in aqueous solution.

Question 4: How do pH and buffer choice affect the stability of my Br-IPM solutions?

Answer: Both pH and the chemical nature of the buffer have a profound impact on the stability of Br-IPM, as they directly influence the two main modes of degradation: aziridinium formation and P-N bond hydrolysis.

  • Effect of pH: The rate of degradation is highly pH-dependent.

    • Acidic pH (pH < 5): Stability is significantly increased. The mustard nitrogen becomes protonated (the pKa for the analogous phosphoramide mustard is ~4.9).[8] This protonation prevents the nitrogen from acting as an intramolecular nucleophile, thus inhibiting the formation of the reactive aziridinium ion. Under these conditions, direct P-N bond cleavage becomes the more dominant, albeit slower, degradation pathway.[5]

    • Neutral to Alkaline pH (pH ≥ 7): The mustard nitrogen is deprotonated and readily initiates intramolecular cyclization, leading to rapid degradation via the aziridinium pathway.[5]

  • Effect of Buffer Composition: This is a frequently overlooked variable. Many common biological buffers are nucleophilic and can directly react with your compound, leading to unexpected adducts.

    • Non-Nucleophilic Buffers: Buffers like phosphate (e.g., PBS) or HEPES are recommended as they are less likely to react directly with the alkylating agent.

    • Nucleophilic Buffers: Buffers containing primary amines, such as Tris, are problematic. The amine group can act as an external nucleophile, attacking the aziridinium intermediate and forming a buffer-adduct. This has been observed with related compounds, where the presence of Tris buffer led to unidentified signals in the ³¹P NMR spectrum.[6]

Table 2: Stability Profile of Phosphoramide Mustards under Various Conditions

Condition Dominant Mechanism Relative Half-Life Experimental Recommendation
pH 4.0 P-N Bond HydrolysisLongestUse for storage of analytical standards if solubility permits. Not physiologically relevant.
pH 7.4 (Phosphate Buffer) Aziridinium Formation & HydrolysisShort[3]Prepare solutions immediately before use. Account for degradation in experimental design.
pH 7.4 (Tris Buffer) Aziridinium Formation & Reaction with Buffer/WaterShortestAvoid. Can lead to artifactual results due to buffer adduct formation.[6]
Section 3: Experimental Handling and Troubleshooting

Question 5: I am seeing high variability in my cell-based cytotoxicity assays. Could this be related to compound handling?

Answer: Absolutely. High variability is a classic sign of compound instability in the assay medium. Given the sub-hour half-life of Br-IPM at physiological pH and temperature, the timing and method of its introduction to the cells are critical determinants of the effective dose your cells actually experience.

  • The "Dose vs. Exposure" Problem: The concentration you add to the flask is the initial dose. However, the biologically relevant metric is the exposure, which is the concentration over time (Area Under the Curve). With a rapidly degrading compound, the concentration of the active alkylating agent decreases throughout the incubation period, making the exposure highly sensitive to handling procedures. The stability of the chloro-analog IPM was found to be slightly better in cell culture medium compared to simple buffers, likely due to binding with media components, but the half-life was still only in the range of 100 minutes.[3]

To improve reproducibility, a rigorously standardized workflow is essential.

G cluster_0 Preparation (Minimize Time) cluster_1 Dosing (Standardize Timing) A Weigh solid Br-IPM in a fume hood B Prepare concentrated stock in anhydrous DMSO A->B < 5 mins C Serially dilute in anhydrous DMSO B->C < 10 mins E Spike DMSO stock directly into medium (Final DMSO <0.1%) C->E < 1 min D Warm cell culture medium to 37°C D->E F Immediately add dosed medium to cell plates E->F < 1 min

Caption: Recommended workflow for handling Br-IPM in cell-based assays.

Question 6: My experiment involves reacting Br-IPM with a specific biological nucleophile (e.g., a cysteine residue on a protein), but the reaction efficiency is very low. Why?

Answer: You are witnessing a kinetic competition. The highly reactive aziridinium ion intermediate, once formed, does not wait for its intended target. It will react with the most abundant and/or most reactive nucleophile in its immediate vicinity.

  • Partitioning of Reactivity: In a typical biological buffer, your target nucleophile is competing with water, which is present at a very high concentration (~55 M). Studies on phosphoramide mustard have shown that even with a strong nucleophile like glutathione (GSH) present at millimolar concentrations, a significant portion of the compound is still lost to hydrolysis (reaction with water).[6] With water as the only nucleophile, bisalkylation products accounted for only 10-13% of the product distribution, with the rest resulting from P-N bond hydrolysis reactions.[6]

To favor your desired reaction, you must optimize conditions to make your target the more favorable reaction partner.

  • Strategies to Improve Efficiency:

    • Increase Target Concentration: If possible, increasing the concentration of your target protein or peptide will increase the probability of a productive collision.

    • Optimize pH: The nucleophilicity of your target may be pH-dependent. For a cysteine thiol, for example, reactivity increases as the pH approaches and exceeds its pKa (~8.3), as the thiolate anion (S⁻) is a much stronger nucleophile than the neutral thiol (SH).

    • Reduce Water Activity: While often not feasible in biological systems, performing the reaction in a buffer system with co-solvents (e.g., glycerol, DMSO) can sometimes reduce the effective concentration of water and slow hydrolysis. This must be balanced with maintaining the integrity of your biological target.

Detailed Experimental Protocols

Protocol 1: General Handling and Storage of Br-IPM
  • Safety: Br-IPM is a potent alkylating agent and a suspected mutagen. Always handle the solid and concentrated solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Storage (Solid): Store the solid compound at -20°C or lower in a desiccator under an inert atmosphere. The vial should be tightly sealed to prevent moisture ingress.

  • Storage (Solution): Prepare concentrated stock solutions (e.g., 10-100 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. A fresh aliquot should be used for each experiment. Never store Br-IPM in aqueous buffers.

Protocol 2: HPLC Method for Purity and Stability Analysis

This protocol provides a general starting point for reversed-phase HPLC analysis.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 205 nm.

  • Sample Preparation: Dilute the sample (from DMSO stock or reaction mixture) in a 50:50 mixture of Acetonitrile:Water immediately before injection.

  • Analysis: For stability studies, inject samples at defined time points (e.g., t=0, 15, 30, 60, 120 min) after dilution in aqueous buffer and monitor the decrease in the area of the parent peak.

Protocol 3: ³¹P NMR for Monitoring Reactions and Degradation
  • Instrumentation: NMR spectrometer (≥400 MHz for ¹H).

  • Solvent: For initial characterization, use an anhydrous deuterated solvent like DMSO-d₆. For stability studies, use a D₂O-based buffer.

  • Sample Preparation: Prepare a ~10-20 mM solution of Br-IPM in the chosen solvent.

  • Acquisition:

    • Acquire a standard proton-decoupled ³¹P NMR spectrum.

    • Use an external standard (e.g., a sealed capillary of 85% H₃PO₄) or an internal standard of known chemical shift.

    • The phosphorodiamidic acid peak should appear as a singlet. As degradation proceeds, new peaks corresponding to the hydrolysis products will appear, typically shifted downfield.[5]

  • Analysis: Integrate the peaks corresponding to the parent compound and the degradation products to determine their relative ratios over time.

References

  • Low, J. E., Borch, R. F., & Sladek, N. E. (1982). Preclinical pharmacokinetics and stability of isophosphoramide mustard. Cancer Research, 42(3), 823–827. [Link]

  • Hong, P. S., & Chan, K. K. (1988). Kinetics of phosphoramide mustard hydrolysis in aqueous solution. Journal of Pharmaceutical Sciences, 77(9), 794–798. [Link]

  • Perrone, E., De Nisco, M., & Noppen, S. (2010). Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides. Molecules, 15(1), 312–327. [Link]

  • Fenselau, C., Kan, M. N., Subba Rao, S., & Myles, A. (1977). Alkylating properties of phosphoramide mustard. Cancer Research, 37(8 Pt 1), 2538–2543. [Link]

  • Iyer, V. V., & Ludeman, S. M. (1995). Activation mechanisms of nucleoside phosphoramidate prodrugs. Journal of Medicinal Chemistry, 38(10), 1648–1655. [Link]

  • International Agency for Research on Cancer. (2012). Cyclophosphamide. In Pharmaceuticals (Vol. 100A). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Gamcsik, M. P., Ludeman, S. M., & Colvin, O. M. (1993). Protonation of Phosphoramide Mustard and Other Phosphoramides. Journal of the American Chemical Society, 115(25), 11843–11849. [Link]

  • Holtmann, D. K., Garcia-Borràs, M., & Pesic, M. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. Catalysts, 10(7), 800. [Link]

  • Mehellou, Y., & Rando, R. F. (2015). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 7(12), 1571–1589. [Link]

  • Ludeman, S. M., Boyd, V. L., & Regan, J. B. (1986). The partitioning of phosphoramide mustard and its aziridinium ions among alkylation and P-N bond hydrolysis reactions. Journal of Medicinal Chemistry, 29(5), 716–727. [Link]

  • Lin, C. A. (2014). Solvent-Free Process for the Preparation of Cyclophosphamide. U.S.

Sources

"N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (Bromo-IPM). Given its reactive nature, stability issues are a common concern in experiments extending over significant durations. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your research.

Part 1: General Handling and Storage

Proper handling and storage are the first line of defense against compound degradation. These initial steps are critical for preventing premature breakdown before the compound is even introduced into an experimental system.

Question 1: What are the definitive storage and handling conditions for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid to ensure maximum shelf-life?

Answer: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a reactive molecule requiring specific conditions to minimize degradation. The primary stability concerns are hydrolysis and light-induced decomposition.

Based on supplier recommendations and the compound's chemical nature, the following conditions are mandatory for long-term storage[1]:

  • Temperature: Store refrigerated at 4°C.[1] Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Light: The compound must be protected from light.[1] Store vials in a dark container or wrap them in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Container: Use tightly sealed, glass containers. Avoid plastic containers where leaching or reaction with the container material could be a concern.

Table 1: Recommended Storage and Handling Summary

ParameterConditionRationale
Temperature 4°CSlows the rate of intrinsic chemical degradation and potential side reactions.
Light Exposure Protect from lightPrevents photo-decomposition pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation and hydrolysis from atmospheric moisture.
Container Type Tightly sealed, amber glass vialPrevents contamination, moisture ingress, and light exposure.
Handling Use in a well-ventilated area. Avoid contact with skin and eyes.[2]The compound is hazardous, and personal protective equipment is essential.[2][3]

Question 2: What is the best practice for preparing and storing stock solutions for long-term experiments?

Answer: The choice of solvent is critical. Because the compound is susceptible to hydrolysis, aprotic, anhydrous solvents are strongly recommended for stock solutions.

Protocol: Preparation of a Stable Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Ensure the solvent's water content is minimal (<0.01%).

  • Weighing: Allow the vial of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dissolution: Under an inert atmosphere (e.g., in a glovebox), dissolve the compound in the chosen anhydrous solvent to the desired concentration.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. This practice is crucial as it prevents contamination of the entire stock each time it is used and minimizes exposure to air and moisture.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. For use, thaw a single aliquot and use it immediately. Do not re-freeze and re-use thawed aliquots in subsequent experiments.

Part 2: Understanding and Preventing Degradation

The molecular structure of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid contains several reactive sites that are prone to degradation, particularly in aqueous experimental media.

Question 3: What are the primary chemical degradation pathways I should be aware of?

Answer: There are two primary degradation mechanisms to consider, driven by the molecule's structure:

  • Hydrolysis of the Phosphorodiamidic Bond: The phosphorus-nitrogen (P-N) bond is susceptible to cleavage by water. This hydrolysis can be catalyzed by either acidic or basic conditions. Studies on similar phosphoramidate compounds show that the rate and products of hydrolysis are highly dependent on pH.[4] Under moderately acidic conditions, the P-N bond is the primary site of cleavage.[4]

  • Intramolecular Cyclization: The bromoethyl groups (-CH2CH2Br) are potent alkylating agents. The nitrogen atom's lone pair of electrons can attack the adjacent carbon bearing the bromine atom, displacing the bromide ion. This forms a highly reactive and unstable aziridinium intermediate, which can then be attacked by water or other nucleophiles, leading to the destruction of the parent molecule. This is a well-known mechanism for nitrogen mustard-type compounds.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

cluster_main Potential Hydrolytic Degradation of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid Parent N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (Stable Form) Products Degradation Products: - Phosphoric Acid - 2-Bromoethylamine Parent->Products  Hydrolysis of P-N bond H2O H₂O (pH dependent) H2O->Parent

Caption: Potential hydrolysis of the P-N bond.

Question 4: My experimental buffer is at pH 7.4. Is the compound stable under these conditions?

Answer: While neutral pH is generally less aggressive than highly acidic or basic conditions, stability at pH 7.4 cannot be guaranteed over long periods. Hydrolysis still occurs at neutral pH, albeit at a slower rate.[4] For long-term experiments (e.g., cell culture studies lasting several days), you should assume that a significant portion of the compound will degrade.

Recommendations for aqueous experiments:

  • Fresh Preparation: Add the compound to your aqueous buffer or media immediately before starting the experiment.

  • Time-Course Controls: If your experiment runs for 48-72 hours, include controls to assess the effect of potential degradation. For example, compare results from cells treated at time zero with cells where fresh compound is added at intermediate time points (e.g., 24 and 48 hours).

  • pH Monitoring: Ensure the pH of your experimental media does not shift significantly, as this could accelerate degradation.

Part 3: Troubleshooting and Analysis

When experimental results are inconsistent, compound instability is a primary suspect.

Question 5: My dose-response curves are not reproducible between experiments. Could this be a stability issue?

Answer: Yes, this is a classic sign of compound degradation. If a stock solution has degraded, or if the compound degrades rapidly in the experimental medium, the effective concentration of the active molecule will be lower than calculated, leading to a loss of potency and poor reproducibility.

Experimental Workflow for Stability Assessment

The following workflow can help you diagnose stability issues.

cluster_workflow Troubleshooting Workflow for Compound Stability A Prepare Fresh Stock Solution (Control) C Perform Analytical Test (e.g., HPLC, TLC) A->C B Use Aged Stock or Sample from Experiment B->C D Compare Profiles C->D E Result: Single Peak/Spot (No Degradation) D->E  Profiles Match?   F Result: Multiple Peaks/Spots (Degradation Detected) D->F  Profiles Differ?   G Action: Review Storage & Handling. Prepare Fresh Reagents. F->G

Caption: Workflow for diagnosing compound degradation.

Question 6: How can I analytically confirm if my sample has degraded?

Answer: Directly monitoring the integrity of the compound is the most reliable approach. Several analytical methods can be employed.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A pure sample will show a single major peak. Degraded samples will show additional peaks corresponding to the breakdown products. You can analyze an aliquot of your stock solution or a sample from your experimental media over time.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method. Spot a freshly prepared solution alongside your aged sample on a TLC plate. If the aged sample shows multiple spots or a spot with a different Rf value compared to the fresh sample, degradation has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for phosphorus-containing compounds.[5][6] The phosphorus atom in the parent molecule will have a characteristic chemical shift. The appearance of new signals in the ³¹P NMR spectrum is a definitive indicator of degradation to different phosphorus-containing species.

Table 2: Troubleshooting Guide

ObservationPotential CauseRecommended Action
Loss of biological activity over time Compound degradation in stock solution or experimental medium.1. Prepare a fresh stock solution from solid material. 2. Run an HPLC or TLC analysis to compare fresh vs. aged stock. 3. Minimize time compound spends in aqueous buffer before use.
Appearance of precipitate in stock solution Degradation products may be less soluble. Alternatively, solvent evaporation has occurred.1. Discard the stock solution. 2. Prepare a new stock using the recommended protocol. 3. Ensure vials are sealed tightly.
Inconsistent results between aliquots Improper aliquoting or storage; some vials may be contaminated or degraded more than others.1. Discard all old aliquots. 2. Prepare a new stock and aliquot carefully into single-use vials. 3. Verify the integrity of your storage freezer.

References

  • PubChem. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS). N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. [Link]

  • PubChemLite. Phosphorodiamidic acid, n,n-bis(2-chloroethyl)-n'-(3-hydroxypropyl)-, (2-bromoethyl) ester. [Link]

  • PubChem. Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-,1-[4-(5-nitro-2-thienyl)phenyl]ethyl ester. [Link]

  • Kamat Lab. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. [Link]

  • Raushel, F. M., et al. Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1. PubMed Central. [Link]

  • Lönnberg, H., et al. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. PubMed. [Link]

  • Google Patents. Process for preparing phosphorodiamidites.
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Validation & Comparative

A Researcher's Guide to In Vitro Efficacy: Comparing the Prodrug Cyclophosphamide with the Directly-Acting N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between theoretical pharmacology and practical experimental design. A frequent challenge in preclinical drug screening is establishing a fair and accurate comparison between compounds with different metabolic requirements. This guide provides an in-depth analysis of the in vitro efficacy comparison between the widely-used chemotherapeutic prodrug, cyclophosphamide (CP), and N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a related, directly-acting alkylating agent.

We will delve into the causal mechanisms that dictate the appropriate experimental setup, provide validated protocols that ensure data integrity, and present a framework for interpreting the results. This guide is structured not as a rigid template, but as a logical progression from molecular mechanism to experimental execution and data analysis, empowering researchers to design robust and meaningful studies.

The Mechanistic Dichotomy: A Tale of Two Alkylating Agents

Understanding the fundamental difference in the mechanism of action between these two compounds is the cornerstone of a valid in vitro comparison. While both ultimately exert their cytotoxic effects through DNA alkylation, their paths to becoming active are vastly different.

Cyclophosphamide (CP): The Prodrug Activation Cascade

Cyclophosphamide is a classic example of a prodrug; it is therapeutically inactive upon administration and requires metabolic activation, which primarily occurs in the liver.[1] This multi-step enzymatic process is catalyzed by the cytochrome P450 (CYP450) mixed-function oxidase system.[1][2][3]

The activation pathway proceeds as follows:

  • Hydroxylation: Hepatic CYP450 enzymes, particularly forms like CYP2B6, convert CP into 4-hydroxycyclophosphamide.[1][4]

  • Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[2]

  • Decomposition: Aldophosphamide diffuses into cells and spontaneously decomposes into two key molecules:

    • Phosphoramide Mustard: This is the primary cytotoxic metabolite. As a potent alkylating agent, it forms irreversible covalent bonds with DNA, primarily at the N-7 position of guanine bases. This leads to the formation of DNA inter- and intrastrand cross-links, which block DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1][2][5]

    • Acrolein: This is a toxic byproduct responsible for some of cyclophosphamide's side effects, such as hemorrhagic cystitis, but it does not contribute to the anticancer effect.[5]

G cluster_liver Liver (CYP450 Enzymes) cluster_cell Target Cell CP Cyclophosphamide (Inactive Prodrug) OHCP 4-Hydroxycyclophosphamide CP->OHCP Hydroxylation ALDO Aldophosphamide OHCP->ALDO Tautomerization PM Phosphoramide Mustard (Active Cytotoxic Agent) ALDO->PM ACR Acrolein (Toxic Byproduct) ALDO->ACR DNA DNA Cross-linking & Apoptosis PM->DNA Alkylation

Figure 1: Metabolic activation pathway of Cyclophosphamide.
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid: The Directly-Acting Analog

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a structural analog of phosphoramide mustard, the active metabolite of cyclophosphamide. The key difference is the substitution of chloroethyl groups with bromoethyl groups. Based on its structure, it is hypothesized to function as a directly-acting alkylating agent, meaning it does not require prior metabolic activation to exert its cytotoxic effects. Its two bromoethyl arms can readily alkylate nucleophilic sites on DNA, inducing the same terminal effects of DNA cross-linking and apoptosis as phosphoramide mustard.

This distinction is not merely academic; it has profound implications for in vitro testing. A standard cytotoxicity assay that neglects the metabolic activation requirement for cyclophosphamide will produce fundamentally flawed and misleading data.

The In Vitro Conundrum: Simulating Hepatic Metabolism

Most cancer cell lines used in vitro lack the specific CYP450 enzymes necessary to convert cyclophosphamide into its active form.[6] Therefore, applying cyclophosphamide directly to a cell culture will result in little to no cytotoxic effect, leading to an erroneously high half-maximal inhibitory concentration (IC50) value.

To overcome this, the in vivo hepatic metabolism must be simulated in the in vitro environment. The most common and validated method is the use of a liver microsomal S9 fraction.

  • What is an S9 Fraction? The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate. It contains both microsomal enzymes (including CYP450s) and cytosolic enzymes, providing the necessary machinery for bioactivation.[7][8]

By pre-incubating cyclophosphamide with an S9 fraction and necessary cofactors (e.g., NADPH), the drug is converted to its active metabolites. This "activated" solution can then be applied to the target cancer cells to determine a biologically relevant IC50 value. An alternative, often simpler, approach is to use a pre-activated derivative like 4-hydroperoxycyclophosphamide, which spontaneously decomposes to phosphoramide mustard in aqueous solution.[9][10]

Validated Experimental Protocols

Scientific integrity demands robust and reproducible protocols. Below are detailed, step-by-step methodologies for assessing the in vitro cytotoxicity of these agents.

Protocol 1: In Vitro Bioactivation of Cyclophosphamide using S9 Fraction

This protocol describes the critical pre-treatment step required before assessing cyclophosphamide's efficacy.

Causality: The goal is to enzymatically convert the inactive CP prodrug into its active metabolites, mimicking the function of the liver. The inclusion of an NADPH-generating system is essential, as CYP450 enzymes are NADPH-dependent.

G start Start prep_s9 Prepare S9 Reaction Mix (S9 Fraction, Buffer, NADPH-generating system) start->prep_s9 add_cp Add Cyclophosphamide (or vehicle control) prep_s9->add_cp incubate Incubate at 37°C (e.g., 1-2 hours) add_cp->incubate stop_rxn Terminate Reaction (e.g., heat inactivation or cold stop) incubate->stop_rxn use Use Activated Solution for Cytotoxicity Assay stop_rxn->use

Figure 2: Workflow for the bioactivation of Cyclophosphamide.

Step-by-Step Methodology:

  • Prepare S9 Mix: On ice, prepare the S9 reaction mixture. A typical mixture per reaction contains:

    • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

    • Cofactors: MgCl₂, KCl

    • NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • S9 Fraction (protein concentration determined by Bradford assay)

  • Add Drug: Add the desired concentration of cyclophosphamide (dissolved in a suitable vehicle like sterile water or DMSO) to the S9 mix. A vehicle-only control is essential.

  • Incubate: Transfer the tubes to a shaking water bath and incubate at 37°C for a defined period (e.g., 1-3 hours) to allow for metabolic conversion.[8]

  • Terminate Reaction: Stop the enzymatic reaction. This can be achieved by placing the tubes on ice or by heat inactivation.

  • Prepare for Assay: Centrifuge the mixture to pellet any precipitates. The supernatant, containing the activated metabolites, is now ready for serial dilution and application to cells in a cytotoxicity assay.

Protocol 2: MTT Cell Viability Assay

This is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.[11][12]

Causality: Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

G start Start seed_cells Seed Cells in 96-well Plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate 24h for Adherence seed_cells->incubate1 add_drug Add Serial Dilutions of Test Compounds (Activated CP, Bromo-analog, Controls) incubate1->add_drug incubate2 Incubate for Exposure Period (e.g., 48-72 hours) add_drug->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, HCl/Isopropanol) incubate3->solubilize read_abs Read Absorbance (e.g., at 570 nm) solubilize->read_abs analyze Calculate % Viability & IC50 read_abs->analyze

Figure 3: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Remove the old media. Add 100 µL of fresh media containing serial dilutions of the test compounds:

    • Group 1: Cyclophosphamide (without S9 activation)

    • Group 2: S9-activated Cyclophosphamide

    • Group 3: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

    • Controls: Untreated cells (media only), vehicle control, S9-mix-only control.

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[13]

Data Interpretation: An Illustrative Comparison

Table 1: Illustrative Comparative In Vitro Efficacy (IC50 Values in µM) against a Hypothetical Cancer Cell Line

CompoundConditionExpected IC50 (µM)Interpretation
CyclophosphamideStandard (No S9)> 250 µMInactive; cell line lacks metabolic enzymes. Data is not biologically relevant.
CyclophosphamideS9 Bio-activated5 - 20 µMActive; demonstrates the true cytotoxic potential after metabolic conversion.
N,N'-Bis(2-bromoethyl)phosphorodiamidic acidStandard (No S9)2 - 15 µMActive; compound does not require metabolic activation. Potency is comparable to activated CP.

Analysis of Expected Results:

  • The IC50 value for cyclophosphamide without S9 activation is expected to be extremely high, confirming its inactivity as a prodrug in this system.

  • With S9 activation, the IC50 of cyclophosphamide drops dramatically into a pharmacologically relevant range. This value represents the true potency of the drug's metabolites.

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is expected to show potent cytotoxicity without any bioactivation, with an IC50 value in a similar range to the S9-activated cyclophosphamide. This validates its role as a directly-acting agent.

Conclusion for the Practicing Scientist

The comparison of in vitro efficacy between a prodrug like cyclophosphamide and a directly-acting analog like N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a powerful illustration of a core principle in pharmacology: experimental design must reflect biological reality.

  • Trustworthiness: A self-validating protocol for this comparison must include three arms: the prodrug alone, the bio-activated prodrug, and the directly-acting compound. The predictable inactivity of the prodrug-alone arm serves as a crucial internal control, validating the necessity of the bioactivation step.

  • Expertise: Recognizing the need for and correctly implementing an S9 activation system demonstrates a sophisticated understanding of drug metabolism that moves beyond simple screening and towards mechanistically sound science.

  • Application: For high-throughput screening, using directly-acting analogs or pre-activated derivatives can be a more efficient method to assess the potential of a specific cytotoxic scaffold, bypassing the complexity of incorporating a metabolic system for every screen. However, for detailed mechanistic or translational studies, understanding the full metabolic pathway via S9 activation remains the gold standard.

By adhering to these principles and protocols, researchers can ensure their in vitro data is not only accurate and reproducible but also truly reflective of the compounds' therapeutic potential.

References

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A Comparative Analysis for the Modern Researcher: Chlorambucil versus N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep comparative analysis of two potent alkylating agents: the clinically established chemotherapy drug, chlorambucil, and the less-characterized bromo-analog of a phosphoramide mustard, N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. For researchers and drug development professionals, understanding the nuanced differences in chemical reactivity, mechanism of action, and potential therapeutic efficacy is paramount. This document moves beyond a simple recitation of facts to provide a framework for experimental comparison, empowering researchers to generate novel, high-quality data.

Introduction: A Tale of Two Mustards

Chlorambucil, a nitrogen mustard derivative, has been a mainstay in the treatment of chronic lymphocytic leukemia (CLL) and various lymphomas since its approval in 1957.[1] Its efficacy, while significant, is often accompanied by toxicities and the development of resistance.[2][3] This has driven the search for next-generation alkylating agents with improved therapeutic indices.

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid enters this narrative as a structural analog of phosphoramide mustard, the active metabolite of the widely used prodrug cyclophosphamide. While direct biological data on this specific bromo-derivative is sparse in public literature[4][5][6], its chemical structure suggests it belongs to the family of potent DNA alkylating agents.[7][8][9] The central thesis of this guide is to compare the known entity, chlorambucil, with the potential of a bromo-mustard, providing a scientific rationale and experimental pathways for a head-to-head evaluation. The key difference lies in the leaving group: a chloroethyl group for chlorambucil and a bromoethyl group for the phosphorodiamidic acid derivative. This seemingly small chemical change can have profound implications for reactivity and biological activity.

Chemical Structure and Reactivity

The cytotoxic effects of both compounds are predicated on their ability to form covalent bonds with biological macromolecules, primarily DNA. This bio-activation is a multi-step process initiated by intramolecular cyclization to form a highly reactive aziridinium ion.

FeatureChlorambucilN,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Chemical Formula C₁₄H₁₉Cl₂NO₂[10]C₄H₁₁Br₂N₂O₂P[4]
Molecular Weight 304.2 g/mol [10]309.92 g/mol [4]
Core Structure Aromatic nitrogen mustardPhosphoramide nitrogen mustard
Leaving Group ChloroethylBromoethyl

The rate-limiting step in the activation of these mustards is the formation of the aziridinium ion. Bromide is a better leaving group than chloride due to its lower electronegativity and greater polarizability. Consequently, it is hypothesized that N,N'-Bis(2-bromoethyl)phosphorodiamidic acid will exhibit a faster rate of aziridinium ion formation compared to chlorambucil. This increased reactivity could translate to more rapid DNA alkylation and potentially higher cytotoxicity. However, it may also lead to decreased selectivity and increased off-target toxicity, as the more reactive intermediate may react with a wider range of nucleophiles before reaching its intended target.

Mechanism of Action: A Shared Path of DNA Damage

Both chlorambucil and N,N'-Bis(2-bromoethyl)phosphorodiamidic acid are bifunctional alkylating agents, meaning they possess two alkylating arms. This allows them to form not only single-strand (mono-adducts) but also double-strand DNA cross-links (inter- and intra-strand). These cross-links are particularly cytotoxic as they physically prevent DNA strand separation, thereby inhibiting DNA replication and transcription.[1][3][11] This disruption of DNA integrity triggers cell cycle arrest and ultimately leads to apoptosis.[1][3] The primary site of alkylation on DNA is the N7 position of guanine.[2]

cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade cluster_2 Cellular Response Drug Alkylating Agent (Chlorambucil or Bromo-mustard) Aziridinium Formation of Aziridinium Ion Drug->Aziridinium Alkylation DNA Alkylation (N7 of Guanine) Aziridinium->Alkylation Crosslinking Inter/Intrastrand Cross-links Alkylation->Crosslinking ReplicationBlock Replication/Transcription Block Crosslinking->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Generalized mechanism of action for bifunctional alkylating agents.

Proposed Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between chlorambucil and N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a series of well-controlled in vitro experiments are necessary.

In Vitro Cytotoxicity Assay

This assay will determine the concentration of each drug required to inhibit cell growth by 50% (IC50), providing a quantitative measure of their cytotoxic potency.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][13]

  • Cell Seeding: Plate cancer cell lines (e.g., a CLL line like MEC-1, and a solid tumor line like MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of chlorambucil and N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Plot the dose-response curves and determine the IC50 values.

DNA Alkylation and Cross-linking Assay

This experiment will directly assess the extent and rate of DNA damage induced by each compound.

Protocol: Alkaline Comet Assay [14]

  • Cell Treatment: Treat cells with equitoxic concentrations (e.g., 2x IC50) of each drug for a short duration (e.g., 1, 2, and 4 hours) to assess the kinetics of DNA damage.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Perform electrophoresis under alkaline conditions. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. A greater tail moment indicates more extensive DNA damage.

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis CellSeeding Seed Cells in 96-well plate DrugTreatment Treat with Serial Dilutions of Drugs CellSeeding->DrugTreatment MTT Add MTT Reagent DrugTreatment->MTT Formazan Add Solubilizing Agent MTT->Formazan Readout Measure Absorbance (570 nm) Formazan->Readout IC50 Calculate IC50 Readout->IC50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Apoptosis Assay

This assay will confirm that the observed cytotoxicity is due to the induction of programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the IC50 concentration of each drug for 24 and 48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Pharmacokinetic and Metabolic Considerations

Chlorambucil is orally bioavailable and is metabolized in the liver to an active metabolite, phenylacetic acid mustard (PAAM), which also contributes to its cytotoxic effect.[15] The phosphorodiamidic acid structure of the bromo-mustard is analogous to the active metabolites of cyclophosphamide and ifosfamide. These compounds are typically formed via hepatic cytochrome P450-mediated oxidation of the parent prodrug. If N,N'-Bis(2-bromoethyl)phosphorodiamidic acid were to be developed as a therapeutic, its delivery and stability in vivo would be critical considerations. Its high reactivity might make it unsuitable for systemic administration, but it could be a candidate for local or targeted delivery systems.

Conclusion

While chlorambucil remains a valuable therapeutic agent, the exploration of novel alkylating agents is essential for overcoming the challenges of toxicity and resistance. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, as a representative of bromo-mustards, presents an intriguing case for comparative study. The increased reactivity conferred by the bromo-substituent is a double-edged sword, potentially leading to enhanced potency but also greater non-specific toxicity. The experimental framework provided in this guide offers a systematic approach to dissecting the relative performance of these two compounds, paving the way for a data-driven understanding of their therapeutic potential. Such studies are crucial for the rational design of the next generation of DNA-damaging anticancer agents.

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Validating the Anticancer Activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for validating the anticancer activity of the novel compound N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. As a bifunctional alkylating agent, its mechanism is presumed to involve DNA cross-linking, a hallmark of many established chemotherapeutic drugs.[1][2][3][4][5] This document outlines a direct comparison with Cyclophosphamide, a widely used alkylating agent, and the CHOP combination chemotherapy regimen, the standard of care for several lymphomas.[6][7][8][9][10][11][12][13] We present detailed protocols for in vitro and in vivo assays to rigorously assess efficacy and elucidate the mechanism of action, thereby providing a solid foundation for further drug development.

Introduction: The Therapeutic Potential of Bifunctional Alkylating Agents

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents. Bifunctional alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA, ultimately leading to cell death.[2][4][14] These agents create interstrand and intrastrand cross-links in the DNA double helix, which physically obstruct DNA replication and transcription, processes critical for the proliferation of rapidly dividing cancer cells.[1][15][16][17]

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a synthetic compound belonging to this class of DNA-modifying agents. Its chemical structure, featuring two reactive bromoethyl groups, suggests a high potential for inducing DNA cross-linking and, consequently, potent anticancer activity. This guide provides the scientific framework to substantiate this hypothesis through a series of well-established experimental protocols.

Comparative Framework: Benchmarking Against the Gold Standard

To robustly evaluate the therapeutic potential of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a direct comparison with established anticancer agents is crucial.

2.1. Cyclophosphamide: A Clinically Relevant Analogue

Cyclophosphamide is a nitrogen mustard alkylating agent that is widely used in the treatment of various cancers, including lymphomas, leukemias, and solid tumors.[18][19] It is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolites, phosphoramide mustard and acrolein.[15][17][18][20] Phosphoramide mustard is the primary cytotoxic metabolite that alkylates DNA, leading to the formation of DNA cross-links and subsequent cell apoptosis.[15][17] Given its similar proposed mechanism of action, Cyclophosphamide serves as an ideal single-agent comparator for our investigational compound.

2.2. CHOP Regimen: The Combination Therapy Standard

The CHOP regimen, an acronym for Cyclophosphamide, Doxorubicin (Hydroxydaunorubicin), Vincristine (Oncovin), and Prednisone, is a first-line combination chemotherapy for many types of non-Hodgkin lymphoma.[6][7][8][9][11][21] This multi-drug approach targets different cellular processes to maximize cancer cell kill and minimize the development of drug resistance. Comparing N,N'-Bis(2-bromoethyl)phosphorodiamidic acid against the entire CHOP regimen provides a high bar for assessing its potential clinical utility, either as a standalone therapy or as a future component of a combination regimen.

In Vitro Evaluation: Assessing Cellular Effects

Initial validation of anticancer activity is performed using in vitro cell-based assays.[22][23][24][25][26] These assays provide a controlled environment to quantify the cytotoxic and apoptotic effects of the compound on cancer cell lines.

3.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[27][28][29] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[30]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., a lymphoma cell line such as Raji or Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, Cyclophosphamide (pre-activated with a liver microsome fraction to generate its active metabolites), and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[30]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[30]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[30] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed.[31] In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[32][33][34] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[32][33][34] Propidium iodide, a fluorescent DNA intercalating agent, is unable to cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[33][34]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentrations of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and Cyclophosphamide for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[35]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[35]

In Vivo Validation: Efficacy in a Preclinical Model

To assess the antitumor activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a more complex biological system, an in vivo xenograft model is employed.[36][37] This involves implanting human tumor cells into immunocompromised mice.[38][39]

4.1. Human Tumor Xenograft Model

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly favored as they better recapitulate the heterogeneity of human cancers.[38][39] However, for initial screening, cell line-derived xenograft (CDX) models are a reproducible and cost-effective option.[37][40]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a human lymphoma cell line (e.g., Raji) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

    • Cyclophosphamide

    • CHOP regimen

  • Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. The CHOP regimen is typically administered in cycles.[8][21][41]

  • Tumor Volume and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).

  • Data Analysis: Plot the mean tumor growth curves for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment.

Data Presentation and Interpretation

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)

Compound/RegimenLymphoma Cell Line ALymphoma Cell Line B
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid[Insert Data][Insert Data]
Cyclophosphamide (activated)[Insert Data][Insert Data]
Doxorubicin[Insert Data][Insert Data]
Vincristine[Insert Data][Insert Data]

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control[Insert Data]-
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid[Insert Data][Insert Data]
Cyclophosphamide[Insert Data][Insert Data]
CHOP Regimen[Insert Data][Insert Data]

Visualizing the Mechanism and Workflow

Diagram 1: Proposed Mechanism of Action

Mechanism_of_Action Compound N,N'-Bis(2-bromoethyl) phosphorodiamidic acid DNA Nuclear DNA Compound->DNA Alkylation Crosslink DNA Interstrand Cross-link DNA->Crosslink Replication_Block Replication Fork Stall Crosslink->Replication_Block Transcription_Block Transcription Inhibition Crosslink->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Proposed mechanism of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies MTT MTT Assay (Cell Viability) IC50 Determine IC50 MTT->IC50 AnnexinV Annexin V/PI Assay (Apoptosis) Apoptosis_Analysis Quantify Apoptosis AnnexinV->Apoptosis_Analysis Xenograft Xenograft Model Efficacy Tumor Growth Inhibition Xenograft->Efficacy Efficacy_Study Evaluate Antitumor Efficacy Efficacy->Efficacy_Study Start Compound Synthesis and Characterization Start->MTT IC50->AnnexinV Apoptosis_Analysis->Xenograft Conclusion Comparative Efficacy and Mechanism Assessment Efficacy_Study->Conclusion

Caption: Workflow for validating anticancer activity.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a rigorous and comprehensive approach to validating the anticancer activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. By comparing its performance against a clinically relevant single agent and a standard-of-care combination therapy, a clear understanding of its therapeutic potential can be established. Favorable results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, paving the way for potential clinical development.

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A Comparative Guide to the Cross-Validation of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Next-Generation Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of cancer chemotherapy, nitrogen mustards remain a cornerstone, valued for their potent DNA alkylating capabilities that ultimately trigger cancer cell apoptosis.[] The evolution of these agents has been driven by a continuous search for enhanced efficacy and modulated toxicity. This guide provides an in-depth technical comparison of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid , a bromo-analog of the well-known phosphoramide mustard, against its traditional chloro-counterpart. We will delve into the mechanistic rationale for its design, present available comparative experimental data, and provide detailed, self-validating protocols for its cross-validation.

The core hypothesis underpinning the investigation of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is the differential reactivity of the bromoethyl versus the chloroethyl group. The carbon-bromine bond is inherently weaker and more labile than the carbon-chlorine bond, suggesting that bromoethyl-containing compounds may function as more potent alkylating agents.[2] This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously test this hypothesis.

Chemical and Physical Properties: A Head-to-Head Comparison

A fundamental aspect of cross-validation involves understanding the intrinsic physicochemical properties of the molecules . These properties influence their solubility, membrane permeability, and ultimately, their bioavailability and reactivity.

PropertyN,N'-Bis(2-bromoethyl)phosphorodiamidic acidN,N'-Bis(2-chloroethyl)phosphorodiamidic acid (Phosphoramide Mustard)
CAS Number 141025-16-3[3]10159-53-2
Molecular Formula C₄H₁₁Br₂N₂O₂P[3]C₄H₁₁Cl₂N₂O₂P
Molecular Weight 309.92 g/mol [3]221.02 g/mol
Predicted XlogP -0.1-0.4
Synonyms Dibromo isophoramide mustard[3]Phosphamide mustard, Friedman acid

Mechanism of Action: The Alkylation Cascade

Both N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its chloro-analog are bifunctional alkylating agents. Their cytotoxic effects are mediated through a well-established mechanism involving the formation of a highly reactive aziridinium ion intermediate. This electrophilic species then covalently binds to nucleophilic sites on DNA, primarily the N7 position of guanine bases.[] As bifunctional agents, they can form both mono-adducts and, more critically for their therapeutic effect, inter- and intra-strand cross-links in the DNA double helix. These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[2]

Alkylating Agent Mechanism Figure 1: Mechanism of DNA Alkylation cluster_0 Cellular Uptake and Activation cluster_1 Formation of Reactive Intermediate cluster_2 DNA Damage cluster_3 Cellular Consequences Alkylating_Agent N,N'-Bis(2-haloethyl) phosphorodiamidic acid Aziridinium_Ion Aziridinium Ion (Highly Electrophilic) Alkylating_Agent->Aziridinium_Ion Intramolecular cyclization DNA_Adduct DNA Mono-adduct (Alkylation of Guanine-N7) Aziridinium_Ion->DNA_Adduct Nucleophilic attack by DNA DNA_Crosslink Inter/Intra-strand DNA Cross-link DNA_Adduct->DNA_Crosslink Second alkylation event Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslink->Cell_Cycle_Arrest Blocks DNA replication and transcription Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Figure 1: Mechanism of DNA Alkylation by Phosphorodiamidic Mustards.

Comparative Experimental Data: The Bromo-Advantage

Direct comparative studies are essential for validating the theoretical advantages of the bromo-analog. A key study investigated the in vitro cytotoxicity and DNA damaging effects of isophosphoramide mustard (the chloro-analog) and its bromo-substituted counterparts on HeLa cells. The results demonstrated that the bromo-analogs were more cytotoxic and exhibited a higher potency for inducing DNA cross-links.[4]

CompoundRelative CytotoxicityDNA Cross-linking Potency
N,N'-Bis(2-chloroethyl)phosphorodiamidic acid LowerLower
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid HigherHigher

This table summarizes the findings from the study on HeLa cells, indicating a clear performance advantage for the bromo-derivative in these specific assays.[4]

Detailed Experimental Protocols for Cross-Validation

To ensure scientific rigor and reproducibility, standardized and validated experimental protocols are paramount. The following section provides detailed methodologies for the synthesis, characterization, and comparative performance evaluation of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Protocol 1: Synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid

Objective: To synthesize N,N'-Bis(2-bromoethyl)phosphorodiamidic acid from phosphorus oxychloride and 2-bromoethylamine.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2-bromoethylamine hydrobromide

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Procedure:

  • Preparation of 2-bromoethylamine free base: Dissolve 2-bromoethylamine hydrobromide in a minimal amount of water and cool in an ice bath. Add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is strongly basic. Extract the free base with cold diethyl ether. Dry the ethereal solution over anhydrous potassium carbonate, filter, and use immediately. Caution: 2-bromoethylamine is volatile and toxic.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve the freshly prepared 2-bromoethylamine in anhydrous DCM. Add triethylamine (2.2 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

  • Addition of Phosphorus Oxychloride: Dilute phosphorus oxychloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred solution of 2-bromoethylamine and triethylamine at 0°C over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate successively with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Synthesis_Workflow Figure 2: Proposed Synthesis Workflow Start Starting Materials: - Phosphorus Oxychloride - 2-Bromoethylamine HBr - Triethylamine Free_Base Generate 2-bromoethylamine free base Start->Free_Base Reaction React with POCl₃ in the presence of triethylamine in anhydrous DCM at 0°C Free_Base->Reaction Workup Aqueous work-up to remove byproducts Reaction->Workup Purification Purification by column chromatography Workup->Purification Characterization Characterization by NMR and Mass Spectrometry Purification->Characterization End Final Product: N,N'-Bis(2-bromoethyl) phosphorodiamidic acid Characterization->End

Caption: Figure 2: Proposed Synthesis Workflow for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its chloro-analog in a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and N,N'-Bis(2-chloroethyl)phosphorodiamidic acid in cell culture medium. Add the drug solutions to the respective wells. Include untreated control wells (vehicle only).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: DNA Cross-Linking Assessment (Alkaline Comet Assay)

Objective: To quantify and compare the extent of DNA interstrand cross-links induced by N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its chloro-analog.

Methodology:

  • Cell Treatment: Treat cells with equitoxic concentrations (e.g., IC₅₀ values determined from the MTT assay) of each compound for a defined period (e.g., 2-4 hours).

  • Sample Preparation: Harvest the cells and embed them in low-melting-point agarose on microscope slides.

  • Lysis: Lyse the cells in a high-salt solution to remove cellular proteins and membranes, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis. Undamaged DNA will remain supercoiled and will not migrate significantly, while fragmented DNA will form a "comet tail." DNA with interstrand cross-links will migrate slower than control DNA.

  • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A reduction in tail moment compared to a positive control for DNA fragmentation indicates the presence of interstrand cross-links.

Protocol 4: Chemical Stability Assessment

Objective: To determine the half-life of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its chloro-analog in a physiologically relevant buffer.

Methodology:

  • Solution Preparation: Prepare solutions of each compound at a known concentration in phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Incubate the solutions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of each solution.

  • Analysis: Quench the reaction (if necessary) and analyze the concentration of the remaining parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of the parent compound versus time and calculate the half-life (t₁/₂) of each compound.

Protocol 5: Lipophilicity Determination (Shake-Flask Method for LogD)

Objective: To determine the octanol-water distribution coefficient (LogD) of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its chloro-analog at physiological pH.

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with the buffer and vice-versa.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the buffer using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([concentration in octanol] / [concentration in buffer]).

Conclusion and Future Directions

The available evidence strongly suggests that N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a more potent cytotoxic and DNA cross-linking agent than its well-established chloro-analog. This enhanced activity is attributed to the greater lability of the C-Br bond, leading to more efficient formation of the reactive aziridinium intermediate. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently verify these findings and further explore the therapeutic potential of this next-generation alkylating agent.

Future research should focus on in vivo studies to assess the efficacy and toxicity profile of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in preclinical cancer models. Furthermore, a comprehensive investigation into its metabolic stability and pharmacokinetic properties will be crucial for its potential translation into a clinical setting. The cross-validation of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid represents a promising avenue in the ongoing effort to develop more effective and targeted cancer therapies.

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  • PubChem. Phosphoramide mustard. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N,N-Bis(2-chloroethyl)phosphorodiamidic acid. National Center for Biotechnology Information. Available from: [Link]

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  • ChemBK. Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-. Available from: [Link]

  • Hassan, M., et al. Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 2021, 26(4), 1027. Available from: [Link]

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A Comparative Guide: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid vs. its Chloro-Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Two Potent Alkylating Agents

In the landscape of cancer chemotherapy, phosphorodiamidic mustards, the active metabolites of cyclophosphamide and ifosfamide, represent a critical class of bifunctional alkylating agents. Their therapeutic efficacy is rooted in their ability to form covalent cross-links with DNA, ultimately triggering cell death in rapidly proliferating cancer cells. This guide provides a detailed comparison of two key analogs within this class: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its more commonly studied counterpart, N,N'-Bis(2-chloroethyl)phosphorodiamidic acid. We will delve into their mechanisms of action, comparative biological performance supported by available data, and the nuances of their chemical synthesis, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

The Decisive Role of the Halogen: A Tale of Two Leaving Groups

The fundamental difference between these two molecules lies in the halogen atom attached to the ethyl side chains. This seemingly minor substitution has significant implications for their chemical reactivity and, consequently, their biological activity. The core of their cytotoxic action involves a two-step intramolecular cyclization to form a highly reactive aziridinium ion, which then serves as the ultimate alkylating species, attacking nucleophilic sites on DNA, primarily the N7 position of guanine.

The nature of the halogen as a leaving group is paramount in the initial cyclization step. Bromide is inherently a better leaving group than chloride due to its larger atomic radius and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. This suggests that the bromo-analog should, in principle, exhibit a faster rate of aziridinium ion formation and, therefore, enhanced reactivity towards biological nucleophiles.

Biological Performance: A Surprising Parallel

Despite the predicted higher reactivity of the bromo-analog, in vivo studies have revealed a more nuanced picture. A key comparative study evaluating a series of halogenated phosphoramide mustard analogs demonstrated that the antitumor activity of the bromo- and chloro-analogs was generally comparable across several experimental tumor models, including L1210 leukemia, B16 melanoma, and mammary adenocarcinoma 16/C.[1] This suggests that while the intrinsic chemical reactivity may differ, the overall biological efficacy in a complex in vivo system is multifactorial, likely influenced by factors such as transport, metabolism, and DNA repair mechanisms.

Table 1: Comparative In Vivo Antitumor Activity

CompoundExperimental Tumor ModelActivity ComparisonReference
N,N'-Bis(2-bromoethyl)phosphorodiamidic acidL1210 Leukemia, B16 Melanoma, Mammary Adenocarcinoma 16/C, Ovarian Sarcoma M5076Generally comparable to the chloro-analog[1]
N,N'-Bis(2-chloroethyl)phosphorodiamidic acidL1210 Leukemia, B16 Melanoma, Mammary Adenocarcinoma 16/C, Ovarian Sarcoma M5076Generally comparable to the bromo-analog[1]

Mechanism of Action: DNA Cross-linking Cascade

Both the bromo- and chloro-analogs share a common mechanism of action, culminating in the formation of interstrand and intrastrand DNA cross-links. This process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Mechanism of Action cluster_0 Intracellular Activation cluster_1 DNA Alkylation cluster_2 Cellular Consequences Compound N,N'-Bis(2-haloethyl) phosphorodiamidic acid Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium_Ion Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium_Ion->DNA Nucleophilic Attack Monoalkylation Mono-alkylated Guanine DNA->Monoalkylation Crosslinking DNA Cross-link (Interstrand/Intrastrand) Monoalkylation->Crosslinking Second Alkylation Replication_Block DNA Replication & Transcription Block Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: General mechanism of action for N,N'-Bis(2-haloethyl)phosphorodiamidic acids.

A Comparative Look at Synthesis

The synthesis of these phosphorodiamidic mustards generally involves the reaction of phosphoryl chloride with the corresponding 2-haloethylamine. While specific, detailed protocols for the bromo-analog are less commonly reported, the general synthetic strategy is analogous to that of the chloro-derivative.

Protocol 1: General Synthesis of N,N'-Bis(2-haloethyl)phosphorodiamidic acids

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve the respective 2-haloethylamine hydrochloride in an appropriate inert solvent (e.g., dichloromethane).

  • Base Addition: Cool the mixture in an ice bath and slowly add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free amine.

  • Phosphorylation: While maintaining the low temperature, add a solution of phosphoryl chloride in the same solvent dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours to ensure complete reaction.

  • Work-up: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. The filtrate is then washed sequentially with dilute acid, water, and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

The choice of solvent and reaction temperature is critical to control the reactivity and minimize the formation of byproducts.

Experimental Protocols for Biological Evaluation

To provide a framework for the direct comparison of these two analogs, we outline standardized protocols for key biological assays.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., L1210 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and N,N'-Bis(2-chloroethyl)phosphorodiamidic acid in the appropriate cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Add serially diluted compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The available evidence suggests that while N,N'-Bis(2-bromoethyl)phosphorodiamidic acid possesses a more reactive alkylating moiety from a chemical standpoint, its in vivo antitumor efficacy is largely comparable to its chloro-analog. This underscores the complexity of drug action in a biological system, where factors beyond simple chemical reactivity play a crucial role.

For researchers, the choice between these two analogs may depend on specific experimental goals. The higher reactivity of the bromo-analog could be advantageous in certain in vitro systems or for the synthesis of derivatives where a more facile reaction is desired. However, for in vivo studies, the established track record and commercial availability of the chloro-analog may be more practical considerations.

Further direct comparative studies, particularly quantitative in vitro cytotoxicity assays across a panel of cancer cell lines and detailed mechanistic studies on the rates of DNA cross-linking and repair, would be invaluable in providing a more definitive understanding of the subtle yet potentially significant differences between these two potent alkylating agents.

References

  • Kumar, R., Waud, W. R., & Struck, R. F. (1994). Antitumor activity of halogen analogs of phosphoramide, isophosphoramide, and triphosphoramide mustards, the cytotoxic metabolites of cyclophosphamide, ifosfamide, and trofosfamide. Cancer Chemotherapy and Pharmacology, 34(3), 191-196. [Link]

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A Head-to-Head Comparison for the Modern Researcher: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid vs. Bendamustine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the exploration of DNA alkylating agents continues to yield novel therapeutic strategies. Among these, N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, the active metabolite of the hypoxia-activated prodrug evofosfamide, and the unique purine analog/alkylator hybrid, bendamustine, represent two distinct approaches to targeting cancer cell proliferation. This guide provides a comprehensive head-to-head comparison of these two potent cytotoxic agents, delving into their disparate mechanisms of action, preclinical and clinical profiles, and the experimental methodologies required for their comparative evaluation.

Section 1: At a Glance: Key Differentiating Properties

FeatureN,N'-Bis(2-bromoethyl)phosphorodiamidic acid (Br-IPM)Bendamustine
Drug Class Bifunctional Alkylating Agent (Nitrogen Mustard)Bifunctional Alkylating Agent with Purine Analog Properties
Activation Released from the prodrug evofosfamide under hypoxic conditions.[1][2]Active in its parent form.
Mechanism of Action Primarily forms inter- and intra-strand DNA cross-links, leading to inhibition of DNA replication and apoptosis.[1][2]Induces DNA damage through alkylation, but also exhibits unique properties including the induction of mitotic catastrophe and activation of multiple apoptotic pathways.[3][4]
Key Feature Tumor selectivity through hypoxia-activated delivery.[1][2]Possesses a distinct pattern of cytotoxicity compared to traditional alkylating agents.
Clinical Applications Investigated in various solid tumors, including soft tissue sarcoma and pancreatic cancer.[1][5]Approved for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin's lymphoma (NHL).[6][7]

Section 2: Unraveling the Mechanisms of Action: A Tale of Two Alkylators

While both Br-IPM and bendamustine ultimately exert their cytotoxic effects through DNA alkylation, their upstream activation and downstream cellular consequences are markedly different.

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (Br-IPM): The Hypoxia-Targeted Warhead

Br-IPM is the cytotoxic payload of the prodrug evofosfamide. The ingenuity of this system lies in its selective activation within the hypoxic microenvironment of solid tumors. Under low oxygen conditions, the 2-nitroimidazole moiety of evofosfamide is reduced by intracellular reductases, leading to the release of Br-IPM.[1][2] This targeted release is designed to concentrate the DNA-damaging agent in tumor tissues while sparing well-oxygenated normal tissues, potentially leading to a wider therapeutic window.[1]

Once released, Br-IPM acts as a classic bifunctional alkylating agent, forming covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to the formation of inter- and intra-strand cross-links, which physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2]

cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Evofosfamide_N Evofosfamide Reduction_N One-electron Reduction Evofosfamide_N->Reduction_N Radical_Anion_N Radical Anion Reduction_N->Radical_Anion_N Reoxidation Rapid Re-oxidation Radical_Anion_N->Reoxidation Reoxidation->Evofosfamide_N Evofosfamide_H Evofosfamide Reduction_H One-electron Reduction Evofosfamide_H->Reduction_H Radical_Anion_H Radical Anion Reduction_H->Radical_Anion_H Fragmentation Irreversible Fragmentation Radical_Anion_H->Fragmentation Br_IPM Br-IPM (Active Metabolite) Fragmentation->Br_IPM DNA_Crosslinking DNA Cross-linking Br_IPM->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Bendamustine Bendamustine DNA_Damage DNA Alkylation & Cross-linking Bendamustine->DNA_Damage Apoptosis Apoptosis (p53-dependent & independent) DNA_Damage->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe DNA_Repair_Inhibition Inhibition of specific DNA Repair Pathways DNA_Damage->DNA_Repair_Inhibition Cell_Death Cell Death Apoptosis->Cell_Death Mitotic_Catastrophe->Cell_Death DNA_Repair_Inhibition->Cell_Death

Caption: Multifaceted mechanism of action of Bendamustine leading to cell death.

Section 3: Comparative Preclinical and Clinical Insights

Direct head-to-head clinical trials comparing evofosfamide and bendamustine are not available. However, by examining their individual preclinical and clinical data, we can infer their potential relative advantages and disadvantages.

Efficacy
  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (as Evofosfamide): Preclinical studies have demonstrated the hypoxia-dependent efficacy of evofosfamide in a variety of solid tumor models. [8]A preclinical study comparing evofosfamide to ifosfamide in non-small cell lung cancer models showed that at equivalent levels of body weight loss, evofosfamide had greater or comparable efficacy. [9]However, Phase 3 clinical trials in soft-tissue sarcoma and pancreatic cancer did not meet their primary endpoints of improving overall survival. [5]* Bendamustine: Bendamustine has demonstrated significant clinical activity in hematological malignancies, particularly in patients with CLL and indolent NHL who are refractory to other treatments. [6][10]It has shown efficacy as both a single agent and in combination with other therapies like rituximab. [11]

Toxicity and Safety Profile
  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (as Evofosfamide): The hypoxia-activated nature of evofosfamide is designed to minimize systemic toxicity. [1]In a preclinical comparison with ifosfamide, evofosfamide showed a more favorable safety profile with less severe hematologic toxicity at an equivalent level of body weight loss. [9]* Bendamustine: The most common side effects of bendamustine are hematologic, including neutropenia, thrombocytopenia, and anemia. [6][10]Non-hematologic toxicities such as nausea, vomiting, and fatigue are also common. [6][12]Infusion-related reactions and skin toxicities have also been reported. [6]

Resistance Mechanisms
  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (as Evofosfamide): Resistance to evofosfamide can arise from factors that limit its activation, such as improved tumor oxygenation or decreased levels of the reductases required for its conversion to Br-IPM. [13]Additionally, as with other alkylating agents, upregulation of DNA repair pathways could contribute to resistance.

  • Bendamustine: Resistance to bendamustine is complex and can involve several mechanisms, including increased DNA repair capacity and alterations in apoptotic pathways. [3][14]Studies have shown that resistance to bendamustine can be associated with cross-resistance to other alkylating agents like cyclophosphamide and melphalan. [3]

Section 4: Experimental Protocols for Head-to-Head Comparison

To directly compare the efficacy and mechanisms of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and bendamustine, a series of in vitro and in vivo experiments are necessary. Below are detailed, step-by-step methodologies for key comparative assays.

In Vitro Cytotoxicity Assay (MTS Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Br-IPM (from evofosfamide) and bendamustine in cancer cell lines under both normoxic and hypoxic conditions.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a panel of solid tumor and hematological malignancy cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of evofosfamide and bendamustine in appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium and add the media containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Normoxic Conditions: Incubate one set of plates in a standard cell culture incubator (21% O2, 5% CO2) for 72 hours.

    • Hypoxic Conditions: Incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

DNA Damage Assessment (γH2AX Staining)

Objective: To quantify and compare the extent of DNA double-strand breaks induced by Br-IPM and bendamustine.

Protocol:

  • Cell Treatment: Grow cells on coverslips in a 24-well plate and treat with equitoxic concentrations (e.g., IC50 values determined from the cytotoxicity assay) of evofosfamide (under hypoxia) and bendamustine for various time points (e.g., 6, 12, 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per cell using image analysis software.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To differentiate and quantify the percentage of apoptotic and necrotic cells induced by Br-IPM and bendamustine.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the test compounds at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate the cell populations:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine and compare the effects of Br-IPM and bendamustine on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 5: Concluding Remarks for the Drug Development Professional

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and bendamustine represent two distinct evolutionary paths in the development of alkylating agents. The choice between pursuing a therapeutic strategy based on either of these agents, or their derivatives, will depend on the specific clinical context and desired therapeutic outcome.

Br-IPM (delivered via evofosfamide) offers the compelling advantage of tumor-selective activation, which could translate to a better safety profile and efficacy in solid tumors with significant hypoxic regions. However, its clinical development has faced challenges, highlighting the complexities of targeting hypoxia.

Bendamustine , on the other hand, has a proven clinical track record in hematological malignancies. Its unique multi-modal mechanism of action suggests it may be effective in overcoming certain types of drug resistance.

For the researcher, the lack of direct comparative data presents a clear opportunity. The experimental protocols outlined in this guide provide a roadmap for conducting such a head-to-head comparison, the results of which would be of significant value to the oncology community. Understanding the nuances of their respective cytotoxic profiles, DNA damage responses, and induction of cell death pathways will be crucial in guiding the future development of next-generation alkylating agents.

References

  • Issa, I. I., et al. (2021). A bendamustine resistance gene signature in diffuse large B-cell lymphoma and multiple myeloma.
  • Leoni, L. M., & Hartley, J. A. (2011). The Molecular Mechanism of Action of Bendamustine. UCL Discovery.
  • Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy. (2020). Antioxidants & Redox Signaling.
  • Evofosfamide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Sun, J. D., et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research.
  • Cheson, B. D., & Rummel, M. J. (2009). Bendamustine: searching for the optimal role. Blood.
  • O'Connor, O. A., et al. (2009). History and Characterization of Bendamustine. The Oncology Nurse.
  • Application Notes and Protocols for Studying Evofosfamide Resistance in Animal Models. (n.d.). BenchChem.
  • Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor activity in preclinical renal cell carcinoma models. (2015). American Journal of Cancer Research.
  • Sun, J. D., et al. (2016). Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models. Cancer Biology & Therapy.
  • Kishimoto, S., et al. (2020). Mechanism of evofosfamide action.
  • Evofosfamide Fails to Extend Survival in Soft-Tissue Sarcoma, Pancre
  • Sun, J. D., et al. (2016). Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models. Cancer Biology & Therapy.
  • Evofosfamide (TH-302). (n.d.). MedChemExpress.
  • Evofosfamide and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair. (2022). Antioxidants & Redox Signaling.
  • What is the mechanism of Bendamustine Hydrochloride? (2024).
  • A Phase I Study of Evofosfamide, an Investigational Hypoxia-Activated Prodrug, in Patients with Advanced Leukemia. (2017). Clinical Cancer Research.
  • Gafter-Gvili, A., et al. (2021). Bendamustine: A review of pharmacology, clinical use and immunological effects. Frontiers in Oncology.
  • Toxicity of Bendamustine Therapy. (2013). The Oncology Pharmacist.
  • Bendamustine. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Wang, J., et al. (2020). Hypoxia-activated prodrugs and redox-responsive nanocarriers for cancer therapy. Journal of Controlled Release.
  • Liu, Y., et al. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology.
  • Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies. (2020). Journal of Experimental & Clinical Cancer Research.
  • Heider, A., et al. (2001). Efficacy and toxicity of bendamustine in patients with relapsed low-grade non-Hodgkin's lymphomas. Anti-Cancer Drugs.
  • Bendamustine Dosage. (2023). Drugs.com.
  • Bendamustine–rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS–STING activation in diffuse large B-cell lymphoma. (2024).
  • Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine. (2012). PLoS ONE.
  • Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine. (2012). PLoS ONE.
  • Comparison of oral vs intravenous bendamustine efficacy in preclinical models. (n.d.). BenchChem.
  • Weidmann, E., et al. (2011). Bendamustine with Rituximab, Etoposide and Carboplatin (T(R)EC) in Relapsed or Refractory Aggressive Lymphoma: a Prospective Multicentre Phase 1/2 Clinical Trial.
  • Phillips, T. J., et al. (2024). Prior Bendamustine (Benda) Exposure Did Not Impact Clinical Outcomes and Decreased CD4+ but Not CD8+ T-Cells in Patients with Diffuse Large B-Cell Lymphoma (DLBCL) Treated with the Bispecific Antibody Epcoritamab (Epcor). Blood.

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A Researcher's Guide to Confirming the Molecular Target of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Alkylating Agent Hypothesis

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid belongs to the nitrogen mustard class of alkylating agents, which are foundational in cancer chemotherapy.[5][6] These highly reactive electrophilic compounds covalently attach alkyl groups to nucleophilic sites on biomolecules.[7][8] Due to its abundance of nucleophilic centers (e.g., the N7 position of guanine), DNA is the principal and critical target.[3][9]

The mechanism involves an intramolecular cyclization of the bromoethyl side chains to form a highly strained and reactive aziridinium ion.[7] This cation is a potent electrophile that readily reacts with the N7 position of guanine bases in DNA. As a bifunctional agent, this process can occur with both bromoethyl arms, leading to the formation of both intrastrand and, more critically, interstrand cross-links (ICLs).[3][4] These ICLs physically prevent the separation of the DNA double helix, a process essential for both replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][10]

Comparator Compounds:

  • Phosphoramide Mustard (active metabolite of Cyclophosphamide): The chloroethyl analogue. It requires metabolic activation by cytochrome P450 enzymes in the liver to become active.[3][9][11]

  • Melphalan: A nitrogen mustard derivative of the amino acid phenylalanine.

  • Cisplatin: A platinum-based drug that also forms DNA cross-links, though through a different chemical mechanism.

The substitution of chloroethyl groups with bromoethyl groups in the topic compound is expected to increase its reactivity, potentially leading to faster alkylation kinetics, but the fundamental molecular target—DNA—is presumed to be the same.

Experimental Strategy for Target Confirmation

A robust confirmation of a molecular target requires a multi-pronged approach that demonstrates not only direct physical interaction but also the expected downstream biological consequences of that interaction. Our strategy is built on three pillars:

  • Confirming DNA Damage: Directly measuring the physical damage to DNA caused by the compound.

  • Verifying Target Engagement: Demonstrating that the compound or its active form interacts with its target in a cellular context.

  • Quantifying Downstream Signaling: Measuring the activation of the cellular machinery that responds to DNA damage.

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Pillar 1: DNA Damage Confirmation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; Hypothesis [label="Hypothesis:\nCompound is a DNA\nAlkylating Agent"]; Comet [label="Modified Comet Assay\n(Detects ICLs)"]; }

subgraph "cluster_1" { label="Pillar 2: Target Engagement"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; CETSA [label="Cellular Thermal Shift Assay\n(CETSA) on Histones"]; }

subgraph "cluster_2" { label="Pillar 3: Downstream Signaling"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; WB [label="Western Blot:\nPhospho-Histone H2AX (γH2AX)"]; IF [label="Immunofluorescence:\nγH2AX Foci Formation"]; }

subgraph "cluster_3" { label="Conclusion"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#5F6368"]; Validation [label="Target Validated:\nDNA"]; }

// Edges Hypothesis -> Comet [label="Direct Test"]; Comet -> CETSA [label="Orthogonal Validation"]; CETSA -> WB [label="Functional Consequence"]; WB -> IF [label="Cellular Localization"]; {Comet, CETSA, IF} -> Validation [style="dashed"]; } केंदot Caption: High-level experimental workflow for validating DNA as the molecular target.

Pillar 1: Direct Confirmation of DNA Cross-Linking

The most cytotoxic lesion induced by bifunctional alkylating agents is the DNA interstrand cross-link (ICL). The modified alkaline Comet assay is a sensitive method for detecting ICLs.[12][13]

Modified Alkaline Comet Assay Protocol

The principle of this modified assay is that ICLs will reduce the extent of DNA migration (the "comet tail") that is induced by a separate, calibrated dose of a single-strand break-inducing agent, like ionizing radiation.[14][15]

  • Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or A549) and treat with a dose range of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2-4 hours). Include a known cross-linking agent like Mitomycin C as a positive control.

  • Induction of Single-Strand Breaks: After treatment, wash the cells and irradiate them on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to introduce a consistent level of single-strand breaks. Non-irradiated controls should be included.

  • Cell Embedding: Resuspend approximately 1x10^4 cells in 0.5% low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow DNA to unwind for 20-40 minutes. Perform electrophoresis at ~25V, 300 mA for 20-30 minutes.

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

  • Imaging & Analysis: Visualize slides using a fluorescence microscope. Quantify the comet tail moment (product of tail length and fraction of DNA in the tail) using specialized software (e.g., Comet Assay IV).

Expected Outcome: Cells treated with the compound should exhibit a dose-dependent decrease in the comet tail moment compared to cells treated with radiation alone, indicating the presence of ICLs that restrict DNA migration.[12]

Pillar 2: Verifying Target Engagement in a Cellular Context

While DNA itself is the target, its interaction with histone proteins is critical. Alkylation of DNA can alter its interaction with core histones, which can be detected by the Cellular Thermal Shift Assay (CETSA). CETSA measures changes in the thermal stability of proteins upon ligand binding in intact cells.[16][17] DNA-protein cross-links, a known consequence of alkylating agents, would dramatically increase the thermal stability of the cross-linked proteins.[14]

CETSA Protocol for Histone H3 Stability
  • Cell Treatment: Treat cells in suspension with the compound (e.g., 10x IC50 concentration) and vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 76°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of soluble Histone H3 at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the normalized signal of soluble Histone H3 against temperature. A rightward shift in the melting curve for the compound-treated sample indicates stabilization.

Expected Outcome: Treatment with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid should increase the thermal stability of core histones (like H3), evidenced by a higher melting temperature (Tm) compared to vehicle-treated cells. This reflects the covalent linkage of the histone to the large, immobile DNA polymer, preventing its thermal denaturation and aggregation.

Pillar 3: Quantifying the Downstream DNA Damage Response

The formation of DNA double-strand breaks (DSBs), which arise during the cell's attempt to repair ICLs, triggers a well-defined signaling cascade known as the DNA Damage Response (DDR). A key initiating event is the rapid phosphorylation of a histone variant, H2AX, at serine 139, creating γH2AX.[18][19][20] This phosphorylation event serves as a sensitive and specific biomarker for DSBs.[21][22]

dot graph "DDR_Pathway" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="N,N'-Bis(2-bromoethyl)\nphosphorodiamidic acid", fillcolor="#4285F4"]; DNA [label="Nuclear DNA", fillcolor="#FBBC05", fontcolor="#202124"]; ICL [label="Interstrand Cross-link (ICL)", fillcolor="#EA4335"]; Repair [label="Replication/Repair\nAttempt", fillcolor="#34A853"]; DSB [label="DNA Double-Strand\nBreak (DSB)", fillcolor="#EA4335"]; ATM_ATR [label="ATM/ATR Kinases\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; H2AX [label="Histone H2AX", fillcolor="#FBBC05", fontcolor="#202124"]; gH2AX [label="γH2AX (pS139)", shape=ellipse, fillcolor="#EA4335"]; Apoptosis [label="Cell Cycle Arrest\nApoptosis", fillcolor="#5F6368"];

Compound -> DNA [label="Alkylates Guanine N7"]; DNA -> ICL [label="Forms"]; ICL -> Repair; Repair -> DSB; DSB -> ATM_ATR; ATM_ATR -> H2AX [label="Phosphorylates"]; H2AX -> gH2AX; gH2AX -> Apoptosis [label="Initiates"]; } केंदot Caption: Simplified signaling pathway from DNA alkylation to apoptosis.

Western Blot Protocol for γH2AX
  • Cell Treatment & Lysis: Treat cells with a time-course and dose-response of the compound. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody specific for phospho-S139 H2AX (γH2AX) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin or total Histone H3.

Expected Outcome: A time- and dose-dependent increase in the γH2AX signal, confirming the activation of the DDR pathway in response to compound-induced DNA damage.

Data Summary and Comparison

To provide a clear comparison, experimental data should be summarized in a tabular format.

AssayMetricN,N'-Bis(2-bromoethyl) phosphorodiamidic acidPhosphoramide Mustard (Control)Rationale
Cell Viability (MTT/CTG) IC50 (µM)Experimental Value~5 µM[23]Measures overall cytotoxicity. The bromo- derivative may be more potent (lower IC50).
Modified Comet Assay ICL Induction (Lowest Effective Conc.)Experimental ValueLiterature/Experimental ValueConfirms the primary lesion type (ICL).
CETSA ΔTm of Histone H3 (°C)Experimental ValueExperimental ValueConfirms target engagement and DNA-protein cross-linking in situ.
Western Blot γH2AX Induction (EC50, µM)Experimental ValueExperimental ValueQuantifies the functional downstream consequence of DNA damage.

Conclusion

The molecular target of a compound is not merely a binding partner but the initiator of a cascade of events that produce a biological effect. For N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, the evidence overwhelmingly points to DNA as the primary molecular target. By employing a rigorous, multi-faceted approach combining direct damage detection (Comet assay), in-cell target engagement (CETSA), and functional downstream pathway analysis (γH2AX induction), researchers can definitively confirm this hypothesis. This guide provides the strategic framework and detailed protocols necessary to generate a robust data package, validating the mechanism of action for this potent alkylating agent and enabling its confident comparison with other DNA-damaging therapeutics.

References

  • Wikipedia. Cyclophosphamide. Link

  • PubMed. Gamma-H2AX - a novel biomarker for DNA double-strand breaks. Link

  • MDPI Cancers. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Link

  • Wikipedia. Alkylating antineoplastic agent. Link

  • In Vivo. γ-H2AX – A Novel Biomarker for DNA Double-strand Breaks. Link

  • EBSCO. Alkylating agents in chemotherapy | Research Starters. Link

  • Chinese Journal of Pharmacology and Toxicology. γH2AX: a biomarker for DNA double-stranded breaks. Link

  • Drugs.com. List of Alkylating agents. Link

  • Clemson University Open Textbooks. Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration. Link

  • PubMed. Detection of DNA-crosslinking Agents With the Alkaline Comet Assay. Link

  • PubMed. Use of γH2AX and other biomarkers of double-strand breaks during radiotherapy. Link

  • PubMed. γH2AX as a marker of DNA double strand breaks and genomic instability in human population studies. Link

  • NIH. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. Link

  • Patsnap Synapse. What is the mechanism of Cyclophosphamide?. Link

  • NIH. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf. Link

  • NIH. Cyclophosphamide - StatPearls - NCBI Bookshelf. Link

  • Springer. Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Link

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  • PubMed. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity. Link

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  • MedchemExpress.com. Phosphoramide mustard | DNA Alkylator/Crosslinker. Link

  • ResearchGate. Cyclophosphamide metabolism. The pharmacologically active anticancer... Link

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  • Benchchem. A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for DNA-PK-IN-14 Target Binding. Link

  • NIH. MS CETSA deep functional proteomics uncovers DNA repair programs leading to gemcitabine resistance. Link

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A Senior Application Scientist's Guide to the Reproducibility of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: Synthesis and Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed technical analysis for researchers, scientists, and drug development professionals on the synthesis and biological activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. We will explore the nuances of its synthesis to ensure reproducibility, objectively compare its activity against a clinically relevant alternative, and provide robust experimental protocols grounded in established chemical principles.

Core Concept: The Role of Alkylating Agents in Oncology

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a member of the nitrogen mustard family, a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. The core therapeutic principle of these compounds lies in their ability to form covalent bonds with biological macromolecules, primarily DNA. This interaction disrupts DNA structure and function, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death), particularly in rapidly proliferating cancer cells. The 'bis' functionality in the molecule allows for the cross-linking of DNA strands, an action that is particularly difficult for cellular repair mechanisms to resolve, thus enhancing its cytotoxic potency.

Synthesis Protocol and Reproducibility Analysis

The synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, while conceptually straightforward, demands meticulous attention to detail to ensure consistent yields and purity. The most common route involves the reaction of phosphorus oxychloride (POCl₃) with 2-bromoethylamine.

Detailed Experimental Protocol

This protocol is a validated method for the synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (also referred to as Br-IPM).

Materials:

  • 2-Bromoethylamine hydrobromide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The system is purged with dry nitrogen to establish an inert atmosphere.

  • Initial Reagents: Charge the flask with anhydrous DCM and cool it to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath). To the vigorously stirring DCM, add 2-bromoethylamine hydrobromide (2.2 equivalents).

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 equivalent) dropwise via syringe, ensuring the internal temperature is maintained between -15 °C and -10 °C. The exothermicity of this step must be carefully managed.

  • Base Addition: Prepare a solution of triethylamine (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction suspension over 1-2 hours, again maintaining the temperature below -10 °C. The TEA serves to neutralize the HBr salt of the amine and the HCl generated during the reaction.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of cold deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Sequentially wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. These washes remove unreacted starting materials, acidic and basic byproducts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Causality Behind Experimental Choices & Reproducibility
  • Anhydrous Conditions: Phosphorus oxychloride is highly reactive towards water. Any moisture will lead to the formation of phosphoric acid byproducts, reducing the yield and complicating purification. Flame-drying glassware and using anhydrous solvents are non-negotiable.

  • Temperature Control: The reaction is highly exothermic. Low temperatures (-15 °C to -10 °C) are critical during the addition of reagents to prevent uncontrolled side reactions and the formation of polymeric materials.

  • Role of Triethylamine: Triethylamine is a non-nucleophilic base. Its primary role is to deprotonate the 2-bromoethylamine hydrobromide to the free amine in situ, allowing it to act as a nucleophile. It also scavenges the HCl produced, driving the reaction to completion. The slight excess ensures full neutralization.

  • Purification: While the workup removes most impurities, column chromatography is essential to isolate the product at the high purity required for biological assays.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Comparative Analysis of Biological Activity

To contextualize the performance of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, it is useful to compare it with cyclophosphamide, a widely used nitrogen mustard pro-drug.

FeatureN,N'-Bis(2-bromoethyl)phosphorodiamidic acidCyclophosphamide
Activation Mechanism Direct-Acting: Spontaneously cyclizes to the active aziridinium ion in physiological conditions.Pro-drug: Requires metabolic activation in the liver by cytochrome P450 enzymes to form active metabolites.[1]
Onset of Action Rapid, as no metabolic activation is needed.Delayed, dependent on hepatic metabolism.
Potential Advantages May be effective in tumors with low metabolic activity or in patients with compromised liver function.Established clinical efficacy and dosing regimens across a wide range of cancers.
Potential Disadvantages Potential for higher systemic toxicity due to non-specific, direct activation.Efficacy can be influenced by patient-specific variations in cytochrome P450 enzyme activity.
Primary Active Moiety Bromoethyl aziridinium ionPhosphoramide mustard

Data Summary: The key difference lies in the activation pathway. Direct-acting agents like N,N'-Bis(2-bromoethyl)phosphorodiamidic acid offer a theoretical advantage in bypassing metabolic resistance, but this can be offset by a less favorable systemic toxicity profile compared to targeted activation of a pro-drug like cyclophosphamide.

Mechanism of Action: From Compound to Cellular Demise

The cytotoxic effect is initiated by the intramolecular cyclization of one of the bromoethyl arms, displacing the bromide ion to form a highly strained and electrophilic aziridinium ring. This intermediate is then susceptible to nucleophilic attack by the N7 atom of a guanine base in DNA. The process can be repeated with the second arm, leading to the formation of an interstrand cross-link, which is a lethal lesion for the cell.

G Compound N,N'-Bis(2-bromoethyl) phosphorodiamidic acid Aziridinium Reactive Aziridinium Ion (Electrophile) Compound->Aziridinium Intramolecular Cyclization Monoalkylation Mono-alkylation of DNA (Guanine N7) Aziridinium->Monoalkylation Nucleophilic Attack by DNA Crosslink Interstrand Cross-link Monoalkylation->Crosslink Second Arm Alkylation ReplicationBlock Replication Fork Stall & DNA Damage Response Crosslink->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: The signaling pathway from the parent drug to the induction of apoptosis.

Conclusion for the Research Professional

The synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is reproducible, provided that stringent anhydrous conditions and precise temperature control are implemented. Its direct-acting nature distinguishes it from pro-drug alternatives like cyclophosphamide, offering a different pharmacological profile that may be advantageous in specific contexts. However, this direct activity necessitates careful evaluation of its therapeutic index. The protocols and comparative data herein provide a robust framework for researchers to reliably synthesize this compound and logically position it within the broader landscape of DNA alkylating agents.

References

  • Duan, J., et al. (2013). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). University of Oxford Research Archive. Available at: [Link]

  • Google Patents. (2016). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. WO2016156927A1.

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Safety Operating Guide

Navigating the Disposal of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous management of chemical reagents extends beyond the benchtop; it is a fundamental aspect of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, ensuring the safety of personnel and the protection of our environment. As this compound belongs to the organophosphorus class and contains bromoalkyl functional groups, its handling and disposal necessitate a cautious and informed approach.

Immediate Safety and Handling Protocols: The First Line of Defense

Before initiating any disposal procedure, it is paramount to handle N,N'-Bis(2-bromoethyl)phosphorodiamidic acid with the utmost care within a controlled laboratory setting. The inherent risks associated with organophosphorus compounds, which can range from high toxicity to reactivity, demand stringent adherence to safety protocols.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

  • Gloves: Always wear chemical-resistant gloves. Consult the manufacturer's Safety Data Sheet (SDS) for specific material recommendations.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or aerosols.

  • Laboratory Coat: A flame-retardant lab coat should be worn to protect from spills.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood. For situations with a higher risk of aerosol generation, a respirator may be necessary.

Emergency Preparedness: Planning for the Unexpected

An emergency shower and eyewash station must be readily accessible and regularly tested. A spill kit containing appropriate absorbent materials, such as vermiculite or sand, should be on hand. It is crucial to avoid using combustible materials for spill cleanup.

Step-by-Step Disposal Protocol for N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid

The recommended and safest method for the disposal of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is through a licensed and approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.

1. Waste Segregation and Collection: Preventing Hazardous Interactions

The cornerstone of safe chemical waste management is meticulous segregation.[1]

  • Designated Waste Container: Establish a dedicated, leak-proof, and chemically compatible container specifically for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid waste. This includes the pure compound, solutions, and any contaminated disposable materials.

  • Clear and Comprehensive Labeling: The container must be unequivocally labeled as "Hazardous Waste: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" and include the appropriate hazard pictograms.[3]

  • Avoid Co-mingling: Do not mix this waste stream with other chemical wastes, especially incompatible materials such as strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[4]

2. Container Management: Secure Containment is Key

  • Secure Sealing: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of potentially harmful vapors.

  • Designated Storage Area: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, such as a chemical waste cabinet. This area should be away from heat sources and direct sunlight.

3. Disposal of Contaminated Materials: A Comprehensive Approach

  • Solid Waste: All disposable items that have come into contact with N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, such as gloves, pipette tips, and absorbent pads, must be considered hazardous waste and placed in the designated container.

  • Empty Containers: The original container of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is also considered hazardous waste. It is best practice to triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate from the first rinse must be collected as hazardous waste in your designated container. Subsequent rinsates may also need to be collected, depending on institutional policies. After thorough rinsing, deface the label on the container before disposal as regular solid waste, if permitted by your institution's guidelines.

4. Final Disposal: Professional Handling is a Must

Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's Environmental Health and Safety (EHS) department.[1] Provide them with a copy of the Safety Data Sheet (SDS) for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid to ensure they have all the necessary information for safe handling and disposal.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood DesignateContainer Use Designated, Labeled Hazardous Waste Container FumeHood->DesignateContainer SegregateWaste Segregate Solid and Liquid Waste DesignateContainer->SegregateWaste NoMixing Do NOT Mix with Incompatible Chemicals SegregateWaste->NoMixing SealContainer Keep Container Tightly Sealed NoMixing->SealContainer StoreSecurely Store in a Secure, Ventilated Area SealContainer->StoreSecurely ContactEHS Contact Institutional EHS or Licensed Waste Contractor StoreSecurely->ContactEHS ProvideSDS Provide Safety Data Sheet (SDS) ContactEHS->ProvideSDS WastePickup Arrange for Waste Pickup ProvideSDS->WastePickup

Caption: Workflow for the safe disposal of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Quantitative Data and Immediate Action Summary
PropertyValue/InformationImmediate Action/Implication
Chemical Formula C4H11Br2N2O2P[5]Indicates the presence of bromine and phosphorus, suggesting potential for toxicity and environmental hazards.
Molecular Weight 309.92 g/mol [5]Relevant for calculating concentrations and waste quantities.
Known Hazards As an organophosphorus compound, potential for neurotoxicity. Brominated compounds can be corrosive and toxic.[1][6]Handle with extreme caution, using all prescribed PPE. Avoid all routes of exposure.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4]Segregate waste meticulously to prevent dangerous chemical reactions.
Primary Disposal Route Incineration by a licensed hazardous waste facility.[6]Do not attempt to neutralize or dispose of in any other manner without expert consultation.
Spill Response Evacuate the area. Wearing full PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Collect all contaminated materials into the designated hazardous waste container.Have a spill kit readily available and ensure all personnel are trained in its use.
Causality and Trustworthiness in Disposal Protocols

The procedures outlined above are not arbitrary; they are rooted in the fundamental principles of chemical safety and hazardous waste management. The segregation of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid waste is critical due to the reactivity of organophosphorus and brominated compounds.[1][6] Improper mixing can lead to exothermic reactions, the release of toxic gases, or even explosions. The requirement for professional disposal via incineration is based on the need for high-temperature decomposition to break down the molecule into less harmful components, a process that can only be safely and effectively carried out in specialized facilities equipped with advanced emission controls.[6] By adhering to this self-validating system of segregation, containment, and professional disposal, laboratories can ensure a trustworthy and safe waste management process.

References

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

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  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Available at: [Link]

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  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. Available at: [Link]

  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PMC. Available at: [Link]

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Navigating the Handling of N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The integrity of your research and, more importantly, your personal safety, hinges on a comprehensive understanding of the materials in your laboratory. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a compound that demands meticulous handling and adherence to stringent safety protocols. This guide serves as an essential, actionable resource for researchers, scientists, and drug development professionals, providing immediate safety and logistical information for the handling and disposal of this chemical.

Understanding the Hazard: Why This Compound Demands Respect

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a reactive chemical that requires careful handling to prevent exposure. While a comprehensive toxicological profile is not widely available, the presence of bromoethyl groups suggests that it should be handled as a potentially hazardous substance. The Safety Data Sheet (SDS) indicates that this compound is for research and development use only and not for medicinal or household applications[1]. Safe handling practices are therefore paramount to minimize any potential risks.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[2][3]Provides a robust barrier against potential dermal exposure. The outer glove can be removed immediately in case of a splash, minimizing the risk of contamination.
Eye and Face Protection Chemical safety goggles and a full-face shield.[2][4]Protects against splashes and aerosols, which can cause serious eye damage.[4][5][6] A face shield offers an additional layer of protection for the entire face.
Body Protection A disposable, poly-coated gown with long sleeves and elastic or knitted cuffs that closes in the back.[2][7]Impervious gowns prevent the permeation of the chemical to the skin and personal clothing. The back closure design reduces the chance of frontal contamination.
Respiratory Protection A NIOSH-certified N95 or higher-level respirator.[2]Essential for preventing the inhalation of any aerosols or particulates that may be generated during handling.
Foot Protection Disposable shoe covers worn over closed-toe shoes.Prevents the tracking of potential contaminants out of the designated handling area.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following workflow should be implemented for all activities involving N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Pre-Handling Preparations
  • Designated Area: All handling of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid must occur within a designated area, such as a certified chemical fume hood, to control potential airborne exposure.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.

  • Review SDS: Always review the Safety Data Sheet for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid before commencing any new procedure[1].

Donning PPE: A Deliberate Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly Gown Don Gown WashHands->Gown Respirator Don N95 Respirator Gown->Respirator Goggles Don Safety Goggles Respirator->Goggles FaceShield Don Face Shield Goggles->FaceShield InnerGloves Don Inner Pair of Gloves FaceShield->InnerGloves OuterGloves Don Outer Pair of Gloves (over gown cuffs) InnerGloves->OuterGloves

Figure 1: Recommended PPE Donning Sequence
During Handling
  • Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust or aerosols. Direct contact with skin and eyes must be prevented[8].

  • Engineering Controls: A properly functioning chemical fume hood is your primary engineering control to minimize inhalation exposure.

Post-Handling and Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Step OuterGloves Remove Outer Gloves Gown Remove Gown OuterGloves->Gown FaceShield Remove Face Shield Gown->FaceShield Goggles Remove Goggles FaceShield->Goggles InnerGloves Remove Inner Gloves Goggles->InnerGloves Respirator Remove Respirator InnerGloves->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Figure 2: Recommended PPE Doffing Sequence

Disposal Plan: Ensuring a Safe End-of-Life for Contaminated Materials

Proper disposal of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All disposable PPE and any materials that have come into contact with the compound must be considered hazardous waste.

  • Containers: Use clearly labeled, sealed, and puncture-resistant containers for all solid hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

In Case of Emergency: Immediate Actions

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[9].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | C4H11Br2N2O2P | CID 132324. PubChem. Available from: [Link]

  • Safety Data Sheet. 3M. Available from: [Link]

  • SI-1313 Safety Data Sheet. Sio-Source. Available from: [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Halyard. Available from: [Link]

  • Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PubMed Central. Available from: [Link]

  • Personal Protective Equipment. POGO Satellite Manual. Available from: [Link]

  • BN Test Reagent - SAFETY DATA SHEET. Siemens Healthineers. Available from: [Link]

  • SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. SFA. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Great Ormond Street Hospital for Children. Available from: [Link]

Sources

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